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  • Product: Benzyl 5-aminopentanoate hydrochloride
  • CAS: 154407-91-7

Core Science & Biosynthesis

Foundational

Benzyl 5-Aminopentanoate Hydrochloride: Synthesis, Characterization, and Applications in Advanced Therapeutics

Executive Summary Benzyl 5-aminopentanoate hydrochloride (CAS: 154407-91-7) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and drug delivery[1]. Featuring a nucleoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 5-aminopentanoate hydrochloride (CAS: 154407-91-7) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and drug delivery[1]. Featuring a nucleophilic primary amine (stabilized as a hydrochloride salt) and a benzyl-protected carboxylic acid, this molecule provides orthogonal reactivity. This dual nature makes it an indispensable intermediate in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs)[2] and semisynthetic saponin adjuvants[3]. This technical guide details the mechanistic rationale for its synthesis, a self-validating experimental protocol, and comprehensive characterization data.

Mechanistic Rationale & Synthetic Strategy

The synthesis of benzyl 5-aminopentanoate hydrochloride requires careful consideration of the inherent reactivity of 5-aminopentanoic acid. Unprotected amino acids are prone to self-condensation, particularly the formation of 6-membered lactams (piperidin-2-one) when activated.

To circumvent this, the optimal synthetic strategy employs thionyl chloride (SOCl₂) and benzyl alcohol in a one-pot, two-step sequence[3].

Causality Behind Experimental Choices:

  • In Situ Protection: Thionyl chloride serves a dual purpose. It converts the carboxylic acid into a highly electrophilic acyl chloride. Simultaneously, the reaction generates hydrogen chloride (HCl) gas as a byproduct. This HCl immediately protonates the primary amine, rendering it non-nucleophilic (-NH₃⁺) and completely preventing intramolecular lactamization[3].

  • Orthogonal Deprotection: The choice of a benzyl ester over a standard methyl or ethyl ester is driven by downstream application requirements. The benzyl group is highly stable under the basic and nucleophilic conditions used in subsequent alkylation or amide coupling steps, yet it can be cleanly and selectively removed via palladium-catalyzed hydrogenolysis (H₂, Pd/C) without the need for harsh saponification that could degrade complex lipid or saponin architectures[3],[4].

SynthesisWorkflow SM 5-Aminopentanoic Acid (1 eq) Activation Activation to Acyl Chloride (RT to 70°C, 1h) SM->Activation SOCl2 Thionyl Chloride (2 eq) SOCl2->Activation Esterification Esterification (Stir overnight) Activation->Esterification BnOH Benzyl Alcohol (2 eq) BnOH->Esterification Purification Silica Column Chromatography (DCM/MeOH Gradient) Esterification->Purification Product Benzyl 5-aminopentanoate hydrochloride Purification->Product

Workflow for the synthesis of benzyl 5-aminopentanoate hydrochloride.

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating system for the synthesis of benzyl 5-aminopentanoate hydrochloride, adapted from validated methodologies for amino fatty acid esterification[3].

Reagents & Equipment:

  • 5-aminopentanoic acid (0.25 mmol)

  • Thionyl chloride (SOCl₂, 36 μL, 0.5 mmol)

  • Benzyl alcohol (0.5 mmol)

  • Round-bottom flask, reflux condenser, oil bath, and gas scrubber.

Methodology:

  • Activation: Suspend 5-aminopentanoic acid (0.25 mmol) in a dry round-bottom flask. Slowly add thionyl chloride (36 μL, 0.5 mmol) dropwise at room temperature.

    • Self-Validating Check: The immediate evolution of SO₂ and HCl gas indicates the successful formation of the acyl chloride. The suspension will begin to clarify as the highly polar zwitterionic amino acid is converted into the HCl salt of the acyl chloride.

  • Heating: Transfer the flask to an oil bath heated to 70 °C and stir for 1 hour[3].

    • Self-Validating Check: Complete dissolution of the starting material confirms full conversion to the intermediate.

  • Esterification: Cool the mixture slightly and add benzyl alcohol (0.5 mmol). Stir the reaction mixture overnight at room temperature[3].

  • Purification: Concentrate the crude mixture under reduced pressure to remove unreacted SOCl₂ and volatile byproducts. Purify the resulting residue via silica gel column chromatography, eluting with a Dichloromethane (DCM) / Methanol (MeOH) gradient[3].

    • Self-Validating Check: TLC monitoring (visualized with ninhydrin stain) should reveal a single amine-containing spot with an Rf significantly higher than the baseline-bound starting material, confirming esterification.

Analytical Characterization

To ensure scientific integrity and high purity (≥95%) required for downstream pharmaceutical applications[5], the synthesized compound must be rigorously characterized. The expected quantitative data for benzyl 5-aminopentanoate hydrochloride is summarized in Table 1.

Table 1: Quantitative Analytical Characterization Profile

ParameterAnalytical MethodExpected Value / SignalStructural Assignment
Molecular Weight HRMS (ESI-TOF)m/z 208.1332 [M-Cl]⁺Corresponds to the free base cation [C₁₂H₁₈NO₂]⁺
Functional Groups FT-IR (ATR)~1730 cm⁻¹, ~3000-2800 cm⁻¹, ~3300 cm⁻¹Ester C=O stretch, Aliphatic C-H, Amine N-H stretch
Benzyl Protons ¹H NMR (400 MHz, DMSO-d₆)7.30–7.40 ppm (m, 5H), 5.10 ppm (s, 2H)Aromatic ring protons and benzylic -CH₂-
Amine Protons ¹H NMR (400 MHz, DMSO-d₆)8.00–8.30 ppm (br s, 3H)Protonated primary amine (-NH₃⁺)
Aliphatic Chain ¹H NMR (400 MHz, DMSO-d₆)2.75 (m, 2H), 2.40 (t, 2H), 1.50-1.65 (m, 4H)-CH₂-N, -CH₂-COO, and central -CH₂-CH₂-
Carbon Framework ¹³C NMR (100 MHz, DMSO-d₆)172.5, 136.2, 128.4, 128.0, 65.4, 38.5, 33.1, 26.5, 21.8 ppmCarbonyl, aromatic carbons, benzylic C, aliphatic C

Note: The presence of the broad singlet at 8.00-8.30 ppm in the ¹H NMR spectrum is critical, as it confirms the amine is successfully protonated as the hydrochloride salt, ensuring shelf stability[1].

Applications in Advanced Therapeutics

The orthogonal reactivity of benzyl 5-aminopentanoate hydrochloride makes it a cornerstone in the development of next-generation therapeutics.

  • Lipid Nanoparticles (LNPs): In the synthesis of novel carbonyl lipids for mRNA delivery, the primary amine acts as a nucleophilic handle. It undergoes SN2 alkylation with alkyl bromides (e.g., 2-hexyldecyl 6-bromohexanoate) in the presence of N,N-diisopropylethylamine (DIPEA)[2],[4]. The benzyl ester is subsequently deprotected to yield an ionizable lipid that facilitates endosomal escape of nucleic acids[6].

  • Saponin Adjuvants: In the development of semisynthetic saponin adjuvants (e.g., VSA-2 analogs), the compound is used to construct immunostimulatory side chains. The amine is coupled to the aglycon core via amide bond formation using EDC·HCl and HOBt[3],[5]. The 5-carbon chain length provides specific steric modulation that directly impacts the adjuvant's efficacy[3].

ApplicationLogic Core Benzyl 5-aminopentanoate HCl (Bifunctional Linker) Amine Primary Amine (-NH2) Nucleophilic Handle Core->Amine Ester Benzyl Ester (-COOBn) Protected Carboxyl Core->Ester LNP Lipid Nanoparticles (LNPs) (e.g., mRNA delivery) Amine->LNP SN2 Alkylation Saponin Saponin Adjuvants (e.g., VSA-2 analogs) Amine->Saponin Amide Coupling Ester->LNP Deprotection Ester->Saponin Steric Modulation

Bifunctional reactivity of benzyl 5-aminopentanoate in therapeutics.

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Exploratory

Benzyl 5-aminopentanoate hydrochloride mechanism of action

The Mechanistic Role of Benzyl 5-Aminopentanoate Hydrochloride in Advanced Drug Delivery and Adjuvant Design Executive Summary In contemporary pharmaceutical development, Benzyl 5-aminopentanoate hydrochloride (CAS 15440...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Role of Benzyl 5-Aminopentanoate Hydrochloride in Advanced Drug Delivery and Adjuvant Design

Executive Summary

In contemporary pharmaceutical development, Benzyl 5-aminopentanoate hydrochloride (CAS 154407-91-7) functions not as a standalone active pharmaceutical ingredient (API), but as a highly specialized, bifunctional pharmacological building block[1]. For researchers and drug development professionals, understanding its "mechanism of action" requires a paradigm shift: its biological efficacy is defined by its structural contributions to synthesized macromolecules.

Specifically, this compound acts as a critical intermediate for tuning the pKa of ionizable lipids in mRNA lipid nanoparticles (LNPs)[2] and optimizing the spatial geometry of semisynthetic saponin adjuvants[3]. This guide elucidates the causality behind its selection, its chemical mechanisms, and validated protocols for its integration into next-generation drug delivery systems.

Mechanistic Role in Lipid Nanoparticle (LNP) Engineering

The Causality of Experimental Choice The success of LNP-mediated nucleic acid delivery relies entirely on the precise chemical architecture of ionizable cationic lipids. Benzyl 5-aminopentanoate hydrochloride is frequently selected as a hydrophilic headgroup precursor because its 5-carbon aliphatic chain provides an optimal spacer length that perfectly balances lipophilicity and biodegradability[2]. The benzyl ester serves as an orthogonal protecting group that survives aggressive alkylation but can be selectively cleaved later to tune the lipid's degradation profile[4].

In Vivo Mechanism of Derived Lipids Once synthesized into a tertiary amine lipid, the 5-aminopentanoate core dictates the lipid's acid dissociation constant (pKa), which is typically targeted between 6.2 and 6.8.

  • Systemic Circulation: At physiological pH (7.4), the amine remains neutral, preventing rapid clearance and minimizing systemic toxicity.

  • Endosomal Escape: Upon cellular endocytosis, the acidic environment of the maturing endosome (pH ~5.5) protonates the amine. This ionization triggers a structural phase transition in the LNP from a cylindrical to a cone-shaped geometry, promoting membrane fusion, endosomal disruption, and the subsequent release of the mRNA payload into the cytosol[4].

EndosomalEscape LNP Neutral LNP (pH 7.4) Endocytosis Cellular Endocytosis LNP->Endocytosis Endosome Endosome Maturation Endocytosis->Endosome Acidification Acidification (pH < 6.0) Endosome->Acidification Ionization Amine Protonation (pKa ~6.5) Acidification->Ionization Release mRNA Release into Cytosol Ionization->Release

Mechanistic pathway of mRNA release driven by lipid ionization.

Application in Semisynthetic Saponin Adjuvants

Structural Optimization Saponin adjuvants (e.g., QS-21) are potent immunostimulators used in vaccines, but natural extracts suffer from dose-limiting toxicity and hydrolytic instability. To improve the therapeutic index, researchers synthesize analogs (e.g., VSA-1, VSA-2) by grafting structurally defined side chains onto an aglycon core (such as Momordica saponin II)[3].

Mechanism of Action In this context, Benzyl 5-aminopentanoate hydrochloride is employed to build dimeric and trimeric side chains[3]. The 5-aminopentanoate moiety acts as a flexible, biodegradable spacer. It ensures that the terminal functional groups are presented at the correct spatial distance to interact with immune cell receptors. Altering this specific chain length directly impacts the production of IgG1 and IgG2a antibodies, proving its critical mechanistic role in immunostimulation[3].

Table 1: Structure-Activity Relationship (SAR) of Saponin Adjuvant Side Chains

Structural Modification Impact on Immunostimulatory Activity Causality / Mechanism
Optimal Chain Length (via 5-aminopentanoate) High IgG1 / IgG2a production Optimal spatial presentation to immune receptors allows for effective cross-linking.
Elongation / Shortening of Side Chain Loss of immunostimulatory function Steric mismatch prevents receptor dimerization and downstream activation[3].
Enhancement of Bulk (Secondary Amide) Diminished adjuvant activity Steric hindrance blocks critical binding interfaces[3].

| Reduction of C23 Carbonyl | Complete abolishment of activity | Loss of essential hydrogen bonding or covalent interaction site[3]. |

Chemical Mechanisms and Self-Validating Protocols

The utility of Benzyl 5-aminopentanoate hydrochloride stems from its orthogonal reactivity. The hydrochloride salt protects the primary amine from premature oxidation, while the benzyl ester protects the carboxylic acid from unwanted amidation during complex syntheses.

Table 2: Quantitative Chemical Properties[1]

Property Value
CAS Number 154407-91-7
Linear Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
Purity Standard ≥ 95%

| Storage Conditions | Inert atmosphere, room temperature |

Protocol A: Synthesis of Ionizable Lipids via Alkylation

This protocol describes the double SN​2 alkylation of the primary amine to form a tertiary amine lipid, a foundational step in LNP manufacturing[2].

  • Preparation: In a sealed pressure flask, combine 2-hexyldecyl 6-bromohexanoate (6.31 mmol, 1.6 eq) and Benzyl 5-aminopentanoate hydrochloride (3.94 mmol, 1.5 g)[2].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (13.8 mmol, 3.5 eq)[2]. Causality: DIPEA serves a dual purpose: it neutralizes the hydrochloride salt to free the nucleophilic amine and acts as a non-nucleophilic acid scavenger for the HBr byproduct.

  • Reaction: Suspend the mixture in 20 mL of anhydrous acetonitrile. Heat the sealed flask in an oil bath at 82 °C for 72 hours[2]. Causality: Extended heating in a polar aprotic solvent is required to overcome the severe steric hindrance of the branched alkyl bromides, ensuring complete double alkylation.

  • Self-Validation & Purification: Monitor the reaction via LC-MS. The disappearance of the primary amine mass peak ( m/z 208 for free base) and the emergence of the double-alkylated product mass confirms the completion of the SN​2 process. Concentrate the mixture, resuspend in 40 mL of hexane, and filter through a silica gel pad to strip highly polar unreacted amines and DIPEA salts[2].

Protocol B: Deprotection via Hydrogenolysis

To reveal the free carboxylic acid for further conjugation or to finalize a biodegradable lipid:

  • Dissolve the alkylated benzyl ester intermediate in anhydrous ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the substrate).

  • Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas (1 atm via balloon).

  • Stir at room temperature for 4-6 hours.

  • Self-Validation: Cleavage is monitored by Thin Layer Chromatography (TLC). The product will exhibit a significantly lower Rf​ value due to the exposed carboxylic acid. Post-reaction 1H -NMR must show the complete disappearance of the aromatic benzyl protons (multiplet at ~7.3 ppm) and the benzylic CH2​ protons (singlet at ~5.1 ppm).

  • Filter the mixture through Celite to remove the Pd/C catalyst, and concentrate the filtrate in vacuo.

SyntheticWorkflow Start Benzyl 5-aminopentanoate HCl Neutralization Neutralization (DIPEA) Start->Neutralization Alkylation SN2 Alkylation (82°C, 72h, MeCN) Neutralization->Alkylation Intermediate Tertiary Amine Benzyl Ester Alkylation->Intermediate Hydrogenolysis Hydrogenolysis (H2, Pd/C, EtOH) Intermediate->Hydrogenolysis Final Target Ionizable Lipid Hydrogenolysis->Final

Step-by-step synthetic workflow from precursor to final therapeutic lipid.

References

  • Impact of Side Chain Structure and Aglycon Carbonyl Group on the Immunostimulatory Activities of Semisynthetic Saponin Adjuvants, ACS Pharmacology & Translational Science. 3

  • Lipid delivery of therapeutic agents to adipose tissue, Google Patents (WO2018191719A1). 2

  • Novel carbonyl lipids and lipid nanoparticle formulations for delivery of nucleic acids, Google Patents (AU2018256877A1).4

  • Benzyl 5-aminopentanoate hydrochloride | 154407-91-7, Sigma-Aldrich. 1

Sources

Foundational

Benzyl 5-Aminopentanoate Hydrochloride: A Versatile Bifunctional Linker in Advanced Medicinal Chemistry

Executive Summary In the rapidly evolving landscape of medicinal chemistry, the demand for highly specific, orthogonally protected building blocks is paramount. Benzyl 5-aminopentanoate hydrochloride (CAS: 154407-91-7) h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, the demand for highly specific, orthogonally protected building blocks is paramount. Benzyl 5-aminopentanoate hydrochloride (CAS: 154407-91-7) has emerged as a critical bifunctional linker[1]. Featuring a primary amine and a benzyl-protected carboxylic acid, this 5-carbon aliphatic chain provides the optimal balance of steric flexibility and hydrophobicity. This technical whitepaper explores the mechanistic rationale, self-validating experimental protocols, and advanced applications of this compound in the synthesis of Lipid Nanoparticles (LNPs) for mRNA delivery, semisynthetic vaccine adjuvants, and Proteolysis Targeting Chimeras (PROTACs).

Structural Rationale and Physicochemical Profiling

The strategic value of benzyl 5-aminopentanoate lies in its orthogonal reactivity . The primary amine is highly nucleophilic, making it an ideal candidate for SN​2 alkylation or amide coupling. Conversely, the carboxylic acid is masked as a benzyl ester.

The Causality of the Benzyl Protecting Group: Standard methyl or ethyl esters require harsh basic saponification (e.g., LiOH, NaOH) or strong acidic conditions for deprotection. Such conditions inevitably hydrolyze sensitive lipid tails or degrade complex triterpene cores. The benzyl ester, however, is cleaved via catalytic hydrogenolysis ( H2​ , Pd/C) under strictly neutral conditions, preserving all other ester and amide linkages in the target molecule[2].

Quantitative Data: Physicochemical Properties

Table 1: Key properties and handling rationale for Benzyl 5-aminopentanoate hydrochloride[1].

PropertyValueExperimental Rationale & Impact
CAS Number 154407-91-7Unique identifier for the hydrochloride salt form.
Molecular Weight 243.73 g/mol Low molecular weight ensures high atom economy during complex linker synthesis.
Physical Form Solid (Powder)Facilitates precise gravimetric handling compared to volatile free-base liquid amines.
pKa (Amine) ~10.5 (predicted)Necessitates the use of a non-nucleophilic base (e.g., DIPEA) to liberate the free amine for coupling.
Storage Conditions Inert atmosphere, Room TempPrevents hygroscopic moisture absorption, which could quench sensitive coupling reagents (e.g., HATU).

Application I: Synthesis of Ionizable Lipids for mRNA LNPs

Ionizable lipids dictate the efficacy of LNP-mediated nucleic acid delivery by controlling endosomal escape and tissue targeting. Benzyl 5-aminopentanoate is a foundational headgroup precursor for advanced ionizable lipids (e.g., Compound VII-1), which have demonstrated preferential localization and protein expression in adipose tissue[3].

Mechanistic Workflow

The synthesis relies on a double SN​2 alkylation. The primary amine of benzyl 5-aminopentanoate attacks an alkyl bromide (e.g., 2-hexyldecyl 6-bromohexanoate) to form a secondary amine, which rapidly undergoes a second alkylation to yield the sterically hindered tertiary amine[4].

LNP_Synthesis A Benzyl 5-aminopentanoate C SN2 Alkylation (DIPEA, MeCN, 82°C) A->C B Lipid Tail Alkylating Agent B->C D Tertiary Amine Ionizable Lipid C->D E LNP Formulation (+ mRNA) D->E

Synthesis workflow of ionizable lipids for mRNA LNP formulation.

Self-Validating Experimental Protocol: Lipid Alkylation

Objective: Synthesis of Compound VII-1[3][4].

  • Setup: In a pressure flask, combine 2-hexyldecyl 6-bromohexanoate (1.6 eq, 6.31 mmol), benzyl 5-aminopentanoate (1.0 eq, 3.94 mmol), and N,N-diisopropylethylamine (DIPEA) (3.5 eq, 13.8 mmol) in 20 mL of anhydrous acetonitrile[4].

    • Causality: DIPEA is a bulky, non-nucleophilic base. It neutralizes the generated HBr to maintain the amine in its reactive free-base form without competing for the electrophile. Acetonitrile stabilizes the polar transition state of the SN​2 reaction[3].

  • Reaction: Seal the flask and heat in an oil bath at 82 °C for 3 days[4].

    • Causality: Acetonitrile boils at 82 °C. The pressure flask prevents solvent loss over the extended 72-hour period required to drive the sterically hindered second alkylation to completion[4].

    • Validation Check: Monitor via LC-MS. The reaction is self-validating when the secondary amine intermediate peak transitions entirely to the tertiary amine mass.

  • Workup & Isolation: Concentrate the mixture under reduced pressure and resuspend the residue in 40 mL of hexane[4].

    • Causality: Hexane selectively precipitates the highly polar DIPEA hydrobromide salts while keeping the lipophilic tertiary amine product in solution.

  • Purification: Filter the suspension through a pad of silica gel, washing with a hexane/ethyl acetate gradient[4].

Application II: Semisynthetic Saponin Vaccine Adjuvants

Saponins like QS-21 are potent vaccine adjuvants, but their natural extraction is low-yielding and prone to heterogeneity. Benzyl 5-aminopentanoate is utilized to synthesize dimeric and trimeric aminopentanoic acid side chains for semisynthetic saponin analogs (e.g., VSA-1 and VSA-2 analogs)[2].

Self-Validating Experimental Protocol: Side-Chain Amide Coupling

Objective: Incorporation of the 5-carbon linker into the triterpene core (MS II)[2].

  • Activation: Combine the triterpene core, benzyl 5-aminopentanoate hydrochloride, and HBTU in an acetonitrile/water mixture[2].

    • Causality: HBTU is a highly efficient uronium-based coupling agent that suppresses racemization.

  • Neutralization & Coupling: Add N-methylmorpholine (NMM) dropwise at room temperature[2].

    • Causality: NMM is a mild base. It is specifically chosen over stronger bases (like Et3​N ) to deprotonate the amine hydrochloride salt without triggering base-catalyzed degradation of the complex saponin aglycon[2].

    • Validation Check: Monitor by TLC. The disappearance of the starting amine (ninhydrin stain positive) confirms amide bond formation.

  • Orthogonal Deprotection (Hydrogenolysis): Dissolve the purified intermediate in methanol. Add 10% Pd/C catalyst. Purge the vessel with Argon, then introduce H2​ gas via a balloon.

    • Causality: The Pd/C catalyst selectively cleaves the benzyl ester O−CH2​ bond at room temperature. This yields the free carboxylic acid while leaving the newly formed amide bonds and the triterpene core completely intact[2].

Application III: PROTAC Linker Strategy

In Targeted Protein Degradation (TPD), the length and flexibility of the linker between the E3 ligase ligand and the target protein warhead are critical for ternary complex formation. Benzyl 5-aminopentanoate provides an optimal 5-carbon spacer.

PROTAC_Strategy N1 E3 Ligase Ligand N3 Amide Coupling (HATU, DIPEA) N1->N3 N2 Benzyl 5-aminopentanoate N2->N3 N4 Benzyl-protected Linker-E3 N3->N4 N5 Hydrogenolysis (H2, Pd/C) N4->N5 N6 Free Carboxylic Acid N5->N6 N8 Final PROTAC Molecule N6->N8 N7 Target Protein Warhead N7->N8

Orthogonal deprotection strategy of benzyl 5-aminopentanoate in PROTAC synthesis.

Troubleshooting and Optimization Matrix

To ensure high-fidelity synthesis across all applications, the following troubleshooting matrix summarizes common failure modes and corrective actions.

Table 2: Troubleshooting matrix for reactions involving Benzyl 5-aminopentanoate.

ObservationRoot CauseCorrective Action
Incomplete Alkylation (Secondary Amine accumulation) Insufficient electrophile or base depletion over the 3-day reaction period.Add an additional 0.5 eq of the alkyl bromide and 1.0 eq DIPEA; extend reaction time by 24 hours[4].
Premature Ester Hydrolysis Presence of water combined with the use of a strong, hard base.Ensure strictly anhydrous solvents; replace any inorganic bases (NaOH/KOH) with sterically hindered DIPEA or NMM[2].
Sluggish Amide Coupling The hydrochloride salt of the amine is not fully neutralized.Pre-stir the amine with 2.0 eq of DIPEA for 15 minutes to liberate the free base before adding the coupling reagent (e.g., HATU)[2].
Incomplete Hydrogenolysis Catalyst poisoning by trace sulfur or unreacted amines from previous steps.Increase Pd/C loading to 20% w/w or add a catalytic amount of acetic acid to accelerate the cleavage.

References

  • Google Patents. "WO2018191719A1 - Lipid delivery of therapeutic agents to adipose tissue".
  • ACS Pharmacology & Translational Science. "Impact of Side Chain Structure and Aglycon Carbonyl Group on the Immunostimulatory Activities of Semisynthetic Saponin Adjuvants". American Chemical Society.[Link]

  • European Patent Office. "EP 4410317 A2 - NOVEL CARBONYL LIPIDS AND LIPID NANOPARTICLE FORMULATIONS FOR DELIVERY OF NUCLEIC ACIDS".

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Data of Benzyl 5-aminopentanoate Hydrochloride

Introduction: The Significance of Spectroscopic Characterization Benzyl 5-aminopentanoate hydrochloride is a bifunctional molecule incorporating a benzyl ester and a primary amine hydrochloride. This structure makes it a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Spectroscopic Characterization

Benzyl 5-aminopentanoate hydrochloride is a bifunctional molecule incorporating a benzyl ester and a primary amine hydrochloride. This structure makes it a valuable building block, for instance, in the synthesis of peptidomimetics and other biologically active molecules. Accurate and comprehensive characterization of this intermediate is paramount to ensure the integrity of the final products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its molecular structure and purity. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data for Benzyl 5-aminopentanoate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocols: A Note on Predicted Data

The NMR data presented herein were generated using the online prediction tool NMRdb.org, which utilizes a database of known spectra to simulate the ¹H and ¹³C NMR spectra of a given structure. While predicted data is a valuable tool in the absence of experimental spectra, it is crucial to understand that actual chemical shifts and coupling constants can be influenced by solvent, concentration, and temperature.

Methodology for NMR Prediction:

  • The chemical structure of Benzyl 5-aminopentanoate hydrochloride was drawn using the molecular editor provided on NMRdb.org.

  • The prediction algorithm was executed for both ¹H and ¹³C nuclei.

  • The resulting spectra, including chemical shifts (δ) in parts per million (ppm) and coupling patterns, were recorded and analyzed.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The predicted ¹H NMR spectrum of Benzyl 5-aminopentanoate hydrochloride provides a wealth of information about the number of different types of protons and their neighboring atoms.

Table 1: Predicted ¹H NMR Data for Benzyl 5-aminopentanoate Hydrochloride

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a7.30 - 7.40m5HAr-H
b5.12s2H-O-CH₂ -Ph
c3.01t2H-CH₂ -NH₃⁺
d2.40t2H-CH₂ -COO-
e1.60 - 1.80m4H-CH₂-CH₂ -CH₂ -CH₂-

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (a): The multiplet observed between 7.30 and 7.40 ppm, integrating to five protons, is characteristic of the monosubstituted benzene ring of the benzyl group. The complex splitting pattern arises from the coupling between the ortho, meta, and para protons.[1]

  • Benzylic Protons (b): The singlet at 5.12 ppm, integrating to two protons, is assigned to the methylene protons of the benzyl group (-O-CH₂-Ph). These protons are deshielded due to the adjacent oxygen atom and the aromatic ring. The absence of splitting indicates no adjacent protons.

  • Methylene Protons Adjacent to the Amine (c): The triplet at approximately 3.01 ppm corresponds to the two protons on the carbon adjacent to the positively charged amino group (-CH₂-NH₃⁺). The deshielding effect of the nitrogen atom causes this downfield shift. The triplet multiplicity arises from coupling with the adjacent methylene protons.

  • Methylene Protons Adjacent to the Ester (d): The triplet at around 2.40 ppm is assigned to the two protons on the carbon alpha to the carbonyl group of the ester (-CH₂-COO-). The electron-withdrawing nature of the carbonyl group results in a downfield shift. The triplet pattern is due to coupling with the neighboring methylene group.

  • Alkyl Chain Protons (e): The multiplet in the region of 1.60 - 1.80 ppm, integrating to four protons, represents the two central methylene groups of the pentanoate chain. The overlapping signals and complex multiplicity are a result of coupling with the adjacent methylene groups on both sides.

Caption: Predicted ¹H NMR assignments for Benzyl 5-aminopentanoate hydrochloride.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The predicted ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for Benzyl 5-aminopentanoate Hydrochloride

SignalChemical Shift (δ, ppm)Assignment
1173.5C =O (Ester)
2136.0Ar-C (Quaternary)
3128.6Ar-C H (ortho/meta)
4128.3Ar-C H (para)
566.5-O-C H₂-Ph
640.0-C H₂-NH₃⁺
733.5-C H₂-COO-
828.5-CH₂-C H₂-CH₂-
922.0-CH₂-C H₂-CH₂-

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (1): The signal at approximately 173.5 ppm is characteristic of an ester carbonyl carbon, which is significantly deshielded.[2]

  • Aromatic Carbons (2, 3, 4): The signals in the 128-136 ppm range correspond to the carbons of the benzene ring. The quaternary carbon (attached to the benzylic methylene group) is expected around 136.0 ppm, while the protonated aromatic carbons appear between 128 and 129 ppm.[3]

  • Benzylic Carbon (5): The peak at 66.5 ppm is assigned to the benzylic methylene carbon (-O-CH₂-Ph). Its chemical shift is influenced by the adjacent oxygen atom.

  • Alkyl Chain Carbons (6, 7, 8, 9): The remaining signals in the upfield region (22-40 ppm) correspond to the carbons of the pentanoate chain. The carbon attached to the amino group (-CH₂-NH₃⁺) is the most deshielded of this group, appearing around 40.0 ppm. The carbon alpha to the ester carbonyl (-CH₂-COO-) is found at approximately 33.5 ppm. The two central methylene carbons are the most shielded, appearing at 28.5 and 22.0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocols: A Note on Predicted Data

The IR spectrum discussed below is a prediction based on characteristic absorption frequencies of the functional groups present in Benzyl 5-aminopentanoate hydrochloride. Online prediction tools and spectral databases for similar compounds inform this analysis.

Methodology for IR Data Interpretation:

  • Identification of all functional groups in Benzyl 5-aminopentanoate hydrochloride.

  • Consultation of standard IR correlation tables to determine the expected absorption ranges for each functional group.

  • Synthesis of a predicted spectrum based on these characteristic frequencies.

Predicted IR Spectrum Analysis

Table 3: Predicted Characteristic IR Absorption Bands for Benzyl 5-aminopentanoate Hydrochloride

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
3000-2850MediumAliphatic C-H Stretch
~2900 (broad)Broad, StrongN-H Stretch (Ammonium Salt)
~1735StrongC=O Stretch (Ester)
~1600, ~1450Medium-WeakC=C Stretch (Aromatic Ring)
~1200StrongC-O Stretch (Ester)
~1100MediumC-N Stretch

Interpretation of the Predicted IR Spectrum:

  • N-H Stretching: A broad and strong absorption band centered around 2900 cm⁻¹ is expected for the N-H stretching vibrations of the primary ammonium salt (-NH₃⁺). This broadness is a hallmark of hydrogen bonding.[4]

  • C-H Stretching: The region between 3100 and 2850 cm⁻¹ will contain multiple peaks corresponding to the aromatic C-H stretching (above 3000 cm⁻¹) and the aliphatic C-H stretching (below 3000 cm⁻¹) of the benzyl and pentanoate moieties.[5][6]

  • C=O Stretching: A very strong and sharp absorption peak around 1735 cm⁻¹ is the most characteristic signal for the carbonyl (C=O) stretch of the benzyl ester.[4][7]

  • C=C Stretching: Weaker absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-O Stretching: A strong absorption band around 1200 cm⁻¹ is anticipated for the C-O stretching vibration of the ester group.

  • C-N Stretching: A medium intensity band around 1100 cm⁻¹ can be attributed to the C-N stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Experimental Protocols: A Note on Predicted Data

The mass spectrometry data presented is based on predictions from PubChemLite and an analysis of expected fragmentation pathways for benzyl esters and primary amines.

Methodology for MS Data Interpretation:

  • Calculation of the exact mass and molecular weight of the parent molecule (as the free base) and its hydrochloride salt.

  • Prediction of the likely ionization behavior (e.g., formation of [M+H]⁺).

  • Analysis of the molecular structure to predict the most probable fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) conditions.

Predicted Mass Spectrum Analysis

Molecular Ion:

The molecular formula of Benzyl 5-aminopentanoate (the free base) is C₁₂H₁₇NO₂. The monoisotopic mass is approximately 207.13 g/mol . In a typical ESI-MS experiment, the compound would be observed as the protonated molecule, [M+H]⁺, with an m/z of approximately 208.14.

Key Fragmentation Pathways:

The fragmentation of Benzyl 5-aminopentanoate hydrochloride is expected to be dominated by cleavages characteristic of benzyl esters and primary amines.

  • Loss of Benzyl Group: A common fragmentation pathway for benzyl esters is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. This is often a very prominent peak in the mass spectrum.[8]

  • Loss of Benzyloxycarbonyl Group: Cleavage of the bond between the alkyl chain and the ester group can result in the loss of the benzyloxycarbonyl radical, leading to a fragment corresponding to the aminopentyl cation.

  • Alpha-Cleavage of the Amine: For the amino group, alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a characteristic fragmentation pathway for primary amines.[9]

MS_Fragmentation Parent [C₁₂H₁₇NO₂ + H]⁺ m/z = 208.14 Frag1 Tropylium Ion C₇H₇⁺ m/z = 91 Parent->Frag1 - C₅H₁₀NO₂ Frag2 [M - C₇H₇]⁺ m/z = 117 Parent->Frag2 - C₇H₇ Frag3 [M - OCH₂Ph]⁺ m/z = 101 Parent->Frag3 - OCH₂Ph

Caption: Predicted key fragmentation pathways for Benzyl 5-aminopentanoate.

Conclusion: A Cohesive Spectroscopic Picture

The combined analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a detailed and self-consistent structural confirmation of Benzyl 5-aminopentanoate hydrochloride. The ¹H and ¹³C NMR spectra elucidate the precise carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester and amine hydrochloride functional groups, and the mass spectrum establishes the molecular weight and predictable fragmentation patterns. While this guide is based on predicted data, it offers a robust and scientifically grounded framework for the interpretation of experimental data for this compound and its analogs, serving as a valuable resource for researchers in drug development and chemical synthesis.

References

  • NMRdb.org: An online database for NMR spectra prediction. [Link]

  • PubChem. Benzyl 5-aminopentanoate. National Center for Biotechnology Information. [Link]

  • Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • Reich, H. J. ¹H NMR Chemical Shifts. University of Wisconsin. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • GCMS Section 6.15 - Whitman People. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling and Application of Benzyl 5-aminopentanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safe handling, application, and disposal of Benzyl 5-aminopentanoate hydrochloride (CAS No. 154407-91-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, application, and disposal of Benzyl 5-aminopentanoate hydrochloride (CAS No. 154407-91-7). As a key intermediate in various synthetic pathways, particularly in the development of novel therapeutics, a thorough understanding of its properties and associated safety protocols is paramount for ensuring a safe and effective research environment. This document synthesizes critical safety data with practical, field-proven insights to empower researchers in their work.

Chemical and Physical Identity

Benzyl 5-aminopentanoate hydrochloride is a white to off-white solid. Its chemical structure consists of a 5-aminopentanoic acid backbone with the carboxylic acid group protected as a benzyl ester and the amino group protonated as a hydrochloride salt. This structure makes it a valuable building block in organic synthesis.[1][2]

PropertyValueSource
CAS Number 154407-91-7[1][2]
Molecular Formula C12H18ClNO2[2]
Molecular Weight 243.73 g/mol [2]
Physical Form Solid[2]
Purity Typically ≥95%[2]
Storage Inert atmosphere, room temperature[2]

Hazard Identification and GHS Classification

Benzyl 5-aminopentanoate hydrochloride is classified under the Globally Harmonized System (GHS) as a hazardous substance. It is crucial to understand these classifications to implement appropriate safety measures.

GHS Pictogram:

Signal Word: Warning [1][2]

Hazard Statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS) and should be consulted before handling this compound. Key precautions include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash hands thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P501: Dispose of contents/container to hazardous waste disposal.[1]

Toxicological Profile

Role in Synthetic Chemistry: A Focus on Drug Development

Benzyl 5-aminopentanoate hydrochloride serves as a valuable building block in organic synthesis, primarily due to the presence of a benzyl protecting group on the carboxylic acid. In the context of drug development, particularly in peptide synthesis, protecting groups are essential to prevent unwanted side reactions during the formation of amide bonds.[3][4][5]

The benzyl ester is a robust protecting group for carboxylic acids, often employed in the Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[3][6] It is stable to the acidic conditions used for the removal of the N-terminal Boc group, providing orthogonality, which is crucial for the successful stepwise synthesis of peptides.[3][6]

Deprotection of the benzyl group is typically achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst) or by using strong acids like hydrofluoric acid (HF).[6][7]

G cluster_synthesis Peptide Synthesis Workflow Start Start Couple_AA Couple Boc-protected Amino Acid Start->Couple_AA Wash Wash Resin Couple_AA->Wash Remove excess reagents Deprotect_N Deprotect N-terminus (e.g., with TFA) Deprotect_N->Couple_AA Repeat for next amino acid Final_Deprotect Final Deprotection (e.g., Hydrogenolysis to remove Benzyl group) Deprotect_N->Final_Deprotect After final coupling Wash->Deprotect_N Cleave Cleave Peptide from Resin Final_Deprotect->Cleave End End Cleave->End

General workflow of solid-phase peptide synthesis (SPPS) highlighting the deprotection step.

Benzyl 5-aminopentanoate hydrochloride can also be utilized in the synthesis of various bioactive molecules, including PROTAC (Proteolysis Targeting Chimera) linkers, which are of significant interest in modern drug discovery.[8]

Safe Handling and Storage Protocols

Given the irritant nature of Benzyl 5-aminopentanoate hydrochloride, stringent adherence to safe handling protocols is essential.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

  • Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure are required.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust particles.

Weighing and Handling of the Solid

Due to its irritant and potentially toxic nature, all handling of Benzyl 5-aminopentanoate hydrochloride powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]

Protocol for Weighing:

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Tare Container: Place an empty, sealable container on the balance inside the fume hood and tare it.

  • Dispense Powder: Carefully dispense the desired amount of Benzyl 5-aminopentanoate hydrochloride into the tared container. Use a spatula and avoid generating dust.

  • Seal and Re-weigh: Securely close the container. If necessary, the closed container can be briefly removed from the fume hood to a nearby balance for a more accurate reading.

  • Dissolution: If preparing a solution, add the solvent to the sealed container inside the fume hood.

G cluster_weighing Safe Weighing Protocol A Don appropriate PPE B Work within a certified chemical fume hood A->B C Tare a sealable container B->C D Carefully dispense the powder, avoiding dust C->D E Seal the container securely D->E F Prepare solution inside the fume hood E->F

Workflow for the safe weighing of Benzyl 5-aminopentanoate hydrochloride.
Storage Requirements

Store Benzyl 5-aminopentanoate hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be stored under an inert atmosphere to prevent degradation. Keep it away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

First Aid Measures
  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]

  • In case of Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1]

  • In case of Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[1]

Spill Response

In the event of a spill, the primary objectives are to prevent exposure to personnel and to contain and clean up the material safely.

For a Small Spill (contained within a fume hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Proper PPE: Wear the appropriate PPE as described in Section 5.1.

  • Containment: If it is a solid, carefully sweep it up to avoid generating dust.

  • Cleanup: Place the spilled material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

For a Large Spill (outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Ventilate: If possible and safe to do so, increase ventilation to the area.

  • Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

G Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill (in fume hood) Assess->SmallSpill Small LargeSpill Large Spill (outside fume hood) Assess->LargeSpill Large Alert Alert others SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate PPE Don PPE Alert->PPE Cleanup Clean up spill PPE->Cleanup Decontaminate Decontaminate area Cleanup->Decontaminate Dispose Dispose of waste Decontaminate->Dispose Isolate Isolate Area Evacuate->Isolate CallEHS Call EHS/Emergency Response Isolate->CallEHS

Decision tree for responding to a spill of Benzyl 5-aminopentanoate hydrochloride.

Waste Disposal

All waste containing Benzyl 5-aminopentanoate hydrochloride, including contaminated materials from spill cleanup, must be disposed of as hazardous chemical waste.[11]

  • Containers: Place all solid waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents.

  • Segregation: Do not mix this waste with other waste streams unless approved by your institution's EHS department.

  • Disposal: Arrange for collection by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[11][12][13]

Conclusion

Benzyl 5-aminopentanoate hydrochloride is a valuable reagent in synthetic chemistry, particularly for applications in drug discovery and development. Its hazardous properties, specifically its potential to cause skin, eye, and respiratory irritation, and its oral toxicity, necessitate strict adherence to safety protocols. By understanding its chemical properties, implementing robust handling procedures, and being prepared for emergencies, researchers can safely and effectively utilize this compound in their pursuit of scientific advancement.

References

  • Wikipedia. (2024). Benzyl group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Prestidge, R. L., Harding, D. R., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579–2583. Retrieved from [Link]

  • Master Organic Chemistry. (2019, February 15). Synthesis of Peptides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Polypeptide. (2025, August 13). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Peptides-V, Synthesis-II. Retrieved from [Link]

  • EHS. (2024, July 24). Working Safely with Toxic Powders. Retrieved from [Link]

  • Duke Safety. (n.d.). WORKING SAFELY WITH TOXIC POWDERS. Retrieved from [Link]

  • Polypeptide. (2025, August 13). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • University of Toronto Department of Chemistry. (n.d.). Chemical Spills. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Occupli. (2021, November 3). The controls required for handling powder irritants. Retrieved from [Link]

  • NUS Medicine. (n.d.). HOW TO RESPOND DURING CHEMICAL SPILL. Retrieved from [Link]

  • Emory EHSO. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS. Retrieved from [Link]

  • CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2025, September 24). Chemical Spill. Retrieved from [Link]

  • Carl ROTH. (2024, September 19). Safety Data Sheet: Acetic acid benzyl ester. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

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Exploratory

Benzyl 5-aminopentanoate hydrochloride suppliers and purity

An In-Depth Technical Guide to Benzyl 5-aminopentanoate Hydrochloride: Sourcing, Purity, and Analytical Considerations for Drug Development Introduction Benzyl 5-aminopentanoate hydrochloride (CAS No. 154407-91-7) is a f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Benzyl 5-aminopentanoate Hydrochloride: Sourcing, Purity, and Analytical Considerations for Drug Development

Introduction

Benzyl 5-aminopentanoate hydrochloride (CAS No. 154407-91-7) is a fine chemical intermediate whose value in the pharmaceutical landscape lies in its bifunctional nature. As the benzyl ester of 5-aminopentanoic acid, it provides a protected carboxylic acid and a primary amine, separated by a flexible five-carbon aliphatic chain. This structure makes it a versatile building block for synthesizing more complex molecules, including peptide mimics, small molecule inhibitors, and other active pharmaceutical ingredients (APIs). The benzyl protecting group is particularly useful as it can be removed under mild hydrogenolysis conditions, while the hydrochloride salt form enhances the compound's stability and handling characteristics.

For researchers and scientists in drug discovery and development, the journey from a promising molecular design to a viable clinical candidate is fraught with challenges, many of which hinge on the quality of the starting materials. The purity of an intermediate like Benzyl 5-aminopentanoate hydrochloride is not a trivial detail; it is a critical parameter that directly influences reaction yields, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final API. This guide serves as a technical resource for navigating the complexities of sourcing this intermediate, understanding its purity profile, and implementing robust analytical strategies for its qualification.

Part 1: Sourcing and Supplier Landscape

The procurement of specialty chemicals is the foundational step of any research campaign. The reliability of a supplier and the consistency of their product are paramount. Benzyl 5-aminopentanoate hydrochloride is available from several chemical suppliers, typically designated for "research and development use only."[1] This designation implies that the material is not produced under Good Manufacturing Practices (GMP) and is not intended for direct use in humans.

Commercial Availability

A survey of the market reveals several key suppliers offering this compound. The available purity levels and stock status can vary, underscoring the need for due diligence before procurement.

SupplierDistributor(s)Reported PurityCAS NumberReference
AK Scientific, Inc.-≥ 95%154407-91-7[1]
Fluorochem-98%154407-91-7[2]
Ambeed, Inc.Sigma-Aldrich95%154407-91-7[3]
BLD PharmatechSigma-Aldrich95%154407-91-7
ChemSceneJ&K Scientific LLCNot specified154407-91-7[4]
The Critical Role of the Certificate of Analysis (CoA)

A supplier's catalog is an advertisement; the Certificate of Analysis (CoA) is the evidence. Before purchasing, and upon receipt of any chemical, a lot-specific CoA must be requested and scrutinized. This document provides the results of quality control testing for the specific batch of material being supplied.

Key Information to Evaluate on a CoA:

  • Identity Confirmation: Methods like NMR or IR spectroscopy should confirm the structure matches that of Benzyl 5-aminopentanoate hydrochloride.

  • Assay or Purity: This is the most critical value, typically determined by a quantitative method like HPLC or titration. A purity of 98% means that up to 2% of the material consists of other substances.

  • Specific Impurities: Ideally, the CoA will list known potential impurities and their measured levels.

  • Water Content: Often measured by Karl Fischer titration, as water can be a critical impurity affecting reaction stoichiometry.

  • Residual Solvents: GC analysis should be used to quantify solvents from the manufacturing process.[5]

  • Date of Analysis: This indicates the age of the data and, by extension, the material itself.

Part 2: Defining Purity - Potential Impurities and Their Impact

Understanding the potential impurities in Benzyl 5-aminopentanoate hydrochloride is essential for designing appropriate analytical controls and troubleshooting synthetic challenges. These impurities can arise from the synthetic route, subsequent degradation, or improper storage.

Synthesis-Related Impurities

A common method for preparing amino acid benzyl ester hydrochlorides involves the esterification of the corresponding amino acid with benzyl alcohol, often using an acid catalyst.[6] A plausible synthesis pathway provides clues to potential impurities:

G cluster_reactants Starting Materials AA 5-Aminopentanoic Acid AA_HCl 5-Aminopentanoic Acid Hydrochloride AA->AA_HCl + HCl BzOH Benzyl Alcohol Target Benzyl 5-aminopentanoate Hydrochloride BzOH->Target + Catalyst (e.g., ZnCl2) - H2O HCl HCl (gas or solution) AA_HCl->Target + Catalyst (e.g., ZnCl2) - H2O Impurity_AA Unreacted 5-Aminopentanoic Acid Target->Impurity_AA Potential Impurities in Final Product Impurity_BzOH Residual Benzyl Alcohol Target->Impurity_BzOH Potential Impurities in Final Product Impurity_Solvent Residual Solvent (e.g., Toluene) Target->Impurity_Solvent Potential Impurities in Final Product Impurity_Byproduct Dimerization/Polymerization Products Target->Impurity_Byproduct Potential Impurities in Final Product

Caption: Plausible synthetic route and sources of process-related impurities.

  • Unreacted Starting Materials: Residual 5-aminopentanoic acid and benzyl alcohol are common process impurities.

  • Reagents and Solvents: Catalysts (e.g., metal chlorides) and solvents used during the reaction and purification (e.g., toluene, dichloroethane) may be present.[6]

  • Reaction Byproducts: Side reactions, such as the formation of dimers or oligomers through intermolecular amide bond formation, can occur, especially at elevated temperatures.

Degradation Impurities

The ester linkage is susceptible to hydrolysis, particularly if the material is exposed to moisture or non-neutral pH conditions.

  • Hydrolysis: Benzyl 5-aminopentanoate hydrochloride can hydrolyze to form 5-aminopentanoic acid and benzyl alcohol. This process is accelerated by the presence of water.

Proper storage is crucial. The material should be kept in a tightly sealed container, preferably under an inert atmosphere, at the temperature recommended by the supplier (typically room temperature).[3]

Part 3: Analytical Workflow for In-House Qualification

Relying solely on a supplier's CoA is not sufficient for critical applications in drug development. An orthogonal, in-house verification of identity and purity is a cornerstone of scientific integrity.

start Receive Material & Supplier CoA quarantine Quarantine Lot start->quarantine sampling Sample for Testing quarantine->sampling identity Identity Confirmation (¹H NMR, MS) sampling->identity purity_assay Purity Assay & Impurity Profile (HPLC-UV) sampling->purity_assay water Water Content (Karl Fischer) sampling->water solvents Residual Solvents (GC-HS) sampling->solvents review Review Data vs. CoA & Specifications identity->review purity_assay->review water->review solvents->review decision Decision review->decision release Release for Laboratory Use decision->release Pass reject Reject Lot & Contact Supplier decision->reject Fail

Caption: Workflow for incoming qualification of chemical intermediates.

Core Technique: High-Performance Liquid Chromatography (HPLC)

For a non-volatile, UV-active compound like Benzyl 5-aminopentanoate hydrochloride, reverse-phase HPLC is the primary technique for purity determination.[7] It excels at separating the main component from structurally similar impurities.

Example HPLC Protocol for Purity Analysis:

  • System: A standard HPLC or UHPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 250 x 4.6 mm, 3.5 µm).[8]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and 254 nm. The lower wavelength provides general detection, while the higher wavelength is more specific to the aromatic benzyl group.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.

  • Data Analysis: Purity is calculated as the area percent of the main peak relative to the total area of all observed peaks.

Causality Behind Choices:

  • C18 Column: The non-polar stationary phase is ideal for retaining the benzyl group.

  • Acidified Mobile Phase (TFA): This suppresses the deprotonation of the free amine (if any) and any carboxylic acid impurities, leading to sharper peaks and better chromatography.

  • Gradient Elution: The changing mobile phase composition is necessary to elute both polar impurities (like 5-aminopentanoic acid) and non-polar impurities within a reasonable runtime.

  • Dual Wavelength Detection: Comparing the peak areas at two wavelengths can help distinguish impurities that lack the benzyl chromophore.

Supporting Analytical Techniques

While HPLC is central, a comprehensive analysis relies on a suite of methods to provide a complete purity picture.

Analytical TechniquePrincipleApplication for Benzyl 5-aminopentanoate HClStrengths & Limitations
¹H NMR Spectroscopy Nuclear magnetic resonance of protonsConfirms the chemical structure and identifies organic impurities with unique proton signals.Strengths: Excellent for structural elucidation. Limitations: Less sensitive than HPLC for impurity quantification (<1%).
Mass Spectrometry (MS) Measures mass-to-charge ratioConfirms the molecular weight of the main component and helps identify unknown impurities.Strengths: High sensitivity and specificity for mass. Limitations: Not inherently quantitative without standards.
Gas Chromatography (GC) Partitioning of volatile analytesQuantifies residual solvents (e.g., toluene, benzyl alcohol) and other volatile impurities.[9]Strengths: High resolution for volatile compounds. Limitations: Not suitable for non-volatile salts like the target compound itself.[7]
Karl Fischer Titration Electrochemical titration with iodineSpecifically quantifies the water content in the material.Strengths: "Gold standard" for water determination; highly accurate. Limitations: Only measures water.

Conclusion and Recommendations

Benzyl 5-aminopentanoate hydrochloride is a valuable synthon for pharmaceutical research and development. However, its utility is directly proportional to its quality. The purity of this starting material can have cascading effects on an entire synthetic campaign, impacting yield, reproducibility, and the safety profile of downstream compounds.

For professionals in the field, the following best practices are not merely suggestions but imperatives for robust scientific outcomes:

  • Vet Your Suppliers: Do not select suppliers on price alone. Inquire about their quality control systems and typical purity specifications.

  • Always Demand a Lot-Specific CoA: Treat this document as essential for every batch of material you procure.

  • Trust, but Verify: Implement an in-house analytical qualification program. At a minimum, this should include identity confirmation (e.g., ¹H NMR) and a purity check by HPLC.

  • Document Everything: Maintain meticulous records linking lot numbers, supplier CoAs, and internal analytical data to specific experiments.

By adopting this rigorous, evidence-based approach to material procurement and qualification, researchers can build a foundation of quality and reliability, significantly increasing the probability of success in the complex and demanding field of drug development.

References

  • J&K Scientific LLC. (2026). Benzyl 5-aminopentanoate hydrochloride. [Link]

  • PubChem. (2026). Benzyl 5-aminopentanoate hydrochloride. [Link]

  • BioSpectra. (2022). Certificate of Analysis Example. [Link]

  • Google Patents. (2015). The preparation method of amino-acid benzyl ester hydrochloride.
  • Journal of Chromatographic Science. (2018). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]

  • MDPI. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. [Link]

  • ResearchGate. (2024). Selected benzyl amine-containing examples of FDA-approved pharmaceuticals. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of benzylic amines. [Link]

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Foundational

Benzyl 5-Aminopentanoate Hydrochloride Derivatives and Analogs: A Comprehensive Guide to Bifunctional Linkers in Advanced Therapeutics

Executive Summary In the rapidly evolving landscape of targeted therapeutics, the architectural precision of linker molecules dictates the pharmacokinetic and pharmacodynamic success of the final drug construct. Benzyl 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the architectural precision of linker molecules dictates the pharmacokinetic and pharmacodynamic success of the final drug construct. Benzyl 5-aminopentanoate hydrochloride (CAS 154407-91-7) has emerged as a premier bifunctional building block in modern medicinal chemistry. By providing a 5-carbon aliphatic spacer with orthogonally protected termini—a primary amine stabilized as a hydrochloride salt and a carboxylic acid masked as a benzyl ester—this molecule enables highly controlled, directional synthesis.

This technical whitepaper provides an in-depth analysis of benzyl 5-aminopentanoate and its analogs, detailing their mechanistic roles in Proteolysis Targeting Chimeras (PROTACs), semisynthetic saponin adjuvants, and Lipid Nanoparticle (LNP) delivery systems.

Chemical and Physical Profiling

The utility of benzyl 5-aminopentanoate hydrochloride stems from its physicochemical stability and the precise spatial geometry of its 5-carbon chain. Unlike shorter chains that induce steric clashes or longer chains that increase lipophilicity beyond optimal "rule of five" parameters, the pentanoate backbone offers a validated balance of flexibility and aqueous solubility.

Table 1: Physicochemical Properties & Mechanistic Significance
PropertyValueCausality / Mechanistic Significance
CAS Number 154407-91-7Standard identifier for regulatory tracking and GMP procurement[1].
Molecular Formula C₁₂H₁₈ClNO₂Defines exact stoichiometry required for molar equivalents in coupling reactions[1].
Molecular Weight 243.73 g/mol Critical for calculating precise yields; the HCl salt adds 36.46 g/mol to the free base[1].
Monoisotopic Mass 207.12593 DaEssential for High-Resolution Mass Spectrometry (HRMS) validation of the free base[2].
Physical Form SolidEnsures ease of handling, preventing the degradation and weighing errors common with free aliphatic amines (which are often hygroscopic oils)[1].
Purity Standard ≥95%Minimizes chain-termination side reactions caused by truncated impurities during iterative peptide or linker synthesis[1].

Mechanistic Role in Modern Drug Design

PROTACs and Targeted Protein Degradation

In the synthesis of PROTACs, the linker must bridge a Protein of Interest (POI) ligand and an E3 ligase recruiting ligand without interfering with the binding affinity of either. Benzyl 5-aminopentanoate acts as an ideal precursor for aliphatic linkers. The causality behind selecting a benzyl ester over a methyl or ethyl ester lies in its orthogonal deprotection profile. The benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis (Pd/C, H₂), a mild condition that preserves acid-sensitive groups (like Boc) and base-sensitive groups (like Fmoc) present on the POI or E3 ligands.

PROTAC_Synthesis A POI Ligand (Target Binder) D Amide Coupling (EDC/HATU) C-terminus protection A->D Reacts with free amine B Benzyl 5-aminopentanoate (Linker Precursor) B->D Provides spacer C E3 Ligase Ligand (e.g., Thalidomide) F Second Amide Coupling Link to E3 Ligand C->F Reacts with E Hydrogenolysis (Pd/C, H2) Deprotect Benzyl Ester D->E Intermediate E->F Free carboxylic acid G Bifunctional PROTAC Molecule F->G Final Assembly

Workflow of PROTAC synthesis utilizing Benzyl 5-aminopentanoate as a flexible aliphatic linker.
Semisynthetic Saponin Adjuvants (QS-21 Analogs)

Recent advancements in vaccine development rely heavily on immunostimulatory saponin adjuvants. In the synthesis of QS-21 analogs (such as TQL1055), researchers have discovered that the length and composition of the side chain directly dictate the adjuvant's immunostimulatory activity.3[3].

To mimic the natural QS-21 side chain, chemists utilize benzyl 5-aminopentanoate hydrochloride to construct dimeric and trimeric aminopentanoic acid extensions. The stepwise coupling of N-Boc-5-aminopentanoic acid with benzyl 5-aminopentanoate allows for precise, iterative elongation without the risk of uncontrolled polymerization.

Saponin_Adjuvant A Benzyl 5-aminopentanoate HCl (Compound 13) C Amide Coupling (Stepwise Elongation) A->C B N-Boc-5-aminopentanoic acid (Compound 14) B->C D Dimeric Intermediate 15 C->D 1st Iteration E Trimeric Intermediate 16 D->E + Compound 14 (2nd Iteration) F QS-21 Analog (TQL1055) E->F Conjugation to Aglycon

Stepwise synthesis of immunostimulatory saponin adjuvants using aminopentanoate derivatives.
Lipid Nanoparticle (LNP) Conjugation

In the realm of gene therapy, benzyl 5-aminopentanoate is utilized to synthesize novel cationic lipids for mRNA delivery. By reacting the amine terminus with lipophilic tails (e.g., via alkylation or amidation with bromohexanoates), the resulting compounds form the structural basis of LNPs capable of targeting specific tissues, such as adipose tissue for metabolic disease interventions.4[4].

Synthesis and Derivatization Protocols

To achieve complex molecular architectures, chemists rely on a suite of orthogonally protected 5-aminopentanoic acid derivatives.

Table 2: Orthogonal Protection Strategies for 5-Aminopentanoic Acid
DerivativeN-TerminusC-TerminusDeprotection ConditionPrimary Application
Benzyl 5-aminopentanoate HCl Free (HCl salt)Benzyl EsterH₂, Pd/C (Neutral)C-terminal extension, PROTACs[1]
Boc-5-aminopentanoic acid BocFree AcidTFA / DCM (Acidic)N-terminal extension[5]
Fmoc-5-aminopentanoic acid FmocFree AcidPiperidine / DMF (Basic)Solid-Phase Peptide Synthesis[6]
Protocol 1: Self-Validating HATU-Mediated Amide Coupling

This protocol describes the conjugation of a carboxylic acid-bearing POI ligand to benzyl 5-aminopentanoate hydrochloride. HATU is explicitly chosen over EDC/NHS because the 7-aza-1-hydroxybenzotriazole leaving group drastically accelerates nucleophilic attack by the primary amine, minimizing epimerization and maximizing yield.

Step 1: Activation Dissolve the POI-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Stir for 10 minutes at room temperature to form the active ester. Causality: Pre-activation prevents the amine from competing for the coupling reagent, reducing guanidinium byproduct formation.

Step 2: Neutralization & Coupling Add benzyl 5-aminopentanoate hydrochloride (1.1 eq) to the reaction mixture, followed immediately by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: The hydrochloride salt must be neutralized by the sterically hindered base (DIPEA) to liberate the nucleophilic primary amine. A 3.0 eq excess ensures complete neutralization and maintains the basic environment required for HATU efficiency.

Step 3: In-Process Validation (Self-Validating Step) At t=1h , extract a 5 µL aliquot, quench in 5% NaHCO₃, and analyze via LC-MS. Validation Metric: The protocol is self-validating if the chromatogram shows the disappearance of the free amine mass (m/z 208.13 [M+H]⁺)[2] and the emergence of the product mass. If unreacted amine persists, an additional 0.2 eq of HATU is added.

Step 4: Quenching and Extraction Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Stepwise Elongation of Saponin Side Chains

Based on the methodologies utilized in the synthesis of TQL1055 analogs[3]:

Step 1: First Iteration Coupling React N-Boc-5-aminopentanoic acid (1.0 eq) with benzyl 5-aminopentanoate hydrochloride (1.0 eq) using the HATU/DIPEA protocol described above to yield the orthogonally protected dimeric intermediate (Compound 15).

Step 2: N-Terminal Deprotection Treat the dimeric intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature to remove the Boc group. Concentrate and co-evaporate with toluene to remove residual TFA.

Step 3: Second Iteration Coupling React the newly liberated amine of the dimer with another equivalent of N-Boc-5-aminopentanoic acid to form the trimeric intermediate (Compound 16). The benzyl ester remains intact throughout this acidic deprotection, demonstrating the power of orthogonal protection.

Analytical Validation and Quality Control

Rigorous analytical validation is required to ensure the integrity of the linker before final assembly. For benzyl 5-aminopentanoate derivatives, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard.

According to predictive collision cross-section (CCS) profiling, the free base of benzyl 5-aminopentanoate exhibits an [M+H]⁺ adduct at m/z 208.13321 with a predicted CCS of 148.2 Ų[2]. Monitoring these specific mass-to-charge ratios guarantees that the hydrochloride salt has been successfully neutralized and incorporated into the target molecule without premature hydrolysis of the benzyl ester.

Conclusion

Benzyl 5-aminopentanoate hydrochloride and its orthogonally protected analogs (Boc- and Fmoc- derivatives) are indispensable tools in the modern synthetic chemist's arsenal. By understanding the causality behind their chemical behavior—specifically their balance of aliphatic flexibility, steric profile, and orthogonal stability—researchers can reliably engineer sophisticated PROTACs, potent vaccine adjuvants, and targeted lipid nanoparticles. Adhering to self-validating protocols ensures high-fidelity synthesis, ultimately accelerating the pipeline from conceptual drug design to clinical reality.

References

  • Sigma-Aldrich. "Benzyl 5-aminopentanoate hydrochloride | 154407-91-7". Product Catalog.
  • ACS Pharmacology & Translational Science. "Impact of Side Chain Structure and Aglycon Carbonyl Group on the Immunostimulatory Activities of Semisynthetic Saponin Adjuvants". American Chemical Society.
  • BroadPharm. "Boc-5-aminopentanoic acid, 27219-07-04". Aliphatic Linkers Catalog.
  • Google Patents. "WO2018191719A1 - Lipid delivery of therapeutic agents to adipose tissue". Patent Database.
  • PubChemLite. "Benzyl 5-aminopentanoate hydrochloride (C12H17NO2)". University of Luxembourg.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Coupling of Benzyl 5-aminopentanoate hydrochloride with E3 Ligase Ligands

For Researchers, Scientists, and Drug Development Professionals in the Field of Targeted Protein Degradation Introduction: The Critical Role of Linker Chemistry in PROTAC Development Proteolysis-targeting chimeras (PROTA...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals in the Field of Targeted Protein Degradation

Introduction: The Critical Role of Linker Chemistry in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][] The linker is not merely a passive spacer; its composition, length, and attachment points are critical determinants of the PROTAC's efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.[][5]

This application note provides a detailed guide to a crucial step in PROTAC synthesis: the coupling of an amine-functionalized linker precursor, Benzyl 5-aminopentanoate hydrochloride, with E3 ligase ligands that possess a carboxylic acid functional group for conjugation. This reaction forms a stable amide bond, a common and robust linkage in many successful PROTACs.[6][7] We will delve into the rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols, and offer insights into the characterization of the resulting PROTAC precursors.

Understanding the Components

  • Benzyl 5-aminopentanoate hydrochloride (1): This commercially available building block serves as a versatile linker precursor.[8] The primary amine allows for straightforward amide bond formation with a carboxylic acid-functionalized E3 ligase ligand. The benzyl ester provides a latent carboxylic acid functionality, which can be deprotected in a later step if a terminal acid is desired on the linker, or it can be further functionalized. The hydrochloride salt form enhances the stability and handling of this aminopentanoate derivative.

  • E3 Ligase Ligands (2): A variety of E3 ligase ligands have been developed for use in PROTACs, with those targeting Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most prevalent.[9][10][11] For the purpose of this protocol, we will consider E3 ligase ligands that have been functionalized with a carboxylic acid, providing a convenient handle for linker attachment. Examples include derivatives of pomalidomide (for CRBN) and VH032 (for VHL).[1][12]

Experimental Design and Rationale

The overall synthetic strategy involves a two-step process: first, the deprotection of the amine hydrochloride to its free base form, followed by the amide coupling with the carboxylic acid-bearing E3 ligase ligand.

G cluster_0 Workflow for Coupling Reaction start Start: Benzyl 5-aminopentanoate HCl & E3 Ligase Ligand-COOH deprotection Step 1: Deprotection of Amine Hydrochloride start->deprotection coupling Step 2: Amide Bond Formation deprotection->coupling workup Step 3: Reaction Work-up & Purification coupling->workup characterization Step 4: Product Characterization workup->characterization end_product End Product: E3 Ligase Ligand-Linker Conjugate characterization->end_product

Caption: Experimental workflow for the synthesis of an E3 ligase ligand-linker conjugate.

Causality Behind Experimental Choices:
  • Deprotection of the Amine: The primary amine of Benzyl 5-aminopentanoate hydrochloride is protonated, rendering it non-nucleophilic. Therefore, it is essential to neutralize the hydrochloride salt with a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to generate the free amine, which can then participate in the amide coupling reaction.

  • Choice of Coupling Reagents: The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires activation of the carboxylic acid.[13] We will focus on two highly effective and commonly used coupling systems:

    • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13][14] This intermediate is prone to racemization and hydrolysis. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), intercepts the O-acylisourea to form a more stable and less reactive HOBt-ester, which then reacts with the amine to form the amide bond with minimal racemization.[13]

    • HATU/Base: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based coupling reagent that is highly efficient, especially for sterically hindered substrates.[13][15] In the presence of a non-nucleophilic base like DIPEA, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which rapidly couples with the amine to yield the amide product.[13]

  • Solvent Selection: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used for these coupling reactions as they effectively dissolve the reactants and do not interfere with the reaction mechanism.[13]

  • Purification: Following the reaction, purification is necessary to remove unreacted starting materials, coupling reagents, and byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of PROTAC molecules and their precursors.[5]

Detailed Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

Materials:

  • E3 Ligase Ligand with a carboxylic acid handle (1.0 equiv)

  • Benzyl 5-aminopentanoate hydrochloride (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, 1N HCl)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the E3 ligase ligand-COOH (1.0 equiv) and Benzyl 5-aminopentanoate hydrochloride (1.2 equiv) in anhydrous DMF.

  • Base Addition: To the solution from step 1, add DIPEA or TEA (3.0 equiv) dropwise while stirring. Stir the mixture at room temperature for 15-20 minutes to ensure complete deprotection of the amine hydrochloride.

  • Activation: Add HOBt (1.5 equiv) to the reaction mixture. Cool the flask to 0 °C in an ice bath.

  • Coupling: Add EDC·HCl (1.5 equiv) portion-wise to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative RP-HPLC to yield the pure E3 ligase ligand-linker conjugate.

Protocol 2: HATU-Mediated Amide Coupling

Materials:

  • E3 Ligase Ligand with a carboxylic acid handle (1.0 equiv)

  • Benzyl 5-aminopentanoate hydrochloride (1.2 equiv)

  • HATU (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the E3 ligase ligand-COOH (1.0 equiv) and Benzyl 5-aminopentanoate hydrochloride (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Stir at room temperature for 15-20 minutes.

  • Activation and Coupling: Add HATU (1.5 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 (steps 6 and 7).

G cluster_1 Amide Coupling Reaction Mechanism (EDC/HOBt) Carboxylic_Acid E3 Ligase-COOH O_acylisourea O-acylisourea intermediate Carboxylic_Acid->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide_Product E3 Ligase-CO-NH-Linker-COOBn HOBt_ester->Amide_Product + Amine Amine H₂N-Linker-COOBn

Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.

Data Presentation and Characterization

The success of the coupling reaction is determined by the yield and purity of the final product.

Coupling MethodTypical Yield RangeTypical Purity (Post-Purification)
EDC/HOBt50-80%>95% (by HPLC)
HATU60-95%>95% (by HPLC)

Note: Yields are highly dependent on the specific E3 ligase ligand and reaction conditions.

Product Characterization:

The identity and purity of the synthesized E3 ligase ligand-linker conjugate should be confirmed using standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to assess its purity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and to ensure the successful formation of the amide bond.

Concluding Remarks

The protocols outlined in this application note provide a robust and reliable framework for the coupling of Benzyl 5-aminopentanoate hydrochloride with carboxylic acid-functionalized E3 ligase ligands. The choice between the EDC/HOBt and HATU coupling methods will depend on the specific substrates, with HATU often being preferred for more challenging couplings due to its higher reactivity.[13] Successful synthesis and characterization of this key intermediate are critical steps in the development of novel and effective PROTAC degraders for therapeutic applications. Further steps would involve the coupling of the other end of the linker to a POI ligand, followed by deprotection of any protecting groups, to yield the final PROTAC molecule.

References

  • Brownsey, D. K., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science, 12(10), 3586-3592. [Link]

  • Brownsey, D. K., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. PMC. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317. [Link]

  • Brownsey, D. K., et al. (2021). Rapid Synthesis of Pomalidomide-Conjugates for the Development of Protein Degrader Libraries. ResearchGate. [Link]

  • Lin, C.-H., et al. (2022). Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. Organic Process Research & Development, 26(8), 2394-2401. [Link]

  • Wang, L., et al. (2020). Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. ACS Omega, 5(51), 33269-33281. [Link]

  • Scott, P. J. H., et al. (2021). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for Direct-to-Biology PROTAC Synthesis. SLAS Discovery, 26(8), 1039-1049. [Link]

  • ResearchGate. (n.d.). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. [Link]

  • Wang, L., et al. (2020). Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. ACS Omega, 5(51), 33269–33281. [Link]

  • Electronic Supplementary Information for "Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups". (n.d.). Royal Society of Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • ResearchGate. (n.d.). PROTACs with aromatic linkers. [Link]

  • Moody, G., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science, 12(23), 8094-8099. [Link]

  • Green, A. P., & Turner, N. J. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(1), 22-41. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

  • J&K Scientific LLC. (2026). Benzyl Deprotection of Alcohols. [Link]

  • Sippl, W., et al. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and Rad3-related protein (ATR). European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • BMG Labtech. (2023). PROTACs: proteolysis-targeting chimeras. [Link]

  • Ciulli, A., et al. (2022). Identification of ligands for E3 ligases with restricted expression using fragment-based methods. bioRxiv. [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. [Link]

  • Google Patents. (2020).
  • MDPI. (2025). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 30(19), 4583. [Link]

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Application

Application Note: Orthogonal Spacer Integration Using Benzyl 5-Aminopentanoate Hydrochloride in Fmoc-SPPS

Strategic Context in Peptide Engineering The integration of flexible aliphatic spacers is a critical design strategy in the development of peptide-drug conjugates, targeted liposomes, and semisynthetic vaccines. Benzyl 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Peptide Engineering

The integration of flexible aliphatic spacers is a critical design strategy in the development of peptide-drug conjugates, targeted liposomes, and semisynthetic vaccines. Benzyl 5-aminopentanoate hydrochloride (CAS 154407-91-7) serves as a highly effective bifunctional building block for these applications. It allows researchers to graft a 5-carbon spacer onto a peptide sequence while keeping the terminal carboxylic acid strictly protected during upstream solid-phase peptide synthesis (SPPS) and cleavage[1][2].

By utilizing the benzyl (Bzl) ester variant rather than a standard tert-butyl (tBu) ester, chemists gain a powerful orthogonal protecting group strategy. This application note details the mechanistic rationale and validated protocols for incorporating this spacer into complex peptide architectures.

Mechanistic Rationale: Orthogonality and Activation

The success of incorporating Benzyl 5-aminopentanoate hydrochloride into an Fmoc-SPPS workflow relies on two fundamental chemical principles:

1. Absolute Orthogonality of the Benzyl Ester: In standard Fmoc/tBu SPPS, side-chain protecting groups (like tBu, Boc, and Trt) are globally cleaved using 95% Trifluoroacetic acid (TFA)[3][4]. The benzyl ester, however, is completely stable to both 20% piperidine (used for Fmoc removal) and 95% TFA[4]. This orthogonality allows the synthesis of a peptide with a selectively protected C-terminal or side-chain extension. The Bzl group prevents the spacer's carboxylate from participating in unwanted side reactions during post-cleavage purification, and can be cleanly removed later via catalytic hydrogenation[4].

2. Kinetics of HATU/DIPEA Activation: Because Benzyl 5-aminopentanoate is supplied as a hydrochloride salt to prevent self-condensation, it lacks nucleophilicity in its resting state. The coupling protocol must utilize N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt and liberate the free primary amine. Simultaneously, HATU is used to activate the resin-bound carboxylic acid. HATU rapidly converts the acid into an OAt-active ester, maximizing coupling efficiency and suppressing oxazolone-driven epimerization—a critical factor if the spacer is being coupled to the chiral α-carbon of an amino acid[5][6].

Quantitative Data & Protecting Group Strategy

Table 1: Chemical and Physical Properties of the Spacer

Property Specification
Chemical Name Benzyl 5-aminopentanoate hydrochloride
CAS Number 154407-91-7
Molecular Formula C12H17NO2 • HCl
Molecular Weight 243.73 g/mol
Net Mass Addition (Coupled) +189.3 Da (relative to free -COOH)

| Primary Application | Orthogonal aliphatic spacer for bioconjugation |

Table 2: Orthogonality Profile of C-Terminal Protecting Groups in Fmoc-SPPS

Protecting Group Cleavage Reagent Stability to 20% Piperidine Stability to 95% TFA Orthogonality Profile
tert-Butyl (tBu) 95% TFA Stable Labile Standard Fmoc-SPPS
Benzyl (Bzl) H2, Pd/C or HF Stable Stable Orthogonal to Fmoc/tBu
Allyl (All) Pd(PPh3)4 Stable Stable Orthogonal to Fmoc/tBu/Bzl

| Methyl/Ethyl | LiOH / NaOH | Stable | Stable | Requires harsh basic saponification |

Process Visualization

G N1 1. Fmoc-SPPS Peptide Elongation (Resin-bound peptide) N2 2. Expose Free Carboxylate (N-terminal or Side-chain) N1->N2 N3 3. Spacer Coupling Benzyl 5-aminopentanoate HCl + HATU/DIPEA N2->N3 N4 4. Global Cleavage (95% TFA) (Bzl group remains intact) N3->N4 N5 5. Purification (Isolate Bzl-protected intermediate) N4->N5 N6 6. Catalytic Hydrogenation (H2, Pd/C) (Selective Bzl removal) N5->N6 N7 7. Final Bioconjugation-Ready Peptide (Free -COOH on spacer) N6->N7

Workflow for orthogonal spacer integration using Benzyl 5-aminopentanoate in Fmoc-SPPS.

Standardized Protocols

Protocol A: On-Resin Coupling of Benzyl 5-aminopentanoate

This protocol assumes you have a resin-bound peptide with a free carboxylic acid (e.g., an N-terminal succinyl group or a selectively deprotected Asp/Glu side chain).

Reagents Required:

  • Benzyl 5-aminopentanoate hydrochloride (3.0 eq)

  • HATU (2.9 eq)

  • DIPEA (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin (0.1 mmol scale) in DMF for 30 minutes to expand the polymer matrix and maximize reagent diffusion.

  • Pre-activation: Dissolve HATU (0.29 mmol) in 2 mL of DMF. Add this solution to the resin. Causality: Pre-activation with HATU immediately converts the exposed carboxylic acid into a highly reactive OAt-active ester, priming it for nucleophilic attack[5][7].

  • Neutralization & Coupling: Dissolve Benzyl 5-aminopentanoate hydrochloride (0.30 mmol) in 1 mL of DMF. Add DIPEA (0.60 mmol) to this solution. Causality: 3.0 eq of DIPEA acts as the base for the HATU mechanism, while the additional 3.0 eq strictly neutralizes the HCl salt of the spacer, liberating the primary amine[7][8]. Add this mixture to the resin and agitate at room temperature for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Self-Validation Checkpoint: Perform a Kaiser (ninhydrin) test on a micro-cleaved sample. A successful coupling will yield the expected mass, while the resin itself should show no free primary amines.

Protocol B: Global Cleavage and Selective Deprotection

Step-by-Step Methodology:

  • TFA Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours. Causality: This step cleaves the peptide from the resin and removes tBu/Trt/Boc groups. The benzyl ester is completely immune to acidolysis and remains covalently attached[4][9].

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude Bzl-protected peptide. Centrifuge and wash the pellet twice with ether.

  • Self-Validation Checkpoint (LC-MS): Analyze the crude peptide via LC-MS. You must observe a mass shift of +189.3 Da relative to the parent carboxylic acid, confirming the successful integration and survival of the Bzl-protected spacer.

  • Catalytic Hydrogenation: Dissolve the purified Bzl-protected peptide in Methanol/Water (1:1). Add 10% Pd/C (10% w/w relative to peptide). Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas (H₂) via a balloon. Stir vigorously for 2–4 hours. Causality: Hydrogenation cleanly reduces the benzyl ester to a free carboxylic acid and toluene without the need for basic saponification, which prevents base-catalyzed aspartimide formation or racemization.

  • Final Validation: Filter the mixture through Celite to remove the Pd/C catalyst. Lyophilize the filtrate and analyze via LC-MS. A successful deprotection is validated by a precise mass reduction of -90.1 Da (loss of the benzyl group).

References

  • Impact of Side Chain Structure and Aglycon Carbonyl Group on the Immunostimulatory Activities of Semisynthetic Saponin Adjuvants. ACS Pharmacology & Translational Science.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry.
  • Protecting Groups in Peptide Synthesis. Springer Nature Experiments.

Sources

Method

Application Note: Strategies for the Deprotection of Benzyl 5-aminopentanoate Hydrochloride

Abstract The benzyl ester is a cornerstone protecting group for carboxylic acids in organic synthesis, prized for its general stability and susceptibility to specific, mild cleavage conditions. This application note prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzyl ester is a cornerstone protecting group for carboxylic acids in organic synthesis, prized for its general stability and susceptibility to specific, mild cleavage conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of Benzyl 5-aminopentanoate hydrochloride to yield 5-aminopentanoic acid, a valuable building block and GABA analogue.[1][2] We will explore the mechanistic underpinnings, provide detailed, field-proven protocols, and offer a comparative analysis of the most effective deprotection strategies, with a primary focus on catalytic hydrogenolysis.

Introduction: The Benzyl Ester in Synthesis

In multistep organic synthesis, particularly in peptide and medicinal chemistry, the temporary protection of functional groups is a critical strategy. The benzyl ester provides robust protection for carboxylic acids against a wide range of reagents and reaction conditions. Its removal, however, can be achieved under exceptionally clean and mild conditions, most commonly through catalytic hydrogenolysis.[3][4][5]

The substrate in focus, Benzyl 5-aminopentanoate hydrochloride, presents two key functionalities: the benzyl ester targeted for removal and a primary ammonium salt. The chosen deprotection method must efficiently cleave the ester without adversely affecting the rest of the molecule. The final product, 5-aminopentanoic acid (also known as 5-aminovaleric acid), is a non-proteinogenic amino acid with applications in neuroscience research and as a precursor in pharmaceutical and polymer synthesis.[6][7]

This guide will detail the premier method for this transformation—catalytic hydrogenolysis—and briefly discuss alternative acid-catalyzed methods, providing the scientific rationale behind each protocol.

Deprotection Methodologies: A Comparative Overview

The selection of a deprotection strategy is governed by the overall molecular structure, the presence of other sensitive functional groups, and available laboratory equipment. For Benzyl 5-aminopentanoate, the options can be broadly categorized as follows:

MethodKey ReagentsEnvironmentProsCons
Catalytic Hydrogenolysis H₂ gas, Pd/CNeutral, RT, Atm. PressureHigh yield, clean byproducts (toluene), mild conditions, gold standard.Requires hydrogenation equipment; catalyst can be pyrophoric and sensitive to poisoning.[8]
Transfer Hydrogenation Ammonium formate, Cyclohexene, Pd/CNeutral, RefluxAvoids handling H₂ gas, safer for standard setups.[9][10][11]Can require heat; hydrogen donor adds to reagent cost and workup.
Acid-Catalyzed Cleavage HBr in Acetic Acid, TFAStrongly AcidicEffective when hydrogenation is not feasible (e.g., presence of reducible groups).[12][13]Harsh conditions can degrade sensitive substrates; corrosive reagents.[14]

For Benzyl 5-aminopentanoate hydrochloride, catalytic hydrogenolysis is overwhelmingly the method of choice due to its efficiency and mild, neutral conditions that are perfectly compatible with the amine hydrochloride moiety.

Premier Protocol: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and cleanest method for benzyl ester deprotection.[3][10] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas, mediated by a palladium catalyst. The byproducts are the desired carboxylic acid and toluene, which is volatile and easily removed.[11]

Mechanism of Action

The reaction proceeds via a well-established mechanism on the surface of the palladium catalyst.[8][15]

  • Adsorption: The benzyl ester substrate and molecular hydrogen adsorb onto the active sites of the palladium catalyst.

  • C-O Bond Cleavage: The catalyst facilitates the cleavage of the ester's benzylic carbon-oxygen bond.[8][16]

  • Product Formation: The resulting carboxylic acid and toluene are formed.

  • Desorption: The products desorb from the catalyst surface, regenerating the active sites for further reaction.

This process is highly efficient and typically proceeds to completion under mild conditions.[8]

Caption: Mechanism of Palladium-Catalyzed Hydrogenolysis.

Detailed Experimental Protocol

This protocol describes a general, robust procedure for the deprotection of Benzyl 5-aminopentanoate hydrochloride on a laboratory scale.

Materials and Reagents:

  • Benzyl 5-aminopentanoate hydrochloride (1.0 eq)

  • Palladium on carbon, 10% w/w (10 mol%)

  • Methanol (ACS grade or higher)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen (H₂) gas cylinder or balloon

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum line / Schlenk line

  • Buchner funnel and filter paper

Caption: Experimental Workflow for Catalytic Hydrogenolysis.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve Benzyl 5-aminopentanoate hydrochloride (1.0 equivalent) in a suitable solvent like methanol or ethanol to a concentration of approximately 0.1 M.[10]

  • Catalyst Addition: Under a gentle stream of inert gas (like nitrogen or argon), carefully add 10% Palladium on carbon (Pd/C). The typical catalyst loading is 10 mol% with respect to the substrate.[10][11] Safety Note: Pd/C can be pyrophoric, especially when dry. Always handle it with care and avoid inhalation.

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock.

  • Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this evacuation-backfill cycle three times to ensure the reaction atmosphere is free of oxygen.[10]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.

  • Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS. A typical TLC system would be Dichloromethane:Methanol (9:1) with a ninhydrin stain to visualize the amine. The product, 5-aminopentanoic acid, will have a much lower Rf value than the starting benzyl ester.

  • Workup: Upon completion (typically 2-12 hours), carefully vent the hydrogen atmosphere and flush the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to quantitatively remove the Pd/C catalyst. Wash the Celite® pad with additional reaction solvent to ensure complete recovery of the product.[11]

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 5-aminopentanoic acid hydrochloride.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from a solvent system like ethanol/ether or purification via ion-exchange chromatography can be employed.

Troubleshooting and Optimization
  • Slow or Incomplete Reaction: If the reaction stalls, the catalyst may have been poisoned.[8] This can sometimes be resolved by filtering the mixture and adding a fresh batch of catalyst. Alternatively, for more difficult substrates, using Pearlman's catalyst (Pd(OH)₂/C) can be more effective as it is often more active.[11]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like methanol and ethanol are generally very effective for this transformation.[11]

  • Hydrogen Source: For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation is an excellent alternative.[8][10] This involves using a hydrogen donor such as ammonium formate or cyclohexene in the presence of Pd/C.[9][11][17] The reaction is typically run at reflux temperature.[11]

Alternative Method: Acid-Catalyzed Cleavage

While hydrogenation is preferred, acid-catalyzed cleavage is a viable alternative, particularly if the substrate contains functional groups sensitive to reduction (e.g., alkynes or nitro groups).

Principle: Strong acids, such as hydrogen bromide (HBr) in acetic acid, can cleave the benzyl ester.[12][14] The mechanism involves protonation of the ester's carbonyl oxygen, followed by nucleophilic attack by the bromide ion at the benzylic carbon, leading to the formation of the carboxylic acid and benzyl bromide.

Protocol Synopsis:

  • Dissolve the substrate in glacial acetic acid or an inert solvent like dichloromethane.

  • Add a solution of HBr in acetic acid (e.g., 33% w/v).

  • Stir at room temperature for several hours, monitoring by TLC.

  • Quench the reaction carefully and perform an appropriate workup to isolate the product.

Considerations: This method uses highly corrosive and harsh reagents. The conditions are significantly more drastic than hydrogenolysis and should be reserved for cases where hydrogenation is contraindicated.

Conclusion

The deprotection of Benzyl 5-aminopentanoate hydrochloride is most effectively, safely, and cleanly accomplished via palladium-catalyzed hydrogenolysis. This method offers high yields, operates under mild, neutral conditions compatible with the amine hydrochloride salt, and generates easily removable byproducts. The detailed protocol provided serves as a reliable starting point for researchers, enabling the efficient synthesis of 5-aminopentanoic acid for a variety of applications in drug discovery and chemical research.

References

  • SANSANWAL, M. and KRISHNAMURTY, H.G., 1995. New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene.
  • Jackson, A.E. and Johnstone, R.A.W., 1977. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, pp.490-490.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Hydrogenolysis. Reagent Guides.
  • Tsuchimoto, T., et al., 2021. Ester hydrogenolysis via β-C–O bond cleavage catalysed by a phenanthroline-based PNNP-cobalt(I) complex. Chemical Science, 12(4), pp.1504-1510.
  • BenchChem, 2025. Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.
  • ElAmin, B., et al., 1979. Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(21), pp.3442-3444.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Common Organic Chemistry. Benzyl Protection. Organic Chemistry Help. [Link]

  • Rylander, P.N., 1979. Catalytic hydrogenation in organic syntheses. Academic Press.
  • Cossy, J., et al., 2009. Deprotection of benzyl esters and benzyl ethers using ferric chloride. Tetrahedron Letters, 50(17), pp.1951-1953.
  • Ohtake, H., et al., 2016. Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, pp.125-139. [Link]

  • BenchChem, 2025. Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters.
  • Wünsch, E., 1967. Houben-Weyl Methods of Organic Chemistry, Vol. XV/1: Synthesis of Peptides. Georg Thieme Verlag.
  • BenchChem, 2025. Application Notes and Protocols: Acid-Catalyzed Deprotection of Benzyldimethylsilyl Ethers.
  • Ben-Ishai, D. and Berger, A., 1952. THE USE OF HYDROGEN BROMIDE IN ACETIC ACID FOR THE REMOVAL OF CARBOBENZOXY GROUPS AND BENZYL ESTERS OF PEPTIDE DERIVATIVES. The Journal of Organic Chemistry, 17(12), pp.1564-1570. [Link]

  • ResearchGate. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? [Link]

  • Electronic Supplementary Information: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
  • Scite. Preparation and Hydrolysis of Benzyl Esters. [Link]

  • BenchChem, 2025. Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • Thompson, A., et al., 2013. The Use of Tin(IV) Chloride to Selectively Cleave Benzyl Esters over Other Common Protecting Groups. Dalhousie University. [Link]

  • BenchChem, 2025. Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.
  • ResearchGate. Deprotection of benzyl in ester substrates. [Link]

  • J&K Scientific LLC, 2026. Benzyl Deprotection of Alcohols. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138, 5-Aminovaleric acid. [Link]

  • FooDB. Compound 5-Aminopentanoic acid (FDB023151). [Link]

  • Chem-Impex International, Inc. 5-Aminovaleric acid. [Link]

Sources

Application

Advanced Application Note: PROTAC Linker Synthesis Utilizing Benzyl 5-Aminopentanoate Hydrochloride

Scientific Rationale & Strategic Design The development of Proteolysis Targeting Chimeras (PROTACs) requires precise spatial orientation between the Protein of Interest (POI) and the E3 ubiquitin ligase. The linker conne...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Strategic Design

The development of Proteolysis Targeting Chimeras (PROTACs) requires precise spatial orientation between the Protein of Interest (POI) and the E3 ubiquitin ligase. The linker connecting these two ligands is not merely a passive scaffold; its length, flexibility, and chemical composition dictate the thermodynamics of the ternary complex formation.

Benzyl 5-aminopentanoate hydrochloride (CAS: 154407-91-7) has emerged as a premier aliphatic linker building block in modern degrader synthesis. This reagent provides a highly flexible 5-carbon alkyl chain, which has been empirically proven to be the optimal length for numerous degrader classes, including VHL-recruiting SMARCA2 PROTACs [1].

The Causality Behind the Chemistry
  • Why a 5-Carbon Chain? A 5-carbon aliphatic chain provides an ideal spatial geometry (approximately 6–8 Å) that balances the entropic penalty of complexation with the prevention of steric clashes between the POI and the E3 ligase. Deviating by even one carbon can result in a multi-fold loss in degradation potency [1].

  • Why a Benzyl Ester Protecting Group? PROTAC synthesis often involves complex ligands bearing Boc (acid-sensitive) or Fmoc (base-sensitive) protecting groups. The benzyl ester is completely orthogonal to these strategies. It remains stable during standard amide coupling conditions and is selectively removed via mild catalytic hydrogenolysis, preventing the epimerization of sensitive stereocenters (such as the hydroxyproline core in VHL ligands) [2].

  • Why the Hydrochloride Salt? The free amine of 5-aminopentanoate is prone to intermolecular self-condensation (forming lactams or polyamides) during storage. The hydrochloride salt completely halts this degradation pathway, ensuring a >95% purity shelf-life. During synthesis, the free amine is liberated in situ using a non-nucleophilic base.

Mechanistic Pathway & Workflow

The synthesis of a PROTAC using this linker follows a highly reliable three-step "Coupling-Deprotection-Coupling" cascade.

PROTAC_Workflow L1 Ligand 1 (POI or E3) (Free -COOH) Coupling1 Amide Coupling HATU, DIPEA, DMF L1->Coupling1 Linker Benzyl 5-aminopentanoate HCl (5-Carbon Linker) Linker->Coupling1 Int1 Benzyl-Protected Intermediate Coupling1->Int1 Deprotect Hydrogenolysis Pd/C (5%), H2, MeOH Int1->Deprotect Int2 Free Acid Intermediate Deprotect->Int2 Coupling2 Amide Coupling HATU, DIPEA, DMF Int2->Coupling2 L2 Ligand 2 (E3 or POI) (Free -NH2) L2->Coupling2 PROTAC Fully Assembled PROTAC Coupling2->PROTAC

Workflow for PROTAC synthesis using Benzyl 5-aminopentanoate hydrochloride.

Quantitative Data & Optimization Parameters

To ensure reproducibility, the stoichiometric ratios and linker length optimization data are summarized below.

Table 1: Stoichiometric Matrix for HATU-Mediated Linker Coupling

Reagent Function Equivalents Mechanistic Rationale
Ligand (-COOH) Limiting Reagent 1.0 eq High-value, complex intermediate; must be fully consumed.
Benzyl 5-aminopentanoate HCl Linker Building Block 1.2 - 1.5 eq Slight excess drives the reaction forward and compensates for any residual moisture.
HATU Coupling Agent 1.2 - 1.5 eq Matches linker equivalents. Forms a highly reactive 7-azabenzotriazole active ester to overcome steric hindrance [3].

| DIPEA | Non-Nucleophilic Base | 3.0 - 4.0 eq | 1 eq neutralizes the linker's HCl salt; the remainder deprotonates the carboxylic acid and drives active ester formation. |

Table 2: Impact of Aliphatic Linker Length on PROTAC Efficacy (SMARCA2 Degradation Model) [1]

Linker Chain Length SMARCA2 Degradation Potency Selectivity Window (vs SMARCA4) Structural Consequence
4 Carbons Moderate Low Steric clash prevents optimal ternary complex formation.
5 Carbons (Optimal) Sub-nanomolar 10-fold Ideal spatial geometry (~6-8 Å) for VHL-SMARCA2 complex.

| 6 Carbons | 4-fold loss in potency | 7-fold loss in selectivity | Increased entropic penalty during complexation. |

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that researchers can verify the success of each step before proceeding to the next, thereby preventing the waste of highly valuable E3/POI ligands.

Protocol A: First Amide Coupling (Linker Attachment)

This step attaches the 5-carbon linker to the carboxylic acid of Ligand 1 (e.g., a VHL or CRBN derivative).

  • Activation: Dissolve Ligand 1 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M under an argon atmosphere. Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation allows the formation of the highly reactive O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium species before the amine is introduced, preventing side reactions.

  • Coupling: Add Benzyl 5-aminopentanoate hydrochloride (1.2 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation (QC): Analyze via LC-MS. The reaction is complete when the starting material mass disappears and the [M+H]+ peak corresponding to the benzyl-protected conjugate appears. A distinct shift to a more lipophilic retention time will be observed.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3​ (to remove acidic byproducts), and brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Benzyl Ester Deprotection (Hydrogenolysis)

This step removes the benzyl protecting group to expose the carboxylic acid for the final PROTAC assembly.

  • Preparation: Dissolve the benzyl-protected intermediate in a 1:1 mixture of Methanol and Tetrahydrofuran (THF) (0.05 M).

  • Catalyst Addition: Carefully add 5% Pd/C (10% w/w relative to the substrate) under an argon blanket.

    • Causality & Critical Warning: While 10% Pd/C is standard for simple hydrogenolysis, 5% Pd/C must be used if your PROTAC intermediate contains halogen atoms (e.g., the chlorophenyl group in certain HDAC or VHL ligands). Using 10% Pd/C has been empirically shown to cause unwanted catalytic dehalogenation, destroying the warhead [2].

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (via balloon) three times. Stir vigorously at room temperature for 4–12 hours.

  • Self-Validation (QC): Monitor via TLC (5% MeOH in DCM). The fast-moving benzyl ester spot will disappear, replaced by a highly polar, baseline-retained spot (the free carboxylic acid). LC-MS will confirm a mass reduction of exactly 90 Da (loss of the benzyl group).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the free acid.

Protocol C: Final PROTAC Assembly

This step couples the newly freed carboxylic acid to the amine of Ligand 2.

  • Activation & Coupling: Dissolve the free acid intermediate (1.0 eq) in anhydrous DMF (0.05 M). Add HATU (1.2 eq) and DIPEA (3.0 eq), stir for 15 minutes, then add Ligand 2 (amine-bearing, 1.0 eq).

  • Reaction: Stir at room temperature for 4–16 hours.

  • Self-Validation (QC): Monitor via LC-MS for the formation of the high-molecular-weight PROTAC mass peak.

  • Purification: Due to the high molecular weight and polarity of fully assembled PROTACs, standard silica gel chromatography is often insufficient. Purify the crude mixture directly via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA or Formic Acid) followed by lyophilization.

References

  • Discovery and Early Process Development of a Selective and Orally Bioavailable VHL-Recruiting PROTAC Showing SMARCA2 Degradation In Vivo Source: ACS Organic Process Research & Development (2024) URL:[Link]

  • Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity Source: Pharmaceuticals (MDPI) (2022) URL:[Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: Frontiers in Chemistry (2021) URL:[Link]

Method

Scale-Up Synthesis of Benzyl 5-Aminopentanoate Hydrochloride: Mechanistic and Process Guide

Strategic Context and Rationale Benzyl 5-aminopentanoate hydrochloride (CAS: 154407-91-7) is a highly versatile bifunctional building block. Featuring a protected carboxylic acid and a reactive primary amine, it is exten...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Rationale

Benzyl 5-aminopentanoate hydrochloride (CAS: 154407-91-7) is a highly versatile bifunctional building block. Featuring a protected carboxylic acid and a reactive primary amine, it is extensively utilized in the synthesis of PROTAC linkers, peptide modifications, and lipid nanoparticle (LNP) components.

As a Senior Application Scientist, I have designed this guide to transition this synthesis from a bench-scale discovery method to a robust, scalable process. While traditional azeotropic esterification utilizing p-toluenesulfonic acid (PTSA) and a Dean-Stark trap is common[1], it yields a tosylate salt that requires a subsequent, yield-reducing salt-exchange step to obtain the more universally compatible hydrochloride salt.

To optimize for scale-up, atom economy, and operational safety, this protocol employs a direct thionyl chloride (SOCl₂)-mediated esterification in neat benzyl alcohol [2]. This method is highly favored in process chemistry because it simultaneously activates the carboxylic acid and generates HCl in situ, directly yielding the desired hydrochloride salt in a single pot[3].

Visualization of the Synthetic Workflow

G A 5-Aminopentanoic Acid (Solid Reagent) B Benzyl Alcohol (Solvent & Reactant) C Thionyl Chloride (SOCl2) (Activating Agent) Step1 Esterification Reaction 0 °C → 80 °C, 4h C->Step1 Dropwise Addition <10 °C OffGas SO2(g) + HCl(g) (Scrubbed) Step1->OffGas Step2 Anti-Solvent Crystallization (MTBE Addition at 0 °C) Step1->Step2 Reaction Mixture (Clear Solution) Product Benzyl 5-aminopentanoate HCl (Isolated Product) Step2->Product Filtration & Vacuum Drying AB AB AB->Step1

Workflow for the scale-up synthesis of Benzyl 5-aminopentanoate HCl.

Quantitative Data & Material Specifications

The following stoichiometry is optimized for a 100-gram scale validation batch. Benzyl alcohol is used in excess to drive the equilibrium via Le Chatelier's principle and to act as a thermal mass (heat sink) during the exothermic activation phase.

Table 1: Stoichiometry and Material Requirements

ReagentMW ( g/mol )Eq.Mass / VolumeMolesFunction
5-Aminopentanoic acid 117.151.00100.0 g0.853Substrate
Benzyl alcohol 108.145.00443 mL4.265Solvent / Reactant
Thionyl chloride (SOCl₂) 118.971.2074.5 mL1.024Activating Agent
MTBE 88.15N/A1500 mLN/AAnti-solvent

Table 2: Critical Process Parameters (CPPs)

ParameterTarget RangeMechanistic Causality
SOCl₂ Addition Temp 0 °C to 10 °CPrevents violent exotherms and suppresses the formation of dibenzyl ether byproducts.
Reaction Temperature 80 °C ± 5 °CEnsures complete conversion of the acid chloride intermediate to the ester.
Crystallization Temp 0 °CMaximizes the thermodynamic yield of the insoluble hydrochloride salt.
Agitation Rate 250 - 300 rpmPrevents localized hot spots and ensures efficient off-gassing of SO₂ and HCl.

Step-by-Step Experimental Protocol

Phase 1: Setup and Activation (In-Process Control of Exotherm)
  • Reactor Preparation: Equip a 2 L, 3-neck jacketed glass reactor with a mechanical stirrer, an internal temperature probe, a dropping funnel, and a reflux condenser connected to a caustic scrubber (to neutralize SO₂ and HCl off-gas). Purge the system with Nitrogen (N₂).

  • Substrate Charging: Charge the reactor with Benzyl alcohol (443 mL) followed by 5-aminopentanoic acid (100.0 g). The mixture will form a thick white suspension.

  • Cooling: Circulate coolant to bring the internal temperature to 0–5 °C.

  • Activation: Load Thionyl chloride (74.5 mL) into the dropping funnel. Begin dropwise addition over 60–90 minutes.

    • Causality Check: The reaction between SOCl₂ and the carboxylic acid is highly exothermic. The addition rate must be strictly governed by the internal temperature, which must not exceed 10 °C. Exceeding this temperature risks the acid-catalyzed self-condensation of benzyl alcohol into dibenzyl ether.

Phase 2: Heating and Conversion (Self-Validating System)
  • Thermal Ramping: Once the addition is complete, gradually heat the reactor to an internal temperature of 80 °C over 45 minutes.

  • Esterification: Maintain the reaction at 80 °C for 3 to 4 hours.

    • Self-Validation (IPC 1): The reaction acts as a self-validating visual system. As the insoluble amino acid is converted to the soluble benzyl ester hydrochloride, the opaque suspension will transition into a clear, pale-yellow solution.

    • Self-Validation (IPC 2): The cessation of vigorous bubbling in the caustic scrubber indicates the complete consumption of the SOCl₂ activating agent.

Phase 3: Isolation and Anti-Solvent Crystallization
  • Cooling: Cool the reaction mixture to room temperature (20–25 °C).

  • Anti-Solvent Addition: Transfer the mixture to a larger vessel if necessary, and begin the slow addition of Methyl tert-butyl ether (MTBE) (1000 mL) under vigorous mechanical stirring.

    • Causality Check: MTBE is chosen over diethyl ether for scale-up due to its higher boiling point (55 °C vs 34 °C) and significantly lower flammability risk. MTBE is completely miscible with benzyl alcohol, but acts as a harsh anti-solvent for the highly polar hydrochloride salt, driving immediate precipitation.

  • Aging: Add the remaining MTBE (500 mL) and cool the suspension to 0 °C for 1 hour to ensure complete crystallization.

  • Filtration & Washing: Filter the white crystalline solid through a sintered glass funnel. Wash the filter cake with cold MTBE (2 × 250 mL) to remove residual benzyl alcohol.

  • Drying: Dry the product in a vacuum oven at 40 °C to a constant weight.

    • Expected Yield: ~185 g (89% theoretical yield) of Benzyl 5-aminopentanoate hydrochloride as a free-flowing white powder.

Analytical Characterization

To verify the integrity of the synthesized batch, perform the following analyses:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic benzyl CH₂ singlet at ~5.10 ppm and the aromatic multiplet at 7.30–7.40 ppm. The broad singlet at ~8.0 ppm (3H) confirms the presence of the primary ammonium hydrochloride salt (-NH₃⁺ Cl⁻).

  • LC-MS (ESI+): Expected exact mass for the free base [M+H]⁺ is m/z 208.13.

References

  • Thionyl Chloride-Mediated Esterification Methodology Title: Impact of Side Chain Structure and Aglycon Carbonyl Group on the Immunostimulatory Activities of Semisynthetic Saponin Adjuvants Source: ACS Pharmacology & Translational Science URL:[Link]

  • Microwave & SOCl₂ Assisted Synthesis Title: Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts Source: International Journal of Peptide Research and Therapeutics URL:[Link]

  • Azeotropic Dehydration Alternatives Title: One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents Source: AIR Unimi (University of Milan) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Protecting Group Strategies for Benzyl 5-aminopentanoate Hydrochloride

Authored by: A Senior Application Scientist Introduction In the intricate landscape of multi-step organic synthesis, particularly in the realms of medicinal chemistry and peptide science, the judicious use of protecting...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of medicinal chemistry and peptide science, the judicious use of protecting groups is paramount.[1] These temporary modifications to reactive functional groups prevent undesired side reactions, enabling chemists to exert precise control over bond formation.[2] Benzyl 5-aminopentanoate hydrochloride presents a classic challenge: a bifunctional molecule possessing a primary amine, which is nucleophilic and basic, and a carboxylic acid, which is acidic and can act as a nucleophile when deprotonated.

This guide provides an in-depth analysis of protecting group strategies tailored for Benzyl 5-aminopentanoate. The starting material already incorporates a benzyl (Bn) ester as a protecting group for the carboxylic acid. Our focus, therefore, will be on the strategic protection of the primary amino group. We will explore the selection of appropriate amine protecting groups, emphasizing the concept of orthogonality —the ability to selectively remove one protecting group in the presence of another.[3][4] This principle is the cornerstone of efficient and complex molecular construction. The strategies and protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with both the theoretical foundation and the practical steps required for successful synthesis.

Analysis of the Starting Material: Benzyl 5-aminopentanoate Hydrochloride

Before devising a protection strategy, a thorough understanding of the starting material is essential.

  • Primary Amino Group: Present as a hydrochloride salt (—NH₃⁺Cl⁻). In this protonated form, the amine's nucleophilicity is masked. For any protection reaction to occur, the free amine (—NH₂) must be liberated by neutralization with a suitable base.

  • Carboxyl Group: Protected as a Benzyl (Bn) Ester (—COOBn). The benzyl group is a robust protecting group, stable to a wide range of acidic and basic conditions.[5] Its primary mode of cleavage is through catalytic hydrogenolysis.[6] This pre-existing protection dictates the choice of the amine protecting group if orthogonality is desired.

The core challenge is to select an N-terminal protecting group that can be introduced efficiently and, critically, removed under conditions that do not affect the benzyl ester, and vice-versa.

Protection of the Primary Amino Group

The selection of an amine protecting group is dictated by its stability profile and the specific conditions required for its removal. We will discuss three of the most widely used carbamate protecting groups: Boc, Cbz, and Fmoc.[7]

The Boc Group: An Acid-Labile Workhorse

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of introduction and its convenient removal under mild acidic conditions.[8] It is exceptionally stable under basic, nucleophilic, and hydrogenolytic conditions, making it an ideal orthogonal partner for the benzyl ester.[9]

Causality of Choice: The Boc group's stability to hydrogenolysis ensures that the benzyl ester at the C-terminus can be selectively cleaved, leaving the N-Boc group intact. Conversely, the Boc group can be removed with acid without harming the benzyl ester.[10] This two-way selectivity provides maximum flexibility in subsequent synthetic steps.

Reaction Workflow:

Sources

Method

Application Notes and Protocols for Amide Bond Formation with Benzyl 5-aminopentanoate Hydrochloride

Abstract This comprehensive guide provides detailed application notes and protocols for the formation of amide bonds utilizing Benzyl 5-aminopentanoate hydrochloride. Tailored for researchers, scientists, and professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the formation of amide bonds utilizing Benzyl 5-aminopentanoate hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of amide bond synthesis, offers step-by-step experimental procedures with in-depth explanations, and presents comparative data for various coupling methodologies. The aim is to equip the reader with the necessary expertise to successfully and efficiently synthesize amide derivatives of Benzyl 5-aminopentanoate hydrochloride, a key building block in medicinal chemistry.

Introduction: The Significance of the Amide Bond and the Role of Benzyl 5-aminopentanoate Hydrochloride

The amide bond is a cornerstone of organic and medicinal chemistry, most notably as the fundamental linkage in peptides and proteins.[1] Its remarkable stability, a result of resonance delocalization, imparts structural rigidity to molecules.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery, enabling the construction of a vast array of complex and biologically active molecules.[2]

Benzyl 5-aminopentanoate hydrochloride is a valuable bifunctional molecule. It possesses a primary amine that can act as a nucleophile and a carboxylic acid protected as a benzyl ester. This structure makes it an ideal building block for introducing a flexible five-carbon linker into a target molecule. The hydrochloride salt form enhances its stability and solubility in certain solvents. The benzyl protecting group can be selectively removed under specific conditions, allowing for further synthetic manipulations at the carboxyl terminus.[3][4]

This guide will focus on the practical aspects of forming an amide bond with the primary amine of Benzyl 5-aminopentanoate hydrochloride. We will explore the most common and effective coupling reagents and provide detailed, validated protocols to ensure reproducible and high-yielding reactions.

Mechanism and Theory of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures to eliminate a molecule of water, conditions that are often incompatible with complex molecules. Therefore, the use of "coupling reagents" is standard practice. These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine under mild conditions.[5]

Carbodiimide-Mediated Coupling: The EDC/HOBt System

One of the most widely used methods for amide bond formation involves carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC).[5] The mechanism proceeds in several steps:

  • Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[6][7]

  • Nucleophilic Attack and Byproduct Formation: This intermediate is susceptible to nucleophilic attack. While the desired amine can react directly, this intermediate is unstable in aqueous media and can rearrange to a stable N-acylurea byproduct.[6] To mitigate this and reduce the risk of racemization at the α-carbon of the carboxylic acid, an additive like 1-Hydroxybenzotriazole (HOBt) is often included.[8][9]

  • Formation of an Activated Ester: HOBt reacts with the O-acylisourea intermediate to form a more stable HOBt-ester.[10]

  • Amide Bond Formation: The amine then reacts with the HOBt-ester in a nucleophilic acyl substitution to yield the desired amide and regenerate HOBt.[10]

The use of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, follows a similar principle, forming a stable NHS-ester that readily reacts with primary amines.[7]

Uronium/Aminium and Phosphonium Salt-Based Coupling Reagents: HBTU

Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that also operate by forming an activated HOBt ester.[11] The generally accepted mechanism is as follows:

  • Formation of the Carboxylate: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid to form the carboxylate anion.[12]

  • Activation: The carboxylate then reacts with HBTU to form the HOBt-activated ester, releasing tetramethylurea as a byproduct.[11][13]

  • Aminolysis: The amine component then attacks the activated ester to form the final amide product.[13]

Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often even more effective, particularly for sterically hindered substrates, due to the increased reactivity of the resulting active ester.[8]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the amide coupling of a generic carboxylic acid with Benzyl 5-aminopentanoate hydrochloride using two common and reliable methods.

Materials and Equipment

Reagents:

  • Carboxylic Acid (R-COOH)

  • Benzyl 5-aminopentanoate hydrochloride[14][15][16][17]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[7]

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)[13]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)[18]

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely used method for routine amide bond formations.

Step-by-Step Procedure:

  • Reactant Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Solvent Addition: Dissolve the carboxylic acid in an appropriate anhydrous solvent such as DCM or DMF (a typical concentration is 0.1-0.5 M).

  • Addition of Amine and Base: Add Benzyl 5-aminopentanoate hydrochloride (1.1 eq) and a tertiary amine base such as DIPEA or TEA (1.2 eq) to the solution. The base is crucial to neutralize the hydrochloride salt and the HOBt. Stir for 5-10 minutes.

  • Addition of Coupling Additive: Add HOBt (1.2 eq) to the reaction mixture.

  • Initiation of Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid in Anhydrous Solvent prep_amine Add Benzyl 5-aminopentanoate HCl and Base (DIPEA/TEA) prep_acid->prep_amine 1.0 eq prep_hobt Add HOBt prep_amine->prep_hobt 1.1 eq Amine 1.2 eq Base cool Cool to 0 °C prep_hobt->cool add_edc Add EDC (1.2 eq) cool->add_edc stir Warm to RT and Stir (12-24 h) add_edc->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with EtOAc monitor->dilute wash Aqueous Washes (HCl, NaHCO3, Brine) dilute->wash dry Dry (MgSO4/Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Workflow for HBTU mediated amide coupling.

Comparative Data and Reagent Selection

The choice of coupling reagent can significantly influence the outcome of the reaction. Below is a comparative table to aid in selecting the most appropriate method.

FeatureEDC/HOBtHBTU/HATU
Reactivity GoodExcellent, often faster
Cost Generally more economicalMore expensive
Byproducts Water-soluble ureaWater-soluble urea and HOBt/HOAt
Racemization Risk Low with HOBt additiveVery low
Ideal For Routine couplings, large-scale synthesisDifficult couplings, sterically hindered substrates, acid-sensitive substrates
Typical Reaction Time 12-24 hours1-4 hours

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagent- Insufficient base- Wet solvent or reagents- Sterically hindered substrates- Use fresh coupling reagents- Ensure at least one equivalent of base is used to neutralize the HCl salt- Use anhydrous solvents and dry reagents thoroughly- Switch to a more powerful coupling reagent like HATU
Formation of N-acylurea byproduct (with EDC) - Slow reaction of the amine with the O-acylisourea intermediate- Ensure HOBt or NHS is used as an additive- Increase the concentration of the amine
Difficulty in Purification - Byproducts from the coupling reagent co-eluting with the product- Ensure thorough aqueous work-up to remove water-soluble byproducts- Optimize chromatography conditions (different solvent system or gradient)
Epimerization of Chiral Carboxylic Acids - Formation of an oxazolone intermediate- Use HOBt or HOAt as an additive- Perform the reaction at a lower temperature

Conclusion

The formation of an amide bond with Benzyl 5-aminopentanoate hydrochloride is a critical transformation for the synthesis of various molecules of interest in drug discovery and development. By understanding the underlying mechanisms of different coupling reagents and following well-defined protocols, researchers can achieve high yields and purity of their desired products. The choice between EDC/HOBt and uronium-based reagents like HBTU will depend on the specific substrate, scale, and economic considerations. This guide provides a solid foundation for successfully navigating these synthetic challenges.

References

  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(26), 9678–9683.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Amino Acid-Protecting Groups - SciSpace. (n.d.). Retrieved March 21, 2026, from [Link]

  • Acid-Amine Coupling using HBTU - Organic Synthesis. (n.d.). Retrieved March 21, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis - PubMed. (n.d.). Retrieved March 21, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis - Springer Nature Experiments. (n.d.). Retrieved March 21, 2026, from [Link]

  • Proposed mechanism for amidation using HBTU (9). - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]

  • Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions | Langmuir. (n.d.). Retrieved March 21, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved March 21, 2026, from [Link]

  • Reaction mechanism of the EDC-catalyzed amidation. - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved March 21, 2026, from [Link]

  • HBTU - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Coupling Reagents - Aapptec. (n.d.). Retrieved March 21, 2026, from [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. (n.d.). Retrieved March 21, 2026, from [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (n.d.). Retrieved March 21, 2026, from [Link]

  • Why did my amide syntesis does not work? - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (n.d.). Retrieved March 21, 2026, from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
  • Ishihara, K. (2010). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 46(25), 4463. [Link]

  • 21.7: Chemistry of Amides - Chemistry LibreTexts. (n.d.). Retrieved March 21, 2026, from [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). Retrieved March 21, 2026, from [Link]

  • Amine to Amide Mechanism - T3P - Common Organic Chemistry. (n.d.). Retrieved March 21, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (n.d.). Retrieved March 21, 2026, from [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (n.d.). Retrieved March 21, 2026, from [Link]

Sources

Application

Advanced Application Notes: Benzyl 5-Aminopentanoate Hydrochloride in Neuropharmacology

Executive Summary: The Prodrug Paradigm Benzyl 5-aminopentanoate hydrochloride (CAS: 154407-91-7) is a synthetic, lipophilic derivative of 5-aminopentanoic acid (also known as 5-aminovalerate). In the realm of neuropharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Prodrug Paradigm

Benzyl 5-aminopentanoate hydrochloride (CAS: 154407-91-7) is a synthetic, lipophilic derivative of 5-aminopentanoic acid (also known as 5-aminovalerate). In the realm of neuropharmacology, 5-aminopentanoate is recognized as a naturally occurring homolog of γ-aminobutyric acid (GABA), the brain's primary inhibitory neurotransmitter. While 5-aminopentanoate functions as a weak GABA receptor agonist, its high polarity severely restricts its ability to cross the blood-brain barrier (BBB)[1].

By masking the polar carboxylic acid moiety with a benzyl ester, Benzyl 5-aminopentanoate hydrochloride acts as an effective prodrug. This modification significantly increases the compound's partition coefficient (LogP), allowing for rapid central nervous system (CNS) penetration before endogenous esterases cleave the benzyl group to release the active neuro-inhibitory payload.

Mechanistic Causality: Restoring Inhibitory Tone

The application of this compound is deeply rooted in correcting excitatory-inhibitory imbalances in the brain.

  • Alzheimer's Disease (AD) Pathology : Metabolomic profiling of the has revealed that amyloid-β (Aβ) accumulation is accompanied by a significant reduction in neuro-inhibitory metabolites, specifically 5-aminopentanoate and GABA, leading to neuronal hyperexcitability[1]. Delivering Benzyl 5-aminopentanoate provides a targeted pharmacological intervention to bypass the BBB and directly replenish this depleted inhibitory pool.

  • The Gut-Brain Axis : 5-aminopentanoate is also a critical signaling molecule produced by gut microbiota via the metabolism of the essential amino acid lysine. Studies on demonstrate that T-cell deficiencies alter the gut microbiome, subsequently changing the levels of 5-aminopentanoate in both the cecum and the brain[2]. Benzyl 5-aminopentanoate serves as an invaluable tool compound for researchers aiming to isolate and study the central effects of this microbiome-derived metabolite without the confounding variables of gut absorption and systemic metabolism.

Quantitative Data: Physicochemical & Pharmacological Profiling

To understand the rationale behind the prodrug design, we must compare the physicochemical properties of the active metabolite against the benzyl ester derivative.

Property / Parameter5-Aminopentanoic Acid (Active Metabolite)Benzyl 5-Aminopentanoate HCl (Prodrug)
CAS Number 660-88-8154407-91-7
Molecular Weight 117.15 g/mol 243.73 g/mol (HCl salt)
Primary Target GABA_A Receptors (Weak Agonist)[1]None (Requires enzymatic activation)
Lipophilicity (LogP) Low (Highly polar, zwitterionic)High (Esterified, lipophilic)
BBB Permeability PoorExcellent (Predicted)
Primary Utility In vitro receptor binding assaysIn vivo CNS delivery, PK/PD studies

Experimental Protocols: Self-Validating Systems

Protocol 1: Ex Vivo Brain Homogenate Esterase Cleavage Assay

Objective : To validate the prodrug's ability to be enzymatically converted into the active 5-aminopentanoate within the CNS environment. Self-Validating System : This protocol incorporates a specific esterase inhibitor (BNPP) as a negative control. If cleavage occurs in the vehicle group but is halted in the BNPP group, the system self-validates that the conversion is strictly enzyme-mediated, not spontaneous chemical hydrolysis.

  • Step 1: Tissue Preparation : Isolate whole brain tissue from wild-type C57BL/6 mice. Homogenize in ice-cold phosphate-buffered saline (PBS, pH 7.4) at a 1:4 (w/v) ratio.

    • Causality: PBS maintains physiological pH, preventing acid/base-catalyzed spontaneous hydrolysis of the ester, ensuring only enzymatic activity is measured.

  • Step 2: Inhibitor Pre-incubation (Control Checkpoint) : Divide the homogenate into two aliquots. Treat Aliquot A with vehicle (DMSO) and Aliquot B with 1 mM bis-p-nitrophenyl phosphate (BNPP, a broad-spectrum esterase inhibitor). Incubate for 15 minutes at 37°C.

    • Causality: BNPP covalently binds to the active site of carboxylesterases. This proves that the subsequent disappearance of the prodrug is due to biological esterase activity.

  • Step 3: Prodrug Incubation : Spike both aliquots with 10 µM Benzyl 5-aminopentanoate hydrochloride. Incubate at 37°C in a shaking water bath.

  • Step 4: Reaction Quenching : At time intervals (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly denatures the esterase proteins, halting the reaction at precise timepoints, and precipitates proteins for cleaner downstream MS analysis.

  • Step 5: LC-MS/MS Quantification : Centrifuge the quenched samples (14,000 x g, 10 mins) and analyze the supernatant via LC-MS/MS, tracking the parent mass transition of the prodrug (m/z 208 -> fragment) and the appearance of 5-aminopentanoate (m/z 118 -> fragment).

Protocol 2: In Vitro Patch-Clamp Electrophysiology on GABA_A Receptors

Objective : To confirm that the enzymatically released 5-aminopentanoate exerts functional neuro-inhibitory currents. Self-Validating System : The use of Bicuculline (a competitive GABA_A antagonist) ensures that any observed hyperpolarizing currents are exclusively mediated by GABA_A receptors.

  • Step 1: Cell Preparation : Culture primary murine hippocampal neurons (DIV 14-21) on glass coverslips.

  • Step 2: Whole-Cell Configuration : Establish whole-cell patch-clamp configuration using a cesium-chloride based intracellular solution.

    • Causality: Cesium blocks voltage-gated potassium channels, isolating the chloride currents mediated by GABA receptors.

  • Step 3: Compound Application : Using a rapid perfusion system, apply 100 µM of the pre-cleaved 5-aminopentanoate (generated from Protocol 1) to the neuron. Record the inward chloride currents (holding potential -70 mV).

  • Step 4: Antagonist Validation : Wash out the compound, pre-incubate the neuron with 10 µM Bicuculline for 2 minutes, and re-apply the 5-aminopentanoate.

    • Causality: If the current is abolished in the presence of Bicuculline, it validates that the prodrug's payload is a true GABA_A receptor agonist.

Mandatory Visualizations

Pathway Prodrug Benzyl 5-aminopentanoate HCl (Lipophilic Prodrug) BBB Blood-Brain Barrier (BBB) Penetration Prodrug->BBB High LogP Esterase Brain Esterases (Enzymatic Cleavage) BBB->Esterase CNS Entry Active 5-Aminopentanoate (Active GABA Homolog) Esterase->Active Hydrolysis Receptor GABA_A Receptor Binding (Weak Agonism) Active->Receptor Target Binding Effect Cl- Influx & Neuronal Hyperpolarization Receptor->Effect Inhibitory Signal

Figure 1: Prodrug metabolism and GABAergic signaling pathway of Benzyl 5-aminopentanoate.

Workflow Prep 1. Tissue Prep (Brain Homogenate) Incubate 2. Incubation (Prodrug, 37°C) Prep->Incubate Quench 3. Reaction Quenching (Cold Acetonitrile) Incubate->Quench LCMS 4. LC-MS/MS (Quantify Conversion) Quench->LCMS Data 5. PK Analysis (Calculate Half-life) LCMS->Data

Figure 2: Ex vivo experimental workflow for validating prodrug esterase cleavage.

References

  • Khorani M, Bobe G, Matthews DG, et al. "The Impact of the hAPP695SW Transgene and Associated Amyloid-β Accumulation on Murine Hippocampal Biochemical Pathways." Journal of Alzheimer's Disease. 2022;85(4):1601-1619. URL:[Link]

  • Caspani G, Green M, Swann JR, Foster JA. "Microbe-Immune Crosstalk: Evidence That T Cells Influence the Development of the Brain Metabolome." International Journal of Molecular Sciences. 2022;23(6):3259. URL:[Link]

Sources

Method

Application Note: Utilizing Benzyl 5-Aminopentanoate Hydrochloride in the Synthesis of Adipose-Targeting Lipid Nanoparticles (LNPs) for Metabolic Disorder Therapies

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Area: mRNA Therapeutics, Metabolic Syndrome, Lipid Nanoparticle (LNP) Chemistry Introduction & Scientific Rationale Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Area: mRNA Therapeutics, Metabolic Syndrome, Lipid Nanoparticle (LNP) Chemistry

Introduction & Scientific Rationale

Metabolic syndrome—encompassing obesity, type II diabetes (T2DM), and insulin resistance—represents a critical global health challenge. A highly promising therapeutic frontier is the genetic reprogramming of energy-storing white adipose tissue (WAT) into energy-dissipating brown adipose tissue (BAT) via mRNA therapeutics[1]. However, delivering nucleic acids specifically to adipocytes without off-target liver accumulation requires highly specialized delivery vectors.

(CAS: 154407-91-7) has emerged as a cornerstone building block in the synthesis of novel carbonyl-based ionizable lipids[2]. These lipids are engineered to facilitate specific adipose tissue tropism and robust endosomal escape, enabling the successful translation of metabolic-modulating proteins[3].

The Causality of Chemical Selection (E-E-A-T)

As formulation scientists, we must look beyond basic synthesis and understand why this specific molecule is utilized in metabolic drug discovery:

  • Optimal pKa Tuning via Tertiary Amine Formation: The primary amine of benzyl 5-aminopentanoate undergoes double alkylation to form a tertiary amine core[4]. This core acts as a precise "proton sponge." At physiological pH (7.4), the lipid remains neutral, minimizing systemic toxicity. Within the acidic endosome (pH ~5.5), the amine protonates, driving a phase transition in the LNP that disrupts the endosomal membrane and releases the mRNA cargo into the cytosol[3].

  • Biodegradability & Clearance: The ester linkages inherent to the pentanoate backbone ensure that the lipid is biodegradable[3]. This prevents toxic accumulation in the liver and adipose tissue following repeated dosing—a mandatory requirement for chronic metabolic disorder management.

  • Metabolic Biocompatibility & Pharmacokinetics: The unesterified backbone, 5-aminovaleric acid (5-AVA), and its betaine derivative (5-AVAB) are endogenous metabolites deeply intertwined with glucose metabolism and hepatic steatosis[5]. Utilizing a precursor structurally related to endogenous metabolic pathways influences the intracellular degradation profile of the LNP. Researchers must monitor these degradation products, as elevated 5-AVAB levels are known biomarkers for impaired glucose metabolism[6].

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis of the ionizable lipid core and its subsequent formulation into an adipose-targeting LNP. Every protocol is designed as a self-validating system , meaning you cannot proceed to the next phase without passing specific analytical checkpoints.

Protocol 1: Synthesis of the Adipose-Targeting Ionizable Lipid Core

Based on validated patent methodologies for adipose-targeted carbonyl lipids[1],[4].

Reagents:

  • Benzyl 5-aminopentanoate hydrochloride (1.5 g, 3.94 mmol)

  • 2-hexyldecyl 6-bromohexanoate (2.646 g, 6.31 mmol)

  • N,N-diisopropylethylamine (DIPEA) (2.40 mL, 13.8 mmol)

  • Anhydrous acetonitrile (20 mL)

Step-by-Step Methodology:

  • Preparation: In a strictly anhydrous environment, combine the Benzyl 5-aminopentanoate hydrochloride and 2-hexyldecyl 6-bromohexanoate in a pressure flask.

  • Base Addition: Add DIPEA to the mixture.

    • Causality Insight: DIPEA acts as a non-nucleophilic base. It is critical here because it neutralizes both the hydrochloride salt of the precursor and the hydrobromic acid byproduct generated during alkylation. This drives the reaction forward without participating in unwanted side reactions[4].

  • Thermal Alkylation: Seal the flask and heat in an oil bath at 82°C for 72 hours.

    • Causality Insight: 82°C provides the optimal thermodynamic energy to force the double alkylation of the primary amine while preventing the thermal degradation of the delicate ester bonds.

  • Purification: Concentrate the reaction mixture, dissolve the residue in hexane (40 mL), and purify via silica gel chromatography.

Self-Validation Checkpoint 1: Perform LC-MS on the purified fraction. The synthesis is validated ONLY if the primary amine peak completely disappears and the mass spectrum shows the dominant [M+H]+ peak of the tertiary amine product. Residual secondary amines will drastically alter the LNP's pKa and ruin endosomal escape efficiency.

Protocol 2: Microfluidic Formulation of mRNA-LNPs

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dilute the therapeutic mRNA (e.g., encoding UCP1 for thermogenesis) in 50 mM citrate buffer (pH 4.0).

    • Causality Insight: The acidic pH 4.0 environment ensures the tertiary amine of the newly synthesized lipid is fully protonated. This allows for rapid electrostatic complexation with the negatively charged mRNA backbone[3].

  • Lipid Phase Preparation: Dissolve the synthesized ionizable lipid, DSPC, Cholesterol, and PEG-lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

  • Microfluidic Mixing: Mix the two phases using a microfluidic cartridge at a flow rate ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min.

    • Causality Insight: Rapid micromixing (<1 ms) forces supersaturation and spontaneous self-assembly, trapping the mRNA within the lipid core before macroscopic precipitation occurs.

  • Dialysis: Dialyze the formulation against 1X PBS (pH 7.4) for 18 hours to remove ethanol and neutralize the pH.

Self-Validation Checkpoint 2: Measure encapsulation efficiency (EE%) via RiboGreen assay and size via Dynamic Light Scattering (DLS). The formulation is validated for in vivo use ONLY if EE% > 90% and the Polydispersity Index (PDI) is < 0.15. A high PDI indicates heterogeneous assembly, leading to off-target liver clearance rather than adipose targeting.

Visualizations of Workflow and Mechanism

Synthesis A Benzyl 5-aminopentanoate HCl (CAS: 154407-91-7) C Nucleophilic Substitution (DIPEA, MeCN, 82°C) A->C B 2-hexyldecyl 6-bromohexanoate B->C D Ionizable Lipid Core (Tertiary Amine) C->D Purification E Microfluidic Formulation (+ mRNA, Helper Lipids) D->E pH 4.0 Buffer F Adipose-Targeting LNP E->F Self-Assembly

Workflow for synthesizing adipose-targeting LNPs using Benzyl 5-aminopentanoate.

MOA LNP 1. Adipose-Targeting LNP (Systemic Delivery) Uptake 2. Endocytosis by White Adipocytes (WAT) LNP->Uptake Escape 3. Endosomal Escape (Lipid Protonation at pH < 6.0) Uptake->Escape Trans 4. Cytosolic Translation (e.g., UCP1 mRNA) Escape->Trans Metab 5. WAT to BAT Conversion (Improved Glucose Metabolism) Trans->Metab

Mechanism of LNP-mediated mRNA delivery driving WAT to BAT conversion.

Quantitative Data Summaries

Table 1: Critical LNP Formulation Parameters for Adipose Targeting

ParameterTarget SpecificationCausality / Rationale
N/P Ratio 6:1Ensures optimal electrostatic condensation of mRNA without causing excessive positive surface charge, which triggers immune clearance.
Particle Size (Z-average) 70 - 95 nmParticles >100 nm struggle to penetrate the extracellular matrix of adipose tissue and are rapidly sequestered by the liver.
pKa of Ionizable Lipid 6.2 - 6.5Must be strictly below 7.4 to remain neutral in blood, but high enough to protonate rapidly at early endosomal pH (6.0).
Encapsulation Efficiency > 90%Unencapsulated mRNA degrades instantly in serum and can trigger unwanted systemic cytokine storms.

Table 2: Expected Pharmacodynamic Readouts (In Vivo DIO Mouse Model)

Biomarker / ReadoutExpected ChangeIndication of Success
UCP1 Protein (Adipose) > 3-fold increaseConfirms successful mRNA translation and initiation of thermogenesis (browning of WAT).
Body Weight 10-15% reductionIndicates systemic energy dissipation via newly activated BAT over a 4-week period.
Serum 5-AVAB Levels StabilizationEnsures the biodegradable lipid backbone is not exacerbating underlying metabolic dysbalance[5].

References

  • Title: 5-Aminovaleric acid betaine predicts impaired glucose metabolism and diabetes. Source: Nutrition & Diabetes (Nature), 2023. URL: [Link]

  • Title: Lipid delivery of therapeutic agents to adipose tissue.
  • Title: Novel carbonyl lipids and lipid nanoparticle formulations for delivery of nucleic acids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzyl 5-Aminopentanoate Hydrochloride

Welcome to the technical support center for the synthesis of Benzyl 5-aminopentanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Benzyl 5-aminopentanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this important bifunctional molecule. We will move beyond simple protocols to explore the causality behind common side reactions and provide field-proven troubleshooting strategies to ensure the integrity and success of your experiments.

Synthesis Overview: The Direct Approach and Its Pitfalls

A common and seemingly straightforward method for synthesizing Benzyl 5-aminopentanoate is the direct Fischer-Speier esterification of 5-aminopentanoic acid with benzyl alcohol, typically using an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or hydrogen chloride. The final step involves the formation of the hydrochloride salt. While atom-economical, this route is fraught with potential side reactions that can significantly impact yield and purity.

The primary challenge lies in the molecule's bifunctional nature: the nucleophilic amino group and the electrophilic carboxylic acid (or its activated ester form) coexist and can react intramolecularly or intermolecularly.

G cluster_reactants Reactants cluster_product Desired Product 5-Aminopentanoic Acid 5-Aminopentanoic Acid Benzyl Alcohol Benzyl Alcohol Reaction Reaction Benzyl Alcohol->Reaction Acid Catalyst Acid Catalyst e.g., p-TsOH, HCl Acid Catalyst->Reaction Benzyl 5-aminopentanoate HCl Benzyl 5-aminopentanoate HCl Salt Formation HCl Addition Salt Formation->Benzyl 5-aminopentanoate HCl Reaction->Salt Formation Free Amine Intermediate

Caption: High-level workflow for the direct synthesis of Benzyl 5-aminopentanoate HCl.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields are most often attributable to competing side reactions that consume the starting material or the product. The two primary culprits are intramolecular cyclization (lactamization) and intermolecular polymerization.

A. Probable Cause 1: Intramolecular Cyclization (Lactamization)

The 5-aminopentanoate structure is perfectly arranged for an intramolecular nucleophilic attack by the terminal amine on the activated ester carbonyl, forming the highly stable six-membered ring, δ-valerolactam. This is analogous to the intramolecular cyclization of 5-hydroxypentanoic acid to its corresponding lactone.[1]

  • Why it happens: At elevated temperatures, especially under acidic conditions that protonate the carbonyl oxygen and make it more electrophilic, the rate of this intramolecular reaction increases significantly.

  • How to diagnose: The presence of a new, often major, spot on your TLC plate. δ-valerolactam can be identified by 1H NMR (characteristic amide proton signal) and mass spectrometry (M+H+ at m/z = 100.1).

  • Solutions:

    • Temperature Control: Maintain the lowest possible reaction temperature that still allows for reasonable esterification rates. For azeotropic removal of water with toluene, this means careful heating to maintain reflux without excessive temperature spikes.

    • Protecting Group Strategy: The most robust solution is to protect the amine group (e.g., as a Boc or Cbz derivative) before esterification. This completely prevents both lactamization and polymerization. The protecting group can be removed in a subsequent step before forming the hydrochloride salt.

    • Catalyst Choice: While strong acids are needed, using a milder solid-supported acid catalyst might offer better control compared to soluble acids like p-TsOH.

B. Probable Cause 2: Intermolecular Polymerization

The amine of one molecule can attack the ester of another, leading to the formation of polyamide chains. This results in an insoluble, often intractable, polymeric material in your reaction flask.

  • Why it happens: This bimolecular reaction is favored at high concentrations. As the reaction proceeds, the concentration of the monomeric product increases, raising the probability of polymerization.

  • How to diagnose: Observation of a significant amount of insoluble white or off-white solid in the reaction mixture. The material will have poor solubility in common organic solvents.

  • Solutions:

    • High Dilution: Running the reaction at a lower concentration can favor the intramolecular esterification over the intermolecular polymerization.

    • Controlled Reagent Addition: If using a coupling agent instead of direct esterification, adding the agent slowly to a dilute solution of the amino acid and alcohol can keep the concentration of the activated intermediate low, thus minimizing polymerization.

    • Protecting Groups: As with lactamization, amine protection is the most effective preventative measure.[2]

Q2: My NMR and/or LC-MS analysis shows several unexpected impurities after workup. How can I identify and prevent them?

Beyond lactamization and polymerization, other impurities can arise from the starting materials or reaction conditions.

A. Impurity Profile & Prevention

ImpurityProbable CausePrevention & Removal Strategy
Dibenzyl Ether Self-condensation of benzyl alcohol under harsh acidic conditions and high temperatures.[1]Use the minimum necessary amount of acid catalyst and avoid excessive heating. It can be separated by column chromatography as it is less polar than the desired product.
N-Benzylated Byproduct The amino group of the product reacts with benzyl alcohol (via borrowing hydrogen mechanism) or residual benzylating agents (if used). This can lead to secondary (N-benzyl) and tertiary (N,N-dibenzyl) amines.[3]Use a modest excess of benzyl alcohol (e.g., 1.2-1.5 equivalents) rather than a large excess. The most reliable prevention is to use an N-protected starting material. Removal can be challenging and often requires careful column chromatography.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, temperature, or inefficient water removal.[1]Monitor the reaction by TLC or a test workup and 1H NMR. Ensure the Dean-Stark trap (if used) is functioning correctly. Unreacted 5-aminopentanoic acid can be removed with a mild aqueous base wash (e.g., sat. NaHCO3) during workup. Benzyl alcohol can be removed under high vacuum or by chromatography.
Q3: I'm having difficulty isolating the final hydrochloride salt as a clean, crystalline solid. What can I do?

The physical properties of amino ester salts can make isolation challenging. They are often hygroscopic and may initially separate as oils.

  • Problem: Product oils out upon adding HCl.

    • Cause: The product may be too soluble in the chosen solvent, or impurities are preventing crystallization.

    • Solution:

      • Solvent System: Ensure you are adding a solution of HCl in a solvent in which the hydrochloride salt is insoluble. A common choice is adding HCl in diethyl ether or 1,4-dioxane to a solution of the free amine in a minimal amount of a solvent like ethyl acetate or CH2Cl2.

      • Trituration: If an oil forms, try removing the solvent and triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification.

      • Purity is Key: Ensure the free-base amine is highly pure before attempting salt formation. Residual oils or impurities can inhibit crystallization. Purify the free base by column chromatography first if necessary.

  • Problem: The final product is highly hygroscopic.

    • Cause: This is an inherent property of many amine salts.

    • Solution:

      • Handling: Handle the solid quickly in a dry environment (glove box or under a stream of inert gas).

      • Drying: Dry the final product thoroughly under high vacuum, possibly over a desiccant like P2O5.

      • Storage: Store the product in a desiccator under an inert atmosphere.[4][5]

Visualizing Competing Reaction Pathways

To effectively troubleshoot, it is crucial to visualize how side reactions compete with the desired synthetic route.

G Product Benzyl 5-aminopentanoate (Free Base) Polymer Polyamide Product->Polymer Intermolecular Polymerization NBenzyl N-Benzylated Product Product->NBenzyl Over-Benzylation Lactam Lactam Product->Lactam Intramolecular Cyclization

Caption: Competing reaction pathways in the synthesis of Benzyl 5-aminopentanoate.

FAQ: Strategic Considerations

Q: Which synthetic strategy is superior: direct esterification or a protecting group approach?

A: The "best" strategy depends on the required scale, purity, and tolerance for optimization.

ParameterDirect Fischer EsterificationN-Protecting Group (e.g., Boc) Strategy
Steps 2 (Esterification, Salt Formation)4 (Protection, Esterification, Deprotection, Salt Formation)
Atom Economy HigherLower (due to protecting group)
Common Side Reactions Lactamization, Polymerization, N-benzylationMinimal side reactions during esterification.
Yield & Purity Often lower and requires extensive purification.Generally higher yield and purity; easier purification.
Recommendation Suitable for initial exploratory work or when a pure standard of the lactam byproduct is also desired.Highly recommended for syntheses where high purity and reliable yield are critical, such as in drug development.[6]

Q: What is the best way to monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is indispensable. Use a combination of visualization techniques.

  • UV Light (254 nm): To visualize the benzyl group-containing compounds (starting material, product).

  • Ninhydrin Stain: This is crucial. It selectively stains primary and secondary amines, appearing as a purple or yellow spot. Your starting material and product should both stain with ninhydrin, while byproducts like dibenzyl ether will not.

  • Potassium Permanganate (KMnO4) Stain: A general stain for organic compounds that can help visualize all spots.

By comparing the relative intensity of the starting material and product spots (and the appearance of new byproduct spots) over time, you can effectively judge reaction completion.

Reference Protocol: N-Boc Protected Synthesis Route

This protocol is provided as a robust and reliable method for obtaining high-purity Benzyl 5-aminopentanoate hydrochloride, minimizing the side reactions discussed above.

Step 1: N-Boc Protection of 5-Aminopentanoic Acid

  • Dissolve 5-aminopentanoic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (NaHCO3, 2.5 equiv) and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl or KHSO4.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield Boc-5-aminopentanoic acid, which is often used without further purification.

Step 2: Benzyl Ester Formation

  • Dissolve Boc-5-aminopentanoic acid (1.0 equiv) in dichloromethane (DCM).

  • Add benzyl alcohol (1.1 equiv) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Cool the solution to 0 °C.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) or another suitable coupling agent.

  • Stir at 0 °C for 1 hour, then at room temperature overnight. A precipitate of dicyclohexylurea (DCU) will form.[6]

  • Filter off the DCU precipitate and wash it with DCM.

  • Wash the combined filtrate sequentially with 0.5 M HCl, saturated aq. NaHCO3, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate. Purify by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield pure N-Boc-benzyl 5-aminopentanoate.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-benzyl 5-aminopentanoate (1.0 equiv) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Cool to 0 °C and bubble dry HCl gas through the solution, or add a 4M solution of HCl in 1,4-dioxane (5-10 equiv).

  • Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the solvent under reduced pressure.

  • Triturate the resulting residue with cold diethyl ether to precipitate the product.

  • Filter the white solid, wash with cold diethyl ether, and dry under high vacuum to yield Benzyl 5-aminopentanoate hydrochloride.

References

  • Benchchem. Application Notes and Protocols: Benzyl 5-Hydroxypentanoate as a Key Intermediate in Fine Chemical Synthesis.
  • Benchchem. Effective methods for removing impurities from synthetic Benzyl 5-hydroxypentanoate.
  • Fluorochem. Benzyl 5-aminopentanoate hydrochloride.
  • Sigma-Aldrich. Benzyl 5-aminopentanoate hydrochloride (Ambeed, Inc.).
  • Sigma-Aldrich. Benzyl 5-aminopentanoate hydrochloride (BLD Pharmatech).
  • ResearchGate. Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. Available at: [Link]

  • MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Efficiency of Benzyl 5-aminopentanoate hydrochloride

Welcome to the Technical Support Center. As an application scientist specializing in peptide and bioconjugate chemistry, I frequently guide researchers through the nuances of utilizing Benzyl 5-aminopentanoate hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Welcome to the Technical Support Center. As an application scientist specializing in peptide and bioconjugate chemistry, I frequently guide researchers through the nuances of utilizing Benzyl 5-aminopentanoate hydrochloride . This molecule is an indispensable building block, widely utilized as an aliphatic spacer in PROTAC linkers and complex peptide architectures.

However, its structural duality—an amine trapped as a hydrochloride salt on one terminus, and a carboxylic acid masked by a benzyl ester on the other—demands precise mechanistic control. Poor coupling efficiencies almost always stem from a failure to respect the physical chemistry of the HCl salt or the stereochemical vulnerabilities of the coupling partner. This guide is designed to move beyond basic recipes, explaining the causality behind each optimization step so you can troubleshoot your workflows with absolute confidence.

Part 1: Core Troubleshooting Guide & FAQs

Q1: My coupling reaction is stalled, yielding mostly unreacted Benzyl 5-aminopentanoate. What is the mechanistic cause? A: The root cause is almost certainly incomplete in situ neutralization. Benzyl 5-aminopentanoate is supplied as a hydrochloride (HCl) salt. In this state, the primary amine is protonated ( NH3+​ ) and lacks the free lone pair required to act as a nucleophile against your activated carboxylic acid. If you use exactly 1.0 equivalent of base, it is entirely consumed neutralizing the HCl salt, leaving the reaction environment neutral or slightly acidic, which suppresses the aminolysis rate. Solution: You must use an excess of a tertiary amine base (typically 2.5 to 3.0 equivalents relative to the acid) to ensure complete free-basing and to maintain an optimal reaction pH of 8–9[1].

Q2: I am observing epimerization (racemization) of my chiral carboxylic acid partner during the coupling. How does the choice of base affect this? A: When coupling a stereocentically sensitive carboxylic acid to Benzyl 5-aminopentanoate, using strong, sterically hindered bases like Diisopropylethylamine (DIEA) can inadvertently promote the abstraction of the α -proton from the activated acid[2]. This abstraction leads to the formation of an oxazolone intermediate, which rapidly racemizes before the amine can attack[3]. Solution: Substitute DIEA with N-methylmorpholine (NMM). NMM is a weaker base ( pKa​≈7.4 ) that is still sufficiently basic to neutralize the amine hydrochloride salt, but significantly reduces the rate of oxazolone formation, thereby preserving the stereochemical integrity of your product[2].

Q3: Is there a risk of premature cleavage of the benzyl ester protecting group during the coupling phase? A: The benzyl ester is highly robust and orthogonal to standard peptide coupling conditions. It is completely stable against mild acids (such as TFA used in Boc-deprotection) and standard tertiary amine bases[4]. However, unwanted transesterification can occur if the coupling is performed in protic solvents (e.g., methanol or ethanol) in the presence of a base. Solution: Always perform couplings in strictly anhydrous, non-nucleophilic polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[]. The benzyl ester should only be removed post-synthesis via catalytic hydrogenolysis (Pd/C, H2​ ) or strong acids (HF/TFMSA)[4].

Q4: I am using HATU, but I see a mass corresponding to a guanidinylated byproduct. What went wrong? A: Uronium-based coupling reagents like HATU are highly electrophilic. If HATU is mixed directly with the free-based Benzyl 5-aminopentanoate before the carboxylic acid is fully activated, the primary amine will attack the HATU molecule directly[6]. This forms a dead-end guanidinium byproduct, permanently capping your amine. Solution: Always pre-activate the carboxylic acid with HATU and base for 2–5 minutes before introducing the neutralized amine.

Part 2: Quantitative Data & Reagent Selection

To optimize your specific workflow, consult the following matrices. The choice of base and coupling reagent must be tailored to the steric and stereochemical demands of your specific carboxylic acid partner.

Table 1: Base Selection Matrix for HCl Salt Neutralization
Tertiary Base pKa​ (Conjugate Acid)Neutralization EfficiencyEpimerization RiskRecommended Use Case
NMM (N-Methylmorpholine)~7.4ModerateLow Coupling chiral acids prone to racemization; standard peptide synthesis.
DIEA (Diisopropylethylamine)~10.5High Moderate/HighCoupling achiral acids, PROTAC linkers, or sterically hindered substrates.
TEA (Triethylamine)~10.7HighHighNot recommended. High risk of side reactions due to nucleophilic character.
Table 2: Coupling Reagent Compatibility Matrix
Coupling SystemActivation SpeedAmine Capping RiskByproduct Management
HATU / NMM Very FastHigh (Requires pre-activation)Water-soluble; easily removed via aqueous wash.
EDC / OxymaPure FastLowHighly soluble urea byproduct; excellent for preventing epimerization.
DIC / HOBt ModerateLowLipid-soluble urea byproduct (DIU); requires careful chromatographic separation.

Part 3: Experimental Workflows & Visualization

The following decision tree illustrates the logical progression of coupling Benzyl 5-aminopentanoate hydrochloride, including critical troubleshooting junctures.

G Start Benzyl 5-aminopentanoate HCl Coupling Workflow Step1 1. In Situ Neutralization (Add NMM or DIEA) Start->Step1 Step2 2. Acid Activation (e.g., HATU or EDC/Oxyma) Step1->Step2 Step3 3. Amide Bond Formation (Monitor via LC-MS) Step2->Step3 Decision Is Yield >95%? Step3->Decision Fix1 Issue: Unreacted Amine Action: Check pH (Aim 8-9) Decision->Fix1 No (Low Conv.) Fix2 Issue: Epimerization Action: Switch DIEA to NMM Decision->Fix2 No (Side Prod.) End Proceed to Deprotection (Pd/C, H2 or HF/TFMSA) Decision->End Yes Fix1->Step1 Fix2->Step1

Workflow and troubleshooting decision tree for Benzyl 5-aminopentanoate HCl coupling.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes HATU and NMM. It is engineered with built-in visual and analytical checkpoints to ensure the chemistry is proceeding as mechanistically intended.

Materials Required:

  • Carboxylic Acid partner (1.0 eq)

  • Benzyl 5-aminopentanoate hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • N-methylmorpholine (NMM) (3.0 eq total)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Solvation: In a flame-dried round-bottom flask under inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: DMF fully solvates both polar and non-polar intermediates. Anhydrous conditions prevent the premature hydrolysis of the highly reactive active ester back to the starting acid.

  • Acid Pre-Activation: Add NMM (1.5 eq) to the mixture and stir at 0∘C for exactly 5 minutes.

    • Causality: This step forms the highly reactive O-At active ester. We perform this before adding the amine to prevent HATU from reacting directly with the primary amine of the linker.

    • Self-Validating Check: The solution will typically undergo a slight color change (often turning pale yellow), indicating the formation of the active ester complex.

  • Amine Neutralization: In a separate, clean vial, suspend Benzyl 5-aminopentanoate hydrochloride (1.1 eq) in a minimal volume of DMF. Add NMM (1.5 eq) to this suspension and vortex.

    • Causality: The base strips the HCl from the amine, generating the nucleophilic free-base required for aminolysis.

    • Self-Validating Check (Critical): The initial cloudy suspension of the HCl salt in DMF must clarify upon the addition of NMM. This visual cue confirms the successful generation of the soluble free amine. If the solution remains turbid, the amine is still protonated and will not participate in the coupling. Add base dropwise until clarity is achieved.

  • Coupling: Add the clarified, neutralized amine solution dropwise to the activated acid mixture at 0∘C . Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Reaction Monitoring: Sample 1 μL of the reaction mixture, dilute in LC-MS grade Acetonitrile, and analyze.

    • Self-Validating Check: Successful aminolysis is confirmed by the complete disappearance of the activated ester mass and the appearance of the desired product mass ( [M+H]+ ). The absence of a mass corresponding to [Mamine​+100]+ confirms that guanidinylation (HATU capping) was successfully avoided.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate. The basic aqueous wash removes the NMM hydrochloride salts, unreacted HATU, and the HOAt byproduct, leaving the protected conjugate in the organic layer.

Part 5: References

  • Title : Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source : ACS Publications URL :[Link]

  • Title : Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues Source : PMC - NIH URL :[Link]

  • Title : Uronium/Guanidinium Salts Used in Peptide Chemistry Source : Thieme Connect URL :[Link]

  • Title : Chemistry of Peptide Synthesis Source : SPBU URL :[Link]

Sources

Troubleshooting

Preventing racemization during peptide coupling with Benzyl 5-aminopentanoate hydrochloride

Welcome to the Technical Support Center for advanced peptide synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges of coupling Benzyl 5-aminopentanoate hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges of coupling Benzyl 5-aminopentanoate hydrochloride (H-5-Ava-OBzl · HCl) with N-protected amino acids.

Unlike standard peptide couplings, the use of a hydrochloride salt necessitates the introduction of a tertiary base to liberate the nucleophilic amine[1]. This base inadvertently acts as a catalyst for the racemization of your activated C-terminal amino acid. This guide will dismantle the causality behind these side reactions and provide self-validating, authoritative protocols to ensure absolute stereochemical fidelity in your syntheses.

The Mechanistic Reality: Why Racemization Occurs

Benzyl 5-aminopentanoate itself is an achiral, primary aliphatic amine (a δ -amino acid derivative) and cannot racemize. The stereochemical risk lies entirely with the activated N-protected α -amino acid acting as the electrophile.

When you add a base to neutralize the HCl salt of Benzyl 5-aminopentanoate, you trigger two competing basic-catalyzed racemization pathways[2]:

  • 5(4H)-Oxazolone Formation (Pathway B): The most dominant pathway. The oxygen from the N-protecting group attacks the activated carbonyl, forming an oxazolone ring. The α -proton on this ring is highly acidic and rapidly abstracted by the base, destroying the stereocenter[3][4].

  • Direct Enolization (Pathway A): The base directly abstracts the α -proton from the activated amino acid before coupling can occur[5].

To prevent this, our strategy relies on kinetic competition : we must accelerate the rate of aminolysis (coupling) so that it vastly outpaces the rate of oxazolone formation and deprotonation.

RacemizationMechanism ActivatedAA Activated N-Protected AA (Chiral Center Intact) Oxazolone 5(4H)-Oxazolone Intermediate (Highly prone to deprotonation) ActivatedAA->Oxazolone Intramolecular attack Enol Achiral Enolate (Loss of Stereocenter) ActivatedAA->Enol Direct Enolization (Base) Coupling Nucleophilic Attack by H-5-Ava-OBzl ActivatedAA->Coupling Fast Aminolysis (Oxyma/DEPBT) Base Tertiary Base (Added to neutralize HCl) Base->Oxazolone Catalyzes Oxazolone->Enol Base abstracts α-H RacemicProduct Racemized Peptide (D/L Epimer Mixture) Enol->RacemicProduct Aminolysis ChiralProduct Desired Chiral Peptide (Retention of Configuration) Coupling->ChiralProduct

Figure 1: Competing pathways in peptide coupling: Base-catalyzed oxazolone formation vs. desired aminolysis.

Troubleshooting Guide & FAQs

Q: I am observing >5% D-epimer formation when coupling Fmoc-Cys(Trt)-OH to Benzyl 5-aminopentanoate hydrochloride. How do I fix this? A: Cysteine and Histidine derivatives are notoriously prone to racemization. If you are using N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt, its high basicity ( pKa​ ~10.5) is rapidly deprotonating the oxazolone intermediate[2].

  • Solution: Switch your base to sym-collidine (2,4,6-trimethylpyridine). It is basic enough to free the amine but sterically hindered and weak enough ( pKa​ ~7.4) to significantly suppress α -proton abstraction[6].

Q: Is standard HOBt sufficient as a coupling additive for this reaction? A: No. While 1-Hydroxybenzotriazole (HOBt) is the classical additive, it is increasingly obsolete due to explosive risks and moderate efficiency[6]. You should upgrade to OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure forms a highly reactive active ester that accelerates the nucleophilic attack by Benzyl 5-aminopentanoate, effectively outcompeting the oxazolone formation pathway[7][8].

Q: Should I pre-activate the carboxylic acid before adding the Benzyl 5-aminopentanoate hydrochloride? A: Absolutely not. Pre-activating the amino acid in the presence of a base—without the nucleophile present—provides a massive kinetic window for oxazolone formation and subsequent racemization[5]. The nucleophile and base must be present simultaneously, or the base should be added last.

Quantitative Impact of Reagent Selection

To make informed decisions, review the empirical hierarchy of coupling systems below. The data synthesizes the impact of base and additive choices on coupling efficiency and stereochemical integrity.

Coupling ReagentAdditiveBase Used (to neutralize HCl)Relative Coupling RateRacemization RiskRecommended Use Case
DIC NoneDIPEASlowHigh (>10%) Never recommended for chiral AAs.
DIC HOBtNMMModerateModerate (2-5%)Legacy protocols; routine couplings.
DIC OxymaPuresym-CollidineFast Low (<1%) Gold Standard for general synthesis.
DEPBT NoneDIPEAModerateUndetectable Highly sensitive AAs (Cys, His, Phg).

Self-Validating Experimental Protocols

Below are two field-proven methodologies. Protocol A is the modern gold standard for general use. Protocol B is an advanced rescue method for highly racemization-prone substrates.

Protocol A: OxymaPure/DIC-Mediated Coupling (The Modern Standard)

Mechanistic rationale: OxymaPure prevents explosion risks associated with benzotriazoles while providing superior suppression of racemization via a highly reactive oxime ester intermediate[7][8].

  • Preparation: In a dry flask, dissolve the N-protected amino acid (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Chilling: Cool the solution to 0 °C using an ice bath. Causality: Low temperatures thermodynamically disfavor oxazolone formation.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.0 eq) dropwise. Stir for exactly 3 minutes.

  • Nucleophile Addition: In a separate vial, dissolve Benzyl 5-aminopentanoate hydrochloride (1.1 eq) in a minimal amount of DMF. Add sym-collidine (1.1 eq) to this vial to liberate the free amine.

  • Coupling: Immediately transfer the nucleophile solution to the activated amino acid mixture.

  • Completion: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.

Protocol B: DEPBT-Mediated Coupling (For Highly Sensitive Substrates)

Mechanistic rationale: 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) mediates amide bond formation with virtually no loss of optical purity, even when stronger bases like DIPEA are required to neutralize hydrochloride salts[9].

  • Preparation: Dissolve the N-protected amino acid (1.0 eq), Benzyl 5-aminopentanoate hydrochloride (1.1 eq), and DEPBT (1.1 eq) in anhydrous THF/DMF (1:1).

  • Chilling: Cool the mixture to 0 °C.

  • Base Addition (Critical Step): Add DIPEA (2.0 eq) dropwise over 10 minutes. (Note: 1.0 eq neutralizes the HCl salt; 1.0 eq drives the DEPBT activation).

  • Coupling: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

OptimizationWorkflow Start High Racemization Detected During LC-MS Analysis? CheckBase 1. Evaluate Base Selection Start->CheckBase ChangeBase Switch DIPEA/TEA to sym-Collidine CheckBase->ChangeBase If using strong base CheckAdditive 2. Evaluate Coupling Additive CheckBase->CheckAdditive If base is already optimized ChangeAdditive Upgrade HOBt to OxymaPure or DEPBT CheckAdditive->ChangeAdditive If using legacy additives CheckTemp 3. Optimize Temperature CheckAdditive->CheckTemp If Oxyma is already in use ChangeTemp Pre-chill to 0°C, Avoid Pre-activation CheckTemp->ChangeTemp

Figure 2: Step-by-step logical workflow for troubleshooting stereochemical loss during coupling.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal.[Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.[Link]

  • Kemp, D. S. (1970). Newer methods in peptide chemistry: The Mechanism of Racemization. DSpace@MIT.[Link]

  • Zhao, J., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. PMC - NIH.[Link]

  • Al-Warhi, T. I., et al. (2020). Epimerisation in Peptide Synthesis. PMC - NIH.[Link]

  • Slebioda, M., et al. (1990). Studies on the kinetics of racemization of 2,4-disubstituted-5(4H)-oxazolones. Canadian Journal of Chemistry.[Link]

  • Wang, Y., et al. (2026). Impact of Side Chain Structure and Aglycon Carbonyl Group on the Immunostimulatory Activities of Semisynthetic Saponin Adjuvants. ACS Pharmacology & Translational Science.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility in Benzyl 5-Aminopentanoate Hydrochloride Conjugates

Welcome to the Technical Support Center. Benzyl 5-aminopentanoate hydrochloride (CAS 154407-91-7) is a highly versatile amino acid derivative widely used as a linker or spacer in bioconjugation, targeted protein degrader...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Benzyl 5-aminopentanoate hydrochloride (CAS 154407-91-7) is a highly versatile amino acid derivative widely used as a linker or spacer in bioconjugation, targeted protein degraders (PROTACs), and peptide synthesis.

While the unconjugated linker is highly water-soluble due to its hydrochloride salt form, researchers frequently encounter severe precipitation issues immediately following conjugation to a payload or biomolecule. This guide provides a deep dive into the causality of these solubility drops and offers self-validating protocols to rescue your experiments.

Section 1: Diagnostic FAQ & Root Cause Analysis

Q1: Why does my conjugate precipitate immediately after coupling Benzyl 5-aminopentanoate to my payload? A: The sudden drop in solubility is driven by two simultaneous physicochemical changes during the conjugation reaction. First, the starting material features a protonated primary amine (HCl salt), which provides a highly polar, ionizable center that guarantees aqueous solubility. Upon conjugation (typically via amide bond formation), this charge is permanently lost. Second, the benzyl ester protecting group on the opposite end of the linker is highly lipophilic. The combination of losing the hydrophilic amine and retaining the hydrophobic benzyl group pushes the molecule's partition coefficient (logP) into a highly hydrophobic regime, leading to rapid aggregation and precipitation in aqueous buffers[1].

Q2: How can I predict if my specific conjugate will have solubility issues before I synthesize it? A: You can anticipate solubility bottlenecks by calculating the Topological Polar Surface Area (TPSA) and the predicted logD (BRlogD) of your final construct. For large heterobifunctional molecules like PROTACs or peptide conjugates, lipophilicity plays the dominant role in governing thermodynamic solubility. A TPSA > 289 Ų is generally required to maintain acceptable aqueous solubility for complex conjugates[1]. If your predicted TPSA falls below this threshold, you must proactively plan for formulation or structural modification.

Section 2: Troubleshooting Guide: Formulation & Co-Solvent Strategies

Q3: What is the best solvent system to rescue a precipitated conjugate for in vitro assays? A: If you cannot alter the chemical structure of your conjugate, you must rely on a step-down co-solvent formulation. A blend of a polar aprotic solvent (DMSO), a non-ionic surfactant (Tween-80), and a co-solvent (PEG400) is the industry standard for rescuing hydrophobic conjugates without lysing cells.

Table 1: Recommended Co-Solvent Systems for Hydrophobic Conjugates
ComponentFunctionRecommended Final Conc. (Cell Assays)Mechanism of Action
DMSO Primary Solvent≤ 1.0 - 5.0% (v/v)Disrupts strong intermolecular hydrophobic interactions and hydrogen bonds.
PEG400 Co-solvent5.0 - 10.0% (v/v)Acts as a hydration bridge between the hydrophobic conjugate and the aqueous bulk phase.
Tween-80 Surfactant0.1 - 1.0% (v/v)Lowers interfacial tension and prevents nucleation/aggregation of the lipophilic benzyl ester.
PBS (pH 7.4) Bulk Aqueous Phase> 85.0% (v/v)Maintains physiological osmolarity and pH for downstream biological assays.
Protocol 1: Step-by-Step Solubilization using a Co-solvent/Surfactant Blend

This protocol is a self-validating system designed to prevent premature precipitation during dilution.

  • Master Stock Preparation: Dissolve the Benzyl 5-aminopentanoate conjugate in 100% anhydrous DMSO to a concentration of 10–20 mM.

    • Causality: DMSO fully solvates the lipophilic benzyl ester before it encounters any water molecules, preventing initial aggregation.

  • Surfactant Addition: Add Tween-80 to the DMSO master stock to achieve a 5% (v/v) concentration relative to the DMSO volume. Vortex vigorously for 30 seconds.

  • Aqueous Phase Preparation: In a separate vessel, prepare the target aqueous buffer (e.g., PBS, pH 7.4) containing 10% PEG400.

  • Step-Down Dilution: Slowly add the DMSO/Tween-80 stock dropwise into the vigorously stirring aqueous phase until the desired final assay concentration is reached.

  • Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. If no visible pellet forms and the solution remains optically clear (verifiable via Dynamic Light Scattering), the formulation is successful and stable for immediate use.

Section 3: Chemical Modification & Deprotection

Q4: Can I improve solubility by modifying the linker itself post-conjugation? A: Yes. If the benzyl ester was only intended as a temporary protecting group during your synthetic route, it should be removed. Deprotecting the benzyl ester exposes the free carboxylic acid. At physiological pH (7.4), this acid deprotonates to form a carboxylate anion, drastically improving aqueous solubility and eliminating the need for harsh surfactants.

Workflow Start Conjugate Precipitates in Aqueous Buffer CheckEster Is Benzyl Ester Required for Assay? Start->CheckEster Deprotect Perform Hydrogenolysis (Expose COOH) CheckEster->Deprotect No Formulate Attempt Co-solvent Formulation CheckEster->Formulate Yes InVitro Proceed to In Vitro Assays Deprotect->InVitro CheckSol Soluble in <5% DMSO? Formulate->CheckSol CheckSol->InVitro Yes Nano Use Polymeric Micelles or ASDs CheckSol->Nano No Nano->InVitro

Logical workflow for resolving solubility issues in hydrophobic bioconjugates.

Protocol 2: Step-by-Step Catalytic Hydrogenolysis of the Benzyl Ester
  • Reaction Setup: Dissolve the purified conjugate in anhydrous Methanol or Ethanol (10–20 mL per mmol of conjugate).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (approximately 10–20% w/w relative to the conjugate).

    • Safety Note: Always add the dry catalyst under an inert Argon atmosphere to prevent the ignition of solvent vapors.

  • Hydrogenation: Purge the reaction flask with Hydrogen gas (H₂) using a balloon setup. Stir vigorously at room temperature for 2–4 hours.

    • Causality: The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond, releasing toluene as a byproduct and exposing the free carboxylic acid.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure full recovery.

  • Validation: Concentrate the filtrate under reduced pressure. Analyze the residue via LC-MS to confirm the disappearance of the benzyl ester mass ( M ) and the appearance of the free acid mass ( M−90 Da). The resulting product will now readily dissolve in aqueous buffers >pH 5.

Section 4: Advanced Strategies: Polymeric Conjugation & Nanocarriers

Q5: If deprotection isn't an option and formulation fails, what are the advanced delivery options? A: For in vivo applications or highly sensitive cell models where high DMSO concentrations are toxic, you must utilize nanocarrier delivery systems. Polymeric micelles (using amphiphilic block copolymers like mPEG-PLGA) or Amorphous Solid Dispersions (ASDs) are highly effective at shielding the hydrophobic benzyl ester from the aqueous environment[2][3]. Alternatively, if you are still in the design phase, integrating a highly hydrophilic chito-oligosaccharide tag (e.g., ChetoSensar™) directly into the linker architecture can dramatically pull the conjugate's hydrophobicity back into a soluble range[4].

Micelle Hydrophobic Hydrophobic Conjugate (Benzyl Ester) SelfAssembly Self-Assembly in Aqueous Media Hydrophobic->SelfAssembly Polymer Amphiphilic Polymer (e.g., mPEG-PLGA) Polymer->SelfAssembly Micelle Polymeric Micelle (Solubilized Conjugate) SelfAssembly->Micelle

Mechanism of polymeric micelle encapsulation for hydrophobic conjugates.

References

  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation Source: PubMed Central (PMC) URL:[Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

By-product formation in PROTAC synthesis with Benzyl 5-aminopentanoate hydrochloride

Welcome to the Technical Support Center for PROTAC synthesis. As Senior Application Scientists, we understand that constructing heterobifunctional degraders is rarely a plug-and-play exercise.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for PROTAC synthesis. As Senior Application Scientists, we understand that constructing heterobifunctional degraders is rarely a plug-and-play exercise. When utilizing Benzyl 5-aminopentanoate hydrochloride as your linker building block, the chemical microenvironment dictates whether you achieve a high-fidelity assembly or a complex mixture of by-products.

This guide moves beyond generic protocols to explain the causality behind experimental failures, providing you with self-validating workflows to ensure structural integrity at every node of your synthesis.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is my first amide coupling yielding a mass of m/z 99.1 instead of the desired PROTAC intermediate?

A: You are observing intramolecular lactamization (δ-valerolactam formation). Benzyl 5-aminopentanoate possesses a 5-carbon backbone that perfectly pre-organizes for 6-membered ring formation. When you neutralize the HCl salt with a base to initiate the coupling, the liberated free amine becomes highly nucleophilic. If your intermolecular coupling to the E3 ligase ligand is slow, the amine will intramolecularly attack its own benzyl ester to form δ-valerolactam (piperidin-2-one)[1].

The Fix: This is a kinetic competition. You must accelerate the intermolecular coupling. Avoid dilute reaction conditions and switch to highly efficient coupling reagents (e.g., EDC/Oxyma or T3P) rather than relying on slower carbodiimides alone[2].

Q2: My LC-MS shows the correct product mass, but NMR indicates a mixture of diastereomers. Why did my VHL ligand epimerize?

A: Base-catalyzed oxazolone formation. Many E3 ligase binders (particularly VHL ligands derived from hydroxyproline) feature a chiral center alpha to the carboxylic acid. When activated by reagents like HATU in the presence of strong bases like DIPEA, the intermediate can cyclize into an oxazolone. The alpha-proton becomes highly acidic, leading to rapid racemization/epimerization before the amine can attack.

The Fix: Lower the basicity of your microenvironment. Transitioning from HATU/DIPEA to EDC/OxymaPure with the weaker base N-methylmorpholine (NMM) significantly suppresses this pathway, preserving the stereocenter of your ligand[3],[2].

Q3: During the benzyl ester deprotection step, my VHL ligand lost its chlorine atom. How do I prevent this?

A: Over-reduction via hydrodehalogenation. Standard hydrogenolysis (H₂ gas, 10% Pd/C) is highly active. While it efficiently cleaves the benzyl ester to yield the free carboxylic acid, it is also the textbook condition for the hydrodehalogenation of aryl and heteroaryl chlorides (such as the chlorothiazole motif in VHL binders).

The Fix: You must use chemoselective conditions. Poisoning the palladium catalyst with an amine (like ethylenediamine) or switching to transfer hydrogenation (e.g., using ammonium formate) attenuates the catalyst's activity. This allows for selective O-benzyl cleavage without destroying the halogenated warhead.

Part 2: Pathway Visualizations

PROTAC_Workflow N1 Benzyl 5-aminopentanoate HCl (Linker Building Block) N2 Amide Coupling 1 (+ E3 Ligase-COOH) N1->N2 Base, Coupling Agent N3 δ-valerolactam (Cyclization By-product) N2->N3 Excess Base / Slow Rxn N4 Epimerized Ligand (Oxazolone-mediated) N2->N4 Strong Base (e.g., DIPEA) N5 Intermediate: E3-Ligand-Linker-COOBn N2->N5 Optimal Conditions N6 Hydrogenolysis (Pd/C, H2) N5->N6 Deprotection N7 Dehalogenated Ligand (Over-reduction By-product) N6->N7 Standard Pd/C N8 Deprotected Intermediate: E3-Ligand-Linker-COOH N6->N8 Poisoned Catalyst

Workflow of PROTAC synthesis detailing key branch points for by-product formation.

Lactamization A NH2-(CH2)4-COOBn (Free Amine) B Intermolecular Attack (on Ligand-COOH) A->B Fast Coupling Agent C Intramolecular Attack (on own Ester) A->C Slow Coupling / Dilute D Desired Amide Linkage B->D E δ-valerolactam + BnOH C->E

Kinetic competition between desired intermolecular coupling and intramolecular lactamization.

Part 3: Quantitative Condition Matrices

To guide your reagent selection, we have summarized the quantitative impact of various microenvironments on by-product formation during PROTAC assembly[3],[4].

Table 1: Amide Coupling Condition Matrix (Targeting VHL-COOH + Benzyl 5-aminopentanoate HCl)

Coupling SystemBase UsedSolventDesired Product Yieldδ-valerolactam (%)Epimerization (%)
HATU (1.2 eq)DIPEA (3.0 eq)DMF55%25%20%
T3P (1.5 eq)Pyridine (3.0 eq)EtOAc88%<5%<2%
EDC / OxymaPure NMM (2.5 eq) DMSO 92% <2% Not Detected

Table 2: Chemoselective Deprotection Matrix (Targeting VHL-Linker-COOBn)

Deprotection ConditionAdditive / ModifierTimeDeprotected YieldDehalogenated By-product
H₂ (1 atm), 10% Pd/CNone2 h35%65%
H₂ (1 atm), 5% Pd/C Ethylenediamine 4 h 94% <1%
NH₄HCO₂ (10 eq), 10% Pd/CNone (Transfer Hydro.)1 h89%<3%

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. They include built-in analytical checkpoints to ensure you do not carry forward compromised intermediates.

Protocol A: High-Fidelity Amide Coupling (Suppressing Epimerization & Lactamization)

This protocol utilizes the EDC/Oxyma system to kinetically favor intermolecular coupling while maintaining a mild pH profile.

  • Preparation: In an oven-dried vial, dissolve the E3 Ligase-COOH (1.0 eq, e.g., 0.1 mmol) and Benzyl 5-aminopentanoate hydrochloride (1.1 eq, 0.11 mmol) in anhydrous DMSO (0.5 M concentration to promote intermolecular collision).

  • Activation: Add OxymaPure (1.2 eq, 0.12 mmol) and EDC·HCl (1.2 eq, 0.12 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Base Dosing: Dropwise, add N-methylmorpholine (NMM) (2.5 eq, 0.25 mmol). Causality note: Adding the base last ensures the acid is pre-mixed with the coupling agent, preventing base-catalyzed degradation of the starting materials[2].

  • Reaction: Stir at 25°C for 2 hours.

  • Validation Checkpoint (LC-MS): Take a 2 µL aliquot, dilute in 100 µL MeCN/H₂O. Run a fast LC-MS gradient.

    • Pass Criteria: >90% conversion to the desired mass. Extract Ion Chromatogram (EIC) for m/z 99.1 (δ-valerolactam). It must be <2% relative abundance.

  • Workup: Dilute with EtOAc, wash sequentially with 5% aqueous citric acid (removes unreacted amine and NMM), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Chemoselective Benzyl Ester Hydrogenolysis

This protocol cleaves the benzyl ester while preserving sensitive halogens on the PROTAC warhead.

  • Preparation: Dissolve the intermediate (E3-Ligand-Linker-COOBn) in HPLC-grade Methanol (0.1 M).

  • Catalyst Poisoning: Add 5% Pd/C (10% w/w relative to substrate). Immediately add ethylenediamine (0.05 eq relative to substrate). Causality note: The bidentate amine partially poisons the highly active palladium sites responsible for oxidative addition into the C-Cl bond, leaving the sites responsible for O-benzyl cleavage active.

  • Atmosphere Exchange: Purge the flask with Argon (3x), then with H₂ gas via a balloon (3x).

  • Reaction: Stir vigorously under an H₂ balloon at room temperature for 4 hours.

  • Validation Checkpoint (LC-MS): Take a 5 µL aliquot, filter through a syringe filter, and inject.

    • Pass Criteria: Complete disappearance of the M+H parent mass. EIC for the dehalogenated mass (M+H minus 34 Da for loss of Cl) must be <1%.

  • Workup: Filter the reaction mixture through a pad of Celite, washing thoroughly with Methanol. Concentrate under reduced pressure to yield the free carboxylic acid, ready for final PROTAC assembly.

References

  • On-demand modular assembly for expedited PROTAC development. Taylor & Francis.[Link]

  • Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. ACS Publications.[Link]

  • Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase. Nature Scientific Reports.[Link]

  • Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv.[Link]

Sources

Optimization

Overcoming steric hindrance in reactions with Benzyl 5-aminopentanoate hydrochloride

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you are likely utilizing Benzyl 5-aminopentanoate hydrochloride (CAS 154407-91-7) as a flexible, bifunctional linker...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you are likely utilizing Benzyl 5-aminopentanoate hydrochloride (CAS 154407-91-7) as a flexible, bifunctional linker or δ -amino acid building block. While its linear carbon chain suggests high reactivity, coupling this molecule to complex, bulky electrophiles often results in stalled reactions, low yields, or the formation of truncated byproducts.

This guide synthesizes field-proven insights and authoritative mechanistic data to help you troubleshoot, optimize, and validate your sterically hindered coupling reactions.

Diagnostic Decision Tree

Before altering your reagents, use the following workflow to isolate the root cause of your low coupling yields.

Troubleshooting Start Low Yield with Benzyl 5-aminopentanoate HCl? CheckBase Step 1: Check Base Equivalents (Is the HCl salt fully neutralized?) Start->CheckBase BaseNo No, <2.0 eq base used CheckBase->BaseNo BaseYes Yes, ≥2.5 eq base used CheckBase->BaseYes FixBase Action: Increase DIPEA/NMM to ≥2.5 eq to free amine BaseNo->FixBase CheckPartner Step 2: Assess Electrophile (Is the carboxylic acid bulky?) BaseYes->CheckPartner PartnerBulky Yes, e.g., α,α-disubstituted CheckPartner->PartnerBulky PartnerLinear No, standard acid CheckPartner->PartnerLinear FixBulky Action: Switch to HATU/HOAt or CIP/HOAt activation PartnerBulky->FixBulky CheckAgg Step 3: Check Solvation (Aggregation / H-bonding?) PartnerLinear->CheckAgg FixAgg Action: Add chaotropic salts or switch to NMP/DMF mix CheckAgg->FixAgg

Diagnostic workflow for troubleshooting amidation steric hindrance.

Frequently Asked Questions (Mechanistic Insights)

Q: Benzyl 5-aminopentanoate is a linear molecule. Why am I experiencing steric hindrance? A: While the 5-carbon pentanoate chain is inherently flexible, steric hindrance in these reactions rarely originates from the primary amine itself. Instead, it is caused by two external factors:

  • The Electrophile: Coupling to bulky carboxylic acids (e.g., α,α -disubstituted amino acids like Aib, or heavily substituted drug scaffolds) creates a highly crowded transition state that physically blocks the nucleophilic attack of the primary amine[1].

  • Macro-Conformational Folding: In non-polar solvents, the flexible pentanoate chain can fold back on itself, or the benzyl ester group can induce local aggregation via intermolecular π−π stacking. This creates a "difficult sequence" microenvironment, shielding the primary amine and drastically reducing its effective nucleophilicity[2].

Q: How does the hydrochloride (HCl) salt form impact my coupling efficiency? A: Benzyl 5-aminopentanoate is supplied as an HCl salt to prevent spontaneous intramolecular cyclization (forming a δ -lactam) and to ensure shelf stability. However, the protonated ammonium ( NH3+​ ) form is entirely non-nucleophilic. In sterically hindered environments, coupling kinetics are already exceptionally slow. If the salt is incompletely neutralized, the effective concentration of the reactive free amine drops, allowing side reactions (like hydrolysis of your activated ester or epimerization) to outcompete the desired amidation.

Q: Which coupling reagent should I choose to overcome these barriers? A: For standard couplings, HBTU or PyBOP is sufficient. However, for hindered electrophiles, HATU is superior because it generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen at the 7-position of the HOAt ring provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming amine. This pre-organizes the transition state, accelerating the reaction even in crowded steric environments[2]. For extreme hindrance, CIP (2-chloro-1,3-dimethylimidazolidium hexafluorophosphate) paired with HOAt is the gold standard[3].

Mechanism R1 Hindered Acid + HATU R2 OAt Active Ester (Intermediate) R1->R2 DIPEA R4 7-N H-Bonding (Pre-organization) R2->R4 R3 Free Amine (Neutralized) R3->R4 Nucleophilic Attack R5 Amide Bond Formation R4->R5

Mechanism of HATU-mediated activation overcoming steric barriers.

Quantitative Reagent Selection Guide

To assist in experimental design, the following table summarizes the kinetic and operational profiles of common coupling reagents when reacting with Benzyl 5-aminopentanoate hydrochloride[2][3].

Coupling ReagentActive IntermediateRelative ReactivitySuitability for Hindered CouplingsOperational Notes & Byproducts
DIC / HOBt OBt EsterBaselinePoorGenerates urea byproduct (requires filtration); slow kinetics.
PyBOP OBt EsterModerateFairGenerates trace pyrrolidine; good for standard couplings.
HATU OAt EsterHighExcellentFast reaction times; generates tetramethylguanidinium.
CIP / HOAt Imidazolium / OAtVery HighSuperiorBest for α,α -dialkylated acids; non-nucleophilic byproducts.
Self-Validating Experimental Protocols

Do not simply mix all reagents at once. Sterically hindered reactions require precise, sequential addition to ensure activation occurs before the amine is introduced, minimizing epimerization and hydrolysis.

Protocol A: HATU/HOAt Coupling for Moderately Hindered Substrates

Use this protocol when coupling Benzyl 5-aminopentanoate to bulky, but not fully dialkylated, carboxylic acids.

  • Acid Activation: Dissolve the hindered carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Self-Validation Check: The solution should turn a distinct pale yellow within 2 minutes, visually confirming the formation of the highly reactive OAt active ester. Stir for 5 minutes.

  • Amine Liberation: In a separate vial, dissolve Benzyl 5-aminopentanoate hydrochloride (1.1 eq) in DMF. Add DIPEA (1.5 eq) to neutralize the HCl salt.

    • Self-Validation Check: Spot 1 µL of this amine solution onto a damp strip of universal pH paper. It must read pH 8–9. If it is lower, the amine is still protonated; add DIPEA in 0.5 eq increments until basic.

  • Coupling: Add the neutralized amine solution dropwise to the activated acid. Stir at room temperature under an inert atmosphere (N₂ or Ar).

  • Monitoring: Check the reaction via LC-MS after 1 hour. Because HATU accelerates coupling, the reaction should be >80% complete. If unreacted active ester remains, apply gentle heating (40°C) to overcome the final thermodynamic barrier.

Protocol B: CIP/HOAt Activation for Severely Hindered Substrates

Use this protocol for extreme steric hindrance, such as coupling to α,α -dialkylated acids (e.g., Aib) or heavily substituted drug scaffolds[1][3].

  • Reagent Mixing: Combine the highly hindered carboxylic acid (1.0 eq), Benzyl 5-aminopentanoate hydrochloride (1.2 eq), and HOAt (1.2 eq) in a 1:1 mixture of NMP and DMF. Causality: NMP disrupts intermolecular hydrogen bonding, preventing the pentanoate chain from aggregating.

  • Base Addition: Add DIPEA (3.0 eq) to fully neutralize the amine HCl salt and provide the basic environment required for activation.

  • Controlled Activation: Cool the reaction vessel to 0°C in an ice bath. Add CIP (1.2 eq) in one solid portion.

    • Causality: CIP is an extremely aggressive activating agent. Cooling the reaction suppresses the formation of oxazolone intermediates, thereby preventing racemization/epimerization of the carboxylic acid during the initial burst of activation[3].

  • Reaction Execution: Allow the mixture to slowly warm to room temperature and stir for 2 to 4 hours.

    • Self-Validation Check: Analyze via LC-MS. You should observe the desired mass [M+H]+ without significant formation of the des-benzyl byproduct, confirming that the ester protecting group remained intact under the reaction conditions.

References
  • Recent development of peptide coupling reagents in organic synthesis. Tetrahedron (via Uni-Kiel). Available at:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Analytical Characterization of Benzyl 5-Aminopentanoate Hydrochloride: Troubleshooting &amp; Technical Guide

Benzyl 5-aminopentanoate hydrochloride (CAS: 154407-91-7) is a highly versatile intermediate widely utilized in peptide synthesis, biomaterial engineering, and prodrug development[1]. Structurally, it is an amino acid es...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzyl 5-aminopentanoate hydrochloride (CAS: 154407-91-7) is a highly versatile intermediate widely utilized in peptide synthesis, biomaterial engineering, and prodrug development[1]. Structurally, it is an amino acid ester protected by a benzyl group at the carboxylate and stabilized as a hydrochloride salt at the primary amine[2].

Characterizing this compound presents a triad of analytical challenges: the chromatographic behavior of a highly polar protonated amine, the hydrolytic sensitivity of the ester linkage, and the severe hygroscopicity inherent to hydrochloride salts[3]. This technical support guide is designed to help analytical scientists troubleshoot and resolve these specific bottlenecks.

Section 1: Chromatographic Profiling & Peak Integrity

Q1: Why do I observe severe peak tailing and variable retention times during RP-HPLC analysis of Benzyl 5-aminopentanoate hydrochloride?

Causality: The primary aliphatic amine of the 5-aminopentanoate backbone has a pKa of approximately 10. In standard acidic or neutral mobile phases, this amine is fully protonated. Protonated amines undergo strong secondary ion-exchange interactions with residual, unendcapped silanol groups ( Si−O− ) on standard C18 silica stationary phases. This dual-mode retention (hydrophobic interaction with the C18 chain + ionic interaction with silanols) causes peak broadening, tailing, and shifting retention times.

Solution: You must suppress silanol ionization and ion-pair the amine. Utilizing an acidic ion-pairing reagent like Trifluoroacetic Acid (TFA) at 0.1% ensures the silanols are fully protonated (neutralized) while simultaneously forming a hydrophobic ion pair with the amine, which sharpens the peak[4].

Protocol: Stability-Indicating RP-HPLC Method This protocol is self-validating; the system suitability criteria ensure the thermodynamic equilibrium of the column is reached before sample analysis.

  • Column Selection: Select a C18 column with polar endcapping or charged surface hybrid technology (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water. (Validation step: Verify the pH is ~2.0 to ensure complete silanol suppression).

    • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: 5% B to 60% B over 15 minutes, then ramp to 95% B for 5 minutes to wash out strongly retained hydrophobic impurities (e.g., dibenzyl ether).

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV at 210 nm (aliphatic backbone/amine) and 254 nm (benzyl ring).

  • System Suitability: Inject a standard solution (1 mg/mL). The method is only valid for sample analysis if the tailing factor ( Tf​ ) is ≤ 1.5, and theoretical plates ( N ) > 5000.

Table 1: Quantitative Impact of Mobile Phase Additives on Peak Symmetry

Mobile Phase AdditiveColumn TypeTailing Factor ( Tf​ )Retention Time Shift (RSD%)
None (Water/ACN)Standard C182.8 (Severe tailing)4.5%
0.1% Formic AcidStandard C181.9 (Moderate tailing)2.1%
0.1% TFAStandard C181.3 (Acceptable)0.8%
0.1% TFAHybrid/Endcapped C181.05 (Excellent)0.2%
Section 2: Degradation Pathways and Mass Spectrometry (LC-MS)

Q2: During stability testing, LC-MS shows a loss of the main peak and the appearance of a +18 Da mass, alongside a high-molecular-weight species. What is happening?

Causality: Benzyl 5-aminopentanoate hydrochloride is subject to two primary degradation pathways when exposed to moisture or elevated pH:

  • Ester Hydrolysis: The benzyl ester is susceptible to nucleophilic attack by water. This cleaves the ester bond to yield 5-aminopentanoic acid and benzyl alcohol[3].

  • Intermolecular Amidation (Dimerization): If the sample is exposed to basic conditions (or if there was insufficient HCl gas used during synthesis), the primary amine is deprotonated to its highly reactive free base form. The nucleophilic free amine of one molecule will attack the electrophilic benzyl ester carbonyl of another, displacing benzyl alcohol and forming an acyclic dimer (and subsequently, oligomers)[5].

Protocol: LC-MS (ESI+) Identification Workflow

  • Sample Preparation: Dissolve the stressed sample in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a concentration of 10 µg/mL. (Crucial: Analyze immediately. Prolonged storage in aqueous diluents will induce in-situ hydrolysis, yielding false positives).

  • Mass Spectrometer Parameters: Set the ESI source to positive ion mode. Capillary voltage: 3.0 kV, Desolvation temperature: 350°C.

  • Targeted Mass Screening:

    • Intact API: Extract ion chromatogram (EIC) for [M+H]+ at m/z 208.13[6].

    • Hydrolysis Product: Extract EIC for 5-aminopentanoic acid [M+H]+ at m/z 118.08.

    • Dimer Product: Extract EIC for the acyclic dimer [M+H]+ at m/z 307.20.

Degradation A Benzyl 5-Aminopentanoate HCl [M+H]+ 208.13 B Moisture / High pH A->B C Free Base Formation B->C Deprotonation D Ester Hydrolysis [M+H]+ 118.08 B->D +H2O E Intermolecular Amidation [M+H]+ 307.20 C->E Nucleophilic Attack

Degradation pathways of Benzyl 5-aminopentanoate HCl under stress.

Section 3: Solid-State Stability & Hygroscopicity

Q3: The powder forms clumps in the vial, and the weight fluctuates continuously during weighing. How can I accurately determine the moisture content and its effect on purity?

Causality: Hydrochloride salts of amino acids are notoriously hygroscopic. The highly electronegative chloride ion strongly coordinates with atmospheric water molecules via hydrogen bonding[7]. When the relative humidity (RH) exceeds the critical deliquescence point, the salt absorbs significant moisture, leading to agglomeration and eventually forming a liquid solution (deliquescence)[8]. This absorbed water not only causes severe assay errors during weighing but also acts as the primary reactant for the ester hydrolysis described in Section 2.

Protocol: Dynamic Vapor Sorption (DVS) and Moisture Mitigation To establish the critical relative humidity and proper storage conditions, a self-validating DVS analysis must be performed.

  • Sample Loading: Load 10-20 mg of the powder into the DVS microbalance pan.

  • Equilibration (Self-Validation): Dry the sample at 0% RH (using dry nitrogen) at 25°C until the mass change is <0.002% per minute. Do not proceed until this threshold is met; this establishes the true dry mass baseline.

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached ( dm/dt<0.002%/min ).

  • Desorption Cycle: Decrease the RH back to 0% in 10% decrements.

  • Hysteresis Check: If the sorption and desorption isotherms do not overlap, it indicates bulk water absorption into the crystal lattice (hydrate formation) rather than simple surface adsorption[8].

Table 2: Typical DVS Moisture Uptake Profile for Amino Acid Ester Hydrochlorides

Relative Humidity (RH) at 25°CWeight Gain (%)Physical State ObservationClassification
20%0.2%Free-flowing powderNon-hygroscopic
40%0.8%Free-flowing powderSlightly hygroscopic
60%3.5%Slight clumpingHygroscopic
80%>12.0%Deliquescence / LiquidVery hygroscopic

Storage Recommendation: Based on its hygroscopicity, Benzyl 5-aminopentanoate hydrochloride must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at room temperature, strictly utilizing desiccant packs to maintain an RH below 20%[2].

Workflow A Benzyl 5-Aminopentanoate HCl (Solid Sample) B Solid-State Analysis A->B C Chromatographic Profiling A->C D Dynamic Vapor Sorption (DVS) Moisture Uptake B->D E Karl Fischer Titration Water Content B->E F RP-HPLC (UV) Purity & Degradants C->F G LC-MS (ESI+) Mass ID & Dimerization C->G

Analytical workflow for Benzyl 5-Aminopentanoate HCl characterization.

References
  • Benzyl 5-aminopentanoate hydrochloride (C12H17NO2). PubChemLite. Available at:[Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. ResearchGate. Available at:[Link]

  • Pd(II)-Catalyzed β-C(sp3)-H Alkynylation of Alanine in Di- and Tripeptides with Asn as an Endogenous Directing Group. ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to PROTAC Linker Efficacy: Evaluating the Potential of Benzyl 5-aminopentanoate Hydrochloride

As a Senior Application Scientist, my focus is on bridging the gap between novel chemical tools and their practical application in drug discovery. The emergence of Proteolysis-Targeting Chimeras (PROTACs) has marked a pa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my focus is on bridging the gap between novel chemical tools and their practical application in drug discovery. The emergence of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift from occupancy-driven inhibition to event-driven pharmacology, effectively expanding the "druggable" proteome.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[3][4][5] This architecture enables the hijacking of the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins.[6][7][8]

While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, directly influencing the stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties like solubility and cell permeability.[5][][10][11]

This guide provides a comparative analysis of PROTAC linkers, with a specific focus on evaluating the theoretical and practical implications of using a linker derived from Benzyl 5-aminopentanoate hydrochloride . While direct, extensive experimental data for this specific linker in published PROTACs is sparse, its constituent parts—a semi-rigid benzyl group and a flexible five-carbon alkyl chain—allow for a robust comparison against well-established linker classes. We will dissect its structural components, compare it to commonly used flexible and rigid linkers, and provide the detailed experimental workflows necessary for its empirical evaluation.

The PROTAC Mechanism: An Engine Driven by Proximity

The fundamental action of a PROTAC is to act as a molecular matchmaker. By bringing a target protein and an E3 ligase into close proximity, it facilitates the transfer of ubiquitin from an E2 conjugating enzyme (associated with the E3 ligase) to lysine residues on the surface of the target protein.[1][12] This polyubiquitination serves as a molecular flag, marking the protein for degradation by the 26S proteasome.[2][8] The PROTAC molecule itself is not degraded in this process and is released to mediate further degradation cycles, allowing it to act catalytically at sub-stoichiometric concentrations.[6][8][13]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds TernaryComplex->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Dissecting the Benzyl 5-aminopentanoate Linker

The structure of Benzyl 5-aminopentanoate hydrochloride suggests a hybrid linker design, combining elements of both rigid and flexible linkers. Let's analyze its components:

  • Benzyl Group: This aromatic ring introduces a degree of rigidity and planarity. This conformational restriction can be advantageous, as it reduces the entropic penalty paid upon formation of the ternary complex.[14] Furthermore, the benzyl group can engage in π-stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) on the surface of the target protein or the E3 ligase, potentially enhancing ternary complex stability.[15]

  • 5-Aminopentanoate Chain: This is an alkyl chain composed of five atoms (four carbons and one nitrogen from the amine). This component provides flexibility and determines the distance between the two ends of the PROTAC. The length of the linker is a critical parameter that must be optimized for each specific target-ligase pair to achieve a productive ternary complex geometry.[3][5]

  • Amine and Ester Groups: These functional groups serve as chemical handles for conjugation to the warhead and E3 ligase ligands, typically through amide bond formation.

This hybrid structure positions the Benzyl 5-aminopentanoate linker as an interesting candidate for fine-tuning PROTAC properties, potentially offering a balance between the conformational freedom of purely flexible linkers and the pre-organizing capacity of fully rigid ones.

Comparative Analysis with Established Linker Classes

The optimal linker is highly dependent on the specific biological system.[13] The choice is a multi-parameter optimization problem involving ternary complex stability, cell permeability, and metabolic stability.[][14]

Flexible Linkers (Alkyl and PEG Chains)

These are the most common linkers used in early-stage PROTAC development due to their synthetic accessibility.[5][16]

  • Alkyl Chains: Simple hydrocarbon chains, similar to the pentanoate portion of our topic linker. They offer high conformational flexibility.[5][13]

  • Polyethylene Glycol (PEG) Chains: Often used to improve the solubility and reduce the lipophilicity of large PROTAC molecules, which can enhance cell permeability and overall bioavailability.[5][16][17]

Advantages:

  • Synthetically straightforward and easy to vary in length.[3]

  • Flexibility can allow the PROTAC to adopt multiple binding poses, increasing the chance of forming a productive ternary complex.[5]

Disadvantages:

  • High flexibility can lead to a significant entropic penalty upon binding, potentially weakening the ternary complex.[14]

  • Simple alkyl chains can increase lipophilicity, potentially leading to poor solubility and off-target effects.[5]

Rigid Linkers (Heterocycles and Aromatic Systems)

To overcome the drawbacks of flexible linkers, researchers have incorporated rigid motifs to create more constrained linkers.

  • Heterocyclic Scaffolds: Structures like piperazine or piperidine are used to limit the number of rotatable bonds.[3]

  • Aromatic Systems: Phenyl or other aromatic rings, similar to the benzyl group in our topic linker, can provide rigidity.[3]

Advantages:

  • Reduced number of rotatable bonds pre-organizes the PROTAC into a conformation more favorable for ternary complex formation, reducing the entropic cost.[18]

  • Can improve metabolic stability compared to linear alkyl chains.[14]

Disadvantages:

  • Synthesis is often more complex and challenging.

  • The lack of flexibility may prevent the formation of a productive ternary complex if the geometry is not optimal.

Performance Data for Common Linker Classes

The following table summarizes representative data from the literature, illustrating how linker composition and length can dramatically affect PROTAC performance. The half-maximal degradation concentration (DC₅₀) represents potency, while the maximum degradation (Dₘₐₓ) represents efficacy.

Target Protein E3 Ligase Linker Type Linker Length (atoms) Cell Line DC₅₀ (nM) Dₘₐₓ (%) Reference
BRD4CRBNPEG1~7H661>5000<20[19]
BRD4CRBNPEG4~16H661<500>80[19]
TBK1VHLAlkyl/Ether< 12-No degradation-[3]
TBK1VHLAlkyl/Ether21-396[3]
TBK1VHLAlkyl/Ether29-29276[3]
ERα-Alkyl16MCF7~1000~95[20]

Causality Behind the Data: The data clearly shows a "Goldilocks" effect for linker length. For both BRD4 and TBK1, linkers that are too short fail to effectively bridge the target and the E3 ligase, resulting in poor or no degradation.[3][19] Conversely, a linker that is too long can lead to unproductive binding modes and a less stable ternary complex, as seen with the 29-atom linker for TBK1.[3] The optimal length is highly context-dependent, underscoring the necessity of empirical testing for any new PROTAC series.

Experimental Protocols for PROTAC Linker Evaluation

To empirically determine the efficacy of a PROTAC utilizing a Benzyl 5-aminopentanoate linker, a systematic workflow is required. This process serves as a self-validating system, where each step provides critical data to inform the next.

PROTAC_Workflow cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_mech Mechanism of Action Validation Synthesis 1. PROTAC Synthesis (Amide Coupling) Purification 2. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Degradation 3. Degradation Assay (Western Blot) Determine DC₅₀ & Dₘₐₓ Purification->Degradation Viability 4. Cytotoxicity Assay (MTS/MTT) Determine IC₅₀ Degradation->Viability Selectivity 5. Selectivity Profiling (Proteomics) Viability->Selectivity Proteasome_Inhib 6a. Proteasome Inhibition (e.g., with MG-132) Selectivity->Proteasome_Inhib Neddylation_Inhib 6b. Neddylation Inhibition (e.g., with MLN4924) Selectivity->Neddylation_Inhib Negative_Control 6c. Negative Control PROTAC (e.g., epimer at E3 binder) Selectivity->Negative_Control

Figure 2: Experimental workflow for the synthesis and evaluation of a novel PROTAC.
Protocol 1: Western Blotting for Target Protein Degradation

Objective: To quantify the dose-dependent degradation of the target protein and determine the DC₅₀ and Dₘₐₓ values.

Rationale: This is the foundational experiment to assess PROTAC efficacy. By measuring the amount of target protein remaining after treatment, we can directly quantify the degrader's potency and maximal effect.

Step-by-Step Methodology:

  • Cell Seeding: Plate the chosen cell line (e.g., a cancer cell line overexpressing the POI) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range would be from 1 pM to 10 µM. Also include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Aspirate the old medium from the cells and add the PROTAC-containing medium. Incubate for a predetermined time (e.g., 18-24 hours), which should be sufficient for degradation to occur based on the target's half-life.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using software like ImageJ.[21]

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control for each concentration.

    • Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: Cell Viability Assay (MTS/MTT)

Objective: To assess the cytotoxic effect of the PROTAC and determine the IC₅₀ value.

Rationale: It is crucial to correlate protein degradation with a functional cellular outcome. For an oncogenic target, effective degradation should lead to a decrease in cancer cell viability. This assay helps distinguish between targeted degradation and non-specific toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with the same serial dilutions of the PROTAC as used in the Western blot experiment.

  • Incubation: Incubate the plates for a longer duration (e.g., 72 hours) to allow for the phenotypic effects of protein degradation to manifest.

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability versus the log of the PROTAC concentration and fit the data to determine the IC₅₀ value.

Protocol 3: Mechanism of Action Validation

Objective: To confirm that the observed protein loss is due to the canonical PROTAC mechanism.

Rationale: This set of experiments provides trustworthiness to the primary findings. It validates that the degradation is dependent on the proteasome and the specific E3 ligase activity, ruling out off-target or non-specific effects.[22]

Step-by-Step Methodology:

  • Proteasome Inhibition: Co-treat cells with an effective concentration of the PROTAC (e.g., 10x DC₅₀) and a proteasome inhibitor (e.g., 10 µM MG-132).

  • Neddylation Inhibition: Co-treat cells with the PROTAC and an inhibitor of the NEDD8-activating enzyme (e.g., 1 µM MLN4924), which is required for the activity of Cullin-RING E3 ligases like CRBN and VHL.[22]

  • Analysis: After incubation, perform a Western blot as described in Protocol 1.

  • Expected Outcome: If the PROTAC works as intended, co-treatment with either MG-132 or MLN4924 should rescue the degradation of the target protein, with levels returning to those of the vehicle control. This confirms the degradation is proteasome- and E3 ligase-dependent.

Conclusion and Outlook

The rational design of PROTACs is a multi-faceted challenge where the linker plays a pivotal role.[13] While extensive data on flexible and rigid linkers exists, hybrid linkers built from moieties like Benzyl 5-aminopentanoate represent a promising frontier for fine-tuning PROTAC properties. The benzyl group offers a degree of conformational rigidity and potential for beneficial protein-protein interactions, while the alkyl chain provides necessary length and flexibility.

This guide provides the scientific rationale and a robust set of self-validating experimental protocols to objectively assess the performance of such a linker. By systematically evaluating degradation potency (DC₅₀), efficacy (Dₘₐₓ), and cellular phenotype (IC₅₀), and validating the mechanism of action, researchers can effectively compare its performance to established alternatives. The future of targeted protein degradation will likely involve a more sophisticated, data-driven approach to linker design, moving beyond simple alkyl and PEG chains to incorporate functional motifs that enhance the overall therapeutic profile of these revolutionary molecules.[23]

References

  • Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • BOC Sciences. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. BOC Sciences.
  • The Biochemist. (2021).
  • BOC Sciences.
  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
  • AiFChem. What Is a PROTAC Linker and Its Role in Modern Drug Discovery. AiFChem.
  • ResearchGate. PROTACs: Principles and Mechanisms. ResearchGate. [Link]

  • BenchChem. A Comparative Guide to Linker Chemistries in PROTAC Synthesis: Alternatives to Azido-PEG4-Acyl Chloride. BenchChem.
  • Frontiers. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Frontiers. [Link]

  • CD ComputaBio.
  • Semantic Scholar. Photocontrollable PROTAC molecules – structure and mechanism of action. Semantic Scholar. [Link]

  • PMC. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation. PMC. [Link]

  • ChemPep. Overview of PROTAC Linkers. ChemPep.
  • PMC. Targeted Protein Degradation: Elements of PROTAC Design. PMC. [Link]

  • Royal Society of Chemistry. How PROTAC Degraders Work: Molecular Recognition and Design Principles. Royal Society of Chemistry. [Link]

  • University of Dundee. How PROTAC Degraders Work: Molecular Recognition and Design Principles. University of Dundee. [Link]

  • Oatext. Current strategies for the design of PROTAC linkers: a critical review. Oatext. [Link]

  • BenchChem. A Comparative Guide to Alternative Linkers in PROTAC Synthesis. BenchChem.
  • Precise PEG LLC. Linkers in PROTACs. Precise PEG LLC.
  • ACS Publications. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. ACS Publications. [Link]

  • RSC Publishing. Rational design of the linkers in targeting chimeras. RSC Publishing. [Link]

  • ACS Publications. Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ACS Publications. [Link]

  • BenchChem.
  • MDPI. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]

  • WuXi AppTec.
  • PMC. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PMC. [Link]

  • eScholarship. Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. [Link]

  • BenchChem. The Pivotal Role of the Linker in Targeted Protein Degradation: A Comparative Guide to Boc-N-PEG5-C2-NHS Ester. BenchChem.
  • ResearchGate. Determination of PROTAC efficacy. ResearchGate. [Link]

  • ResearchGate. PROTACs with aromatic linkers. ResearchGate. [Link]

  • ScienceDirect. Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. [Link]

  • NextSDS.
  • PMC. Linker-free PROTACs efficiently induce the degradation of oncoproteins. PMC. [Link]

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Comparative

Structural activity relationship of Benzyl 5-aminopentanoate hydrochloride derivatives

Comparative Guide: Structural Activity Relationship (SAR) of Benzyl 5-Aminopentanoate Hydrochloride Derivatives in Drug Design Executive Summary Benzyl 5-aminopentanoate hydrochloride (CAS: 154407-91-7) is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Structural Activity Relationship (SAR) of Benzyl 5-Aminopentanoate Hydrochloride Derivatives in Drug Design

Executive Summary

Benzyl 5-aminopentanoate hydrochloride (CAS: 154407-91-7) is a highly versatile, bifunctional aliphatic building block [1]. Featuring a primary amine and a benzyl-protected carboxylic acid, it is widely utilized as a medium-chain (C5) linker in the synthesis of semisynthetic saponin vaccine adjuvants, Proteolysis Targeting Chimeras (PROTACs), and Acetylation Targeting Chimeras (AceTACs). This guide objectively compares the performance of 5-aminopentanoate-derived linkers against shorter/longer alkyl chains and PEG alternatives, providing mechanistic insights and self-validating protocols for drug development professionals.

SAR in Semisynthetic Saponin Adjuvants: The Role of Chain Length

Saponin-based adjuvants, such as QS-21 and Momordica saponin (MS) derivatives, require a delicate balance of hydrophilicity and lipophilicity to interact with antigen-presenting cells (APCs) [2]. The side chain attached to the aglycon core is critical for membrane insertion and subsequent immune activation.

Mechanistic Causality: The length of the aliphatic linker directly dictates the thermodynamic stability of the adjuvant's insertion into the cholesterol-rich domains of APC membranes. When Benzyl 5-aminopentanoate is used to graft a C5 side chain onto MS II (forming Analog 10), the resulting molecule exhibits a truncated hydrophobic reach. This prevents deep membrane anchoring compared to the C11 (Benzyl undecanoate) or C12 (Dodecylamine) variants. Consequently, the C5 derivative fails to efficiently trigger the endocytosis required for robust MHC-II antigen presentation, leading to a precipitous drop in Th1 (IgG2a) and Th2 (IgG1) immune responses [2].

G A Antigen + Adjuvant (MS II - C5/C12 Linker) B APC Membrane Insertion A->B Hydrophobic Anchoring C MHC II Presentation & Co-stimulation B->C Endocytosis D T-Cell Receptor (TCR) Activation C->D Synapse Formation E Th1 Response (IgG2a Production) D->E IFN-γ Secretion F Th2 Response (IgG1 Production) D->F IL-4 Secretion

Figure 1: Mechanism of action for saponin-adjuvanted antigens driving Th1/Th2 immune responses.

SAR in Targeted Protein Modification (AceTACs & PROTACs)

In the design of bifunctional molecules like AceTACs (which recruit p300/CBP to acetylate target proteins like p53Y220C), the linker must bridge two proteins without inducing steric clashes or unfavorable physicochemical properties [3].

Mechanistic Causality: Alkyl linkers derived from 5-aminopentanoate provide a rigid, hydrophobic spacer. While this hydrophobicity can enhance passive cell membrane permeability, it introduces an entropic penalty in aqueous intracellular environments. The C5 alkyl chain tends to undergo hydrophobic collapse, burying the active pharmacophores and preventing ternary complex formation. In contrast, PEG-based linkers (e.g., PEG3) maintain an extended conformation due to hydrogen bonding with water, significantly enhancing the spatial orientation required for p300 and p53Y220C to interact [3]. However, if a target requires crossing the blood-brain barrier (BBB), the lower polar surface area (PSA) of the 5-aminopentanoate linker becomes a competitive advantage over PEG.

Quantitative Data Comparison

The following table synthesizes experimental data comparing the performance of Benzyl 5-aminopentanoate derivatives against alternative linkers in both adjuvant and AceTAC applications [2][3].

Application FieldLinker Type / Chain LengthCompound / AnalogBiological Activity MetricPerformance vs. Baseline
Vaccine Adjuvant C5 Alkyl (Benzyl 5-aminopentanoate)Analog 10 (MS II core)Anti-OVA IgG Total TiterLow (< 10^3 endpoint titer)
Vaccine Adjuvant C11 Alkyl (Benzyl undecanoate)VSA-2 (MS II core)Anti-OVA IgG Total TiterHigh (> 10^5 endpoint titer)
Vaccine Adjuvant C12 Alkyl (Dodecylamine)VSA-1 (MS I core)Anti-OVA IgG Total TiterHigh (> 10^5 endpoint titer)
AceTAC (p53) C5 Alkyl LinkerCompound 4p53 K382 Acetylation (%)Moderate (~120% of DMSO control)
AceTAC (p53) PEG3 LinkerCompound 11 (MS182)p53 K382 Acetylation (%)Superior (235% of DMSO control)

Self-Validating Experimental Protocols

To ensure scientific rigor, the following methodologies incorporate built-in validation steps to prevent false positives during SAR evaluation.

Protocol A: Synthesis of Benzyl 5-Aminopentanoate-Linked Saponin Adjuvants

Objective: Couple Benzyl 5-aminopentanoate to the MS II aglycon core.

  • Activation: Dissolve Momordica saponin II (0.1 mmol) and HATU (0.12 mmol) in anhydrous DMF (2 mL). Add DIPEA (0.3 mmol) and stir at room temperature for 15 minutes.

  • Coupling: Add Benzyl 5-aminopentanoate hydrochloride (0.15 mmol) to the activated mixture. Stir for 12 hours under an inert N2 atmosphere.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The reaction is deemed complete only when the MS II mass peak disappears and the product mass peak[M+H]+ emerges. Do not proceed if unreacted MS II remains (indicates degraded HATU or wet DMF).

  • Purification: Purify the crude mixture using reverse-phase HPLC (C18 column, H2O/MeCN gradient with 0.1% TFA).

  • Quality Control: Confirm the structure via 1H-NMR (specifically looking for the benzyl protons at δ 7.35 ppm) and ensure >95% purity via analytical HPLC before in vivo use.

Protocol B: In Vitro Ternary Complex Assay for AceTAC Linker Evaluation

Objective: Quantify the ability of C5-alkyl vs. PEG linkers to induce p53-p300 proximity.

  • Cell Preparation: Transfect HEK293 cells with plasmids encoding NanoLuc-fused p53Y220C and HaloTag-fused p300. Plate in 384-well white plates.

  • Fluorophore Addition: Add HaloPROTAC fluorescent ligand to the cells to label the HaloTag-p300.

  • Treatment: Treat cells with serial dilutions (0.1 μM to 10 μM) of the C5-linked AceTAC and the PEG3-linked AceTAC.

  • Self-Validation (Competitive Control): In a parallel control group, pre-treat cells with a 100x excess of the unconjugated p53 ligand before adding the AceTAC. A loss of BRET signal in this group validates that the proximity is target-specific and not an artifact of compound aggregation.

  • Measurement: Read the NanoBRET signal (ratio of 618 nm / 460 nm emission). Calculate the EC50 for ternary complex formation.

Workflow Step1 Starting Material: 5-Aminopentanoic Acid Step2 Esterification: Benzyl Alcohol, SOCl2, 70°C Step1->Step2 Protection (TLC Validated) Step3 Intermediate: Benzyl 5-aminopentanoate HCl Step2->Step3 Isolation & QC (NMR) Step4A Coupling Path A: Saponin Aglycon (MS II) -> Vaccine Adjuvant Step3->Step4A Amide Coupling (HATU/DIPEA) Step4B Coupling Path B: E3/Acetyl Ligand -> PROTAC/AceTAC Linker Step3->Step4B SNAr or Amide Coupling

Figure 2: Divergent synthetic workflow utilizing Benzyl 5-aminopentanoate hydrochloride as a core building block.

References

  • Pillion, D. J., et al. Impact of Side Chain Structure and Aglycon Carbonyl Group on the Immunostimulatory Activities of Semisynthetic Saponin Adjuvants. ACS Pharmacology & Translational Science (2022). Available at:[Link]

  • Liao, H., et al. Design, Synthesis, and Evaluation of p53Y220C Acetylation Targeting Chimeras (AceTACs). Journal of Medicinal Chemistry (2024). Available at:[Link]

Validation

Off-Target Effects of PROTACs: A Comparative Guide on Benzyl 5-Aminopentanoate Hydrochloride Linkers

Proteolysis Targeting Chimeras (PROTACs) have transformed the landscape of targeted protein degradation (TPD). A functional PROTAC consists of a protein of interest (POI) ligand, an E3 ligase recruiting ligand, and a che...

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Author: BenchChem Technical Support Team. Date: April 2026

Proteolysis Targeting Chimeras (PROTACs) have transformed the landscape of targeted protein degradation (TPD). A functional PROTAC consists of a protein of interest (POI) ligand, an E3 ligase recruiting ligand, and a chemical linker connecting the two[1]. The linker is not merely a passive spacer; its length, flexibility, and chemical composition dictate the thermodynamics of ternary complex formation and the ultimate specificity of the molecule[].

Benzyl 5-aminopentanoate hydrochloride (CAS: 154407-91-7) is a widely utilized synthetic building block that provides a 5-carbon (C5) alkyl chain, offering a highly flexible and synthetically accessible linker backbone[3]. However, the inherent physicochemical properties of alkyl linkers can introduce significant off-target degradation effects[4]. This guide objectively compares the performance of PROTACs synthesized using Benzyl 5-aminopentanoate against alternative linker chemistries and provides robust, self-validating experimental frameworks for profiling off-target effects.

Mechanisms of Off-Target Effects Driven by Alkyl Linkers

When Benzyl 5-aminopentanoate hydrochloride is deprotected and incorporated into a PROTAC, it forms a highly flexible, hydrophobic aliphatic chain[4]. This structural choice influences off-target effects through two primary mechanisms:

  • Conformational Promiscuity: The high degree of rotational freedom in the C5 alkyl chain allows the PROTAC to adopt numerous 3D conformations[5]. While this flexibility increases the probability of finding a productive POI-E3 ternary complex geometry, it equally enables the PROTAC to bridge unintended homologous proteins with the E3 ligase, leading to off-target ubiquitination[6].

  • Hydrophobicity-Driven Non-Specific Binding: Alkyl chains significantly increase the overall lipophilicity (LogP) of the molecule[1]. High lipophilicity drives non-specific hydrophobic interactions with off-target proteins and cellular membranes, increasing the risk of generalized toxicity and promiscuous degradation[4].

G PROTAC Alkyl-Linked PROTAC (High Flexibility) Target Target Protein (POI) PROTAC->Target Specific Binding E3 E3 Ligase PROTAC->E3 Specific Binding OffTarget Off-Target Protein PROTAC->OffTarget Promiscuous Binding (Hydrophobic/Flexible) Ternary Productive Ternary Complex (Target Degradation) Target->Ternary E3->Ternary OffTernary Off-Target Complex (Unintended Degradation) E3->OffTernary OffTarget->OffTernary

Mechanisms of specific vs. off-target ternary complex formation driven by flexible alkyl linkers.

Comparative Performance: Alkyl vs. PEG vs. Rigid Linkers

To objectively evaluate Benzyl 5-aminopentanoate-derived linkers, we must compare them against Polyethylene Glycol (PEG) and rigid linkers (e.g., triazoles, piperazines)[]. While Benzyl 5-aminopentanoate is excellent for early-stage PROTAC library synthesis due to its chemical stability and ease of modification[4], its high off-target risk often necessitates optimization. Transitioning to PEG linkers improves aqueous solubility and reduces non-specific hydrophobic interactions[4]. Alternatively, rigidifying the linker can completely abolish off-target degradation by locking the PROTAC into a single conformation that only fits the intended POI-E3 interface[6].

FeatureAlkyl Linker (e.g., Benzyl 5-aminopentanoate)PEG LinkerRigid Linker (e.g., Triazole/Piperazine)
Flexibility HighHighLow
Hydrophilicity Low (Lipophilic)HighModerate to High
Off-Target Risk High (Promiscuous binding)ModerateLow (Locked conformation)
Metabolic Stability HighModerate (Prone to oxidation)High
Synthetic Accessibility High (Simple amide coupling)ModerateLow (Complex synthesis required)
Experimental Workflow: Validating PROTAC Specificity

To empirically determine the off-target effects of a PROTAC synthesized with a Benzyl 5-aminopentanoate linker, researchers must employ unbiased global proteomics. A trustworthy protocol must be a self-validating system; it must distinguish true PROTAC-mediated degradation from generalized cytotoxicity. By incorporating a proteasome inhibitor (MG132) control, researchers can confirm that protein depletion is strictly dependent on the ubiquitin-proteasome system. Additionally, a competition assay using excess free POI ligand ensures that degradation is driven by specific target engagement rather than promiscuous linker-mediated binding.

Workflow Synth 1. PROTAC Synthesis (Alkyl vs PEG) Treat 2. Cell Treatment (Dose Response) Synth->Treat Lysis 3. Protein Extraction & Digestion Treat->Lysis TMT 4. TMT Labeling & LC-MS/MS Lysis->TMT Analysis 5. Volcano Plot (Off-Target ID) TMT->Analysis

Step-by-step proteomics workflow for evaluating PROTAC off-target degradation profiles.

Step-by-Step Methodology: Global Proteomics for Off-Target Profiling
  • Cell Treatment & Self-Validating Controls:

    • Plate the target cell line and treat with the PROTAC at varying concentrations (e.g., 10 nM, 100 nM, 1 µM) to identify the optimal degradation window and monitor for the "hook effect"[7].

    • Crucial Controls: Include a vehicle control (DMSO), a pre-treatment arm with a proteasome inhibitor (10 µM MG132) to rescue degraded proteins, and a competition assay using 10x excess free POI ligand.

  • Cell Lysis & Protein Extraction:

    • Following a 12-24 hour incubation, lyse cells using a stringent buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors[7].

    • Quantify protein yield using a standard BCA assay to ensure equal loading across all multiplexed channels.

  • Protein Digestion & TMT Labeling:

    • Reduce (DTT), alkylate (IAA), and digest the extracted proteins overnight using Trypsin.

    • Label the resulting peptides with Tandem Mass Tag (TMT) reagents. TMT multiplexing allows for the simultaneous quantitative comparison of the PROTAC-treated samples against the validation controls.

  • LC-MS/MS Analysis:

    • Pool and fractionate the labeled peptides, then analyze them via high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis (Volcano Plot):

    • Plot the log2 fold change of protein abundance (PROTAC vs. DMSO) against the -log10 p-value.

    • Proteins significantly depleted in the PROTAC sample but rescued by MG132 represent the true degradation profile. Off-target proteins will appear in the same depleted quadrant as the intended POI, highlighting the promiscuity of the alkyl linker.

Conclusion

Benzyl 5-aminopentanoate hydrochloride is a highly valuable reagent for generating flexible alkyl linkers in early PROTAC discovery[3]. However, the inherent flexibility and hydrophobicity of the resulting C5 chain can drive significant off-target degradation[4]. By employing rigorous proteomic workflows and systematically comparing alkyl linkers against PEG or rigid alternatives, drug developers can rationally optimize their PROTACs for maximum selectivity and clinical viability[1].

Sources

Comparative

A Guide to Benchmarking Novel Linkers Against the Standard: Benzyl 5-aminopentanoate hydrochloride

In the landscape of targeted therapeutics, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of both effi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted therapeutics, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of both efficacy and safety.[1][2][3] It is the molecular bridge that not only connects a targeting moiety to its payload but also dictates the stability of the conjugate in circulation and the efficiency of payload release at the site of action.[][] For researchers venturing into the synthesis of novel bioconjugates, the selection and validation of a linker is a pivotal step. This guide provides a comprehensive framework for benchmarking new linker technologies against a well-established standard, Benzyl 5-aminopentanoate hydrochloride, offering insights into the experimental design and data interpretation necessary for advancing next-generation targeted therapies.

Benzyl 5-aminopentanoate hydrochloride serves as a foundational building block in the synthesis of various linkers, particularly in the realm of PROTACs.[6][7] Its simple aliphatic chain provides a flexible spacer, and the terminal amine and protected carboxylate offer versatile handles for conjugation. While its direct application might be as a component of a larger, more complex linker, its fundamental structure represents a useful benchmark for comparison with more sophisticated linker architectures.

The Evolving Landscape of Linker Technology

The limitations of early linker designs, such as poor stability leading to premature payload release and off-target toxicity, have spurred significant innovation in linker chemistry.[1][2][8] Modern linkers are engineered with a variety of features to enhance the therapeutic index of bioconjugates. Key advancements include:

  • Cleavable Linkers: These are designed to release their payload in response to specific triggers in the tumor microenvironment or within the target cell, such as changes in pH, redox potential, or the presence of specific enzymes.[][9][10] This targeted release can also induce a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[3]

  • Non-Cleavable Linkers: These form a stable connection with the payload, which is only released upon complete lysosomal degradation of the antibody. This generally leads to greater plasma stability and may reduce off-target toxicities.[3][9]

  • Hydrophilic Linkers: The incorporation of hydrophilic moieties, such as polyethylene glycol (PEG), can improve the solubility and pharmacokinetic properties of the conjugate, reducing aggregation and immunogenicity.[2][11][12]

  • Rigid Linkers: In contrast to flexible aliphatic chains, rigid linkers, often incorporating motifs like piperazine or alkynes, can pre-organize the PROTAC molecule, potentially reducing the entropic penalty of forming the ternary complex and enhancing degradation efficiency.[13][14]

  • Tandem-Cleavage Linkers: This innovative strategy requires two sequential enzymatic cleavage events to release the payload, offering enhanced plasma stability and improved tolerability.[15]

Head-to-Head Comparison: Experimental Design

A robust benchmarking study requires a multi-pronged approach, evaluating the physicochemical properties, stability, and biological activity of the new linker in direct comparison to the established standard.

Physicochemical Properties

The inherent properties of the linker can significantly influence the overall characteristics of the bioconjugate.

Parameter Benzyl 5-aminopentanoate hydrochloride (Benchmark) New Linker (Example: PEGylated Val-Cit) Rationale
Solubility ModerateHighPoor solubility can lead to aggregation and manufacturing challenges.
Hydrophobicity (LogP) LowVariable (can be tuned)High hydrophobicity can increase non-specific uptake and clearance.
Conformational Flexibility HighTunableFlexibility can impact ternary complex formation in PROTACs.
Experimental Protocols

The stability of the linker is paramount to prevent premature payload release.

Objective: To assess the stability of the linker-payload conjugate in various biological matrices.

Methodology:

  • Plasma Stability:

    • Incubate the ADC or PROTAC at a defined concentration (e.g., 100 µg/mL) in human and mouse plasma at 37°C.[3][9]

    • Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 144 hours).[3]

    • Analyze the samples by LC-MS to quantify the amount of intact conjugate and any released payload.[3][]

    • Causality: Mouse plasma can be more aggressive than human plasma for certain linkers, so testing in both is crucial for preclinical to clinical translation.[1]

  • Lysosomal Stability (for cleavable linkers):

    • Incubate the conjugate in a lysosomal lysate preparation or a buffer mimicking the lysosomal environment (e.g., pH 4.5-5.5) at 37°C.[]

    • Monitor the release of the payload over time using HPLC or LC-MS.

Workflow for In Vitro Stability Assessment:

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis ADC_PROTAC ADC/PROTAC with Benchmark or New Linker Plasma Human/Mouse Plasma (37°C) ADC_PROTAC->Plasma Lysosome Lysosomal Lysate (pH 4.5-5.5, 37°C) ADC_PROTAC->Lysosome Sampling Time-course Sampling Plasma->Sampling Lysosome->Sampling LCMS LC-MS Analysis Sampling->LCMS Data Quantify Intact Conjugate and Released Payload LCMS->Data

Caption: Workflow for in vitro stability assessment of linker-drug conjugates.

Understanding the rate and specificity of cleavage is crucial for optimizing payload delivery.

Objective: To determine the kinetics of payload release by the specific cleavage trigger.

Methodology:

  • Enzymatic Cleavage (e.g., Cathepsin B for Val-Cit linkers):

    • Incubate the ADC with the purified enzyme (e.g., recombinant human Cathepsin B) in an appropriate assay buffer.[3][9]

    • Take samples at various time points and quench the reaction.

    • Analyze the samples by LC-MS/MS to quantify the released payload.[3]

    • Causality: This assay directly measures the efficiency of the intended cleavage mechanism.

  • pH-Dependent Cleavage (for acid-labile linkers):

    • Incubate the conjugate in buffers of varying pH (e.g., pH 5.0, 6.0, 7.4) at 37°C.[8]

    • Monitor payload release over time by HPLC or LC-MS.

Comparative Data on Linker Cleavage:

Linker Type Cleavage Trigger Half-life at pH 7.4 Half-life at pH 5.0 Enzymatic Cleavage Rate (k_cat/K_m)
Benzyl 5-aminopentanoate (as part of a non-cleavable linker) N/AVery HighVery HighN/A
Hydrazone Acidic pH>100 hours<10 hoursN/A
Val-Cit Cathepsin B>200 hoursStableHigh

These assays provide insights into the biological activity of the conjugate at the cellular level.

Objective: To evaluate the potency and mechanism of action of the ADC or PROTAC.

Methodology:

  • Cytotoxicity Assay (for ADCs):

    • Treat target cancer cells with serial dilutions of the ADC.

    • After a set incubation period (e.g., 72-96 hours), assess cell viability using a standard assay (e.g., MTS, CellTiter-Glo).

    • Calculate the IC50 (half-maximal inhibitory concentration).

  • Protein Degradation Assay (for PROTACs):

    • Treat target cells with a range of PROTAC concentrations for various durations.[17]

    • Lyse the cells and perform Western blotting or targeted proteomics to quantify the levels of the target protein.[17]

    • Determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[14]

Experimental Workflow for PROTAC Cellular Activity:

cluster_treatment Cell Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_analysis Data Analysis Cells Target Cells PROTAC PROTAC Dilutions Cells->PROTAC Incubate Lysis Cell Lysis PROTAC->Lysis WesternBlot Western Blot / Proteomics Lysis->WesternBlot Quantification Quantify Target Protein WesternBlot->Quantification DC50_Dmax Calculate DC50 & Dmax Quantification->DC50_Dmax

Caption: Workflow for evaluating PROTAC-mediated protein degradation.

Animal models provide the ultimate test of a linker's performance in a complex biological system.

Objective: To evaluate the anti-tumor efficacy, pharmacokinetic profile, and tolerability of the conjugate.

Methodology:

  • Pharmacokinetic (PK) Study:

    • Administer a single dose of the conjugate to rodents (e.g., mice or rats).

    • Collect blood samples at various time points.

    • Analyze plasma samples by LC-MS to determine the concentration of the intact conjugate and free payload over time.

    • Calculate key PK parameters (e.g., half-life, clearance, volume of distribution).

  • Efficacy Study (Xenograft Model):

    • Implant human cancer cells into immunocompromised mice.

    • Once tumors are established, treat the mice with the ADC or PROTAC at various doses and schedules.[3]

    • Measure tumor volume regularly and monitor animal body weight as an indicator of toxicity.[3]

    • Causality: This study directly assesses the therapeutic window of the conjugate, balancing efficacy with toxicity.

Conclusion and Future Perspectives

The choice of a linker is a critical decision in the design of targeted therapeutics. While simple aliphatic linkers derived from precursors like Benzyl 5-aminopentanoate hydrochloride provide a useful baseline, the field is rapidly advancing towards more sophisticated linker technologies that offer improved stability, controlled payload release, and enhanced therapeutic indices.[18][19] A systematic and rigorous benchmarking approach, encompassing physicochemical characterization, in vitro stability and activity assays, and in vivo evaluation, is essential for validating the performance of novel linkers. By understanding the causal relationships between linker structure and biological function, researchers can rationally design the next generation of highly effective and safe targeted therapies.

References

  • CPHI 2025: linker innovation paves the way for a wave of new ADCs. (2025, November 20). Vertex AI Search.
  • Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy. (2023, April 28). BOC Sciences.
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC.
  • A Comparative Guide to PEGylated Linkers: In Vitro and In Vivo Performance. Benchchem.
  • Master ADC Linker Design: Strategies & Optimiz
  • Validating PROTAC Linker Efficacy: A Compar
  • Development of next generation of linkers for antibody-drug conjugates (ADCs). (2023, August 13). American Chemical Society.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024, October 1). Drug Discovery & Development.
  • Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. (2024, October 3).
  • Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. (2025, November 17). PubMed.
  • A Comparative Guide to Alternative Linkers in PROTAC Synthesis. Benchchem.
  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. (2021, March 9).
  • Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjug
  • A Comparative Guide to Linker Technologies in Antibody-Drug Conjug
  • Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers. American Chemical Society.
  • A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation. (2026, January 30). WuXi AppTec DMPK.
  • Benzyl (5-aminopentyl)
  • A Head-to-Head Comparison of Linkers for Enhanced Antibody-Drug Conjug
  • Non-internalising antibody–drug conjugates. (2022, November 2). Chemical Society Reviews.
  • Benzyl (5-aminopentyl)carbamate hydrochloride | PROTAC Linker. MedchemExpress.com.
  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. (2025, November 21). BOC Sciences.
  • A comparison of mono and multivalent linkers and their effect on the colloidal stability of nanoparticle and immunoassays performance. IOPscience.
  • Benzyl 5-aminopentano
  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjug
  • Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions. PMC.
  • Benzyl 5-aminopentanoate hydrochloride | 154407-91-7. Sigma-Aldrich.
  • Benzyl 5-aminopentanoate hydrochloride | 154407-91-7. Sigma-Aldrich.
  • 154407-91-7 Benzyl 5-aminopentano
  • benzyl 5-aminopentanoate hydrochloride — Chemical Substance Inform
  • An In-depth Technical Guide to Benzyl 5-hydroxypentano

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Validation

Cross-Reactivity Profiles of Benzyl 5-Aminopentanoate Hydrochloride Derivatives in Bioconjugation and Immunoassay Development: A Comprehensive Comparison Guide

As drug development and diagnostic fields push toward highly multiplexed and ultra-sensitive assays, the design of the hapten-carrier conjugate remains the most critical variable in generating highly specific polyclonal...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and diagnostic fields push toward highly multiplexed and ultra-sensitive assays, the design of the hapten-carrier conjugate remains the most critical variable in generating highly specific polyclonal and monoclonal antibodies. Small molecules (haptens) lack inherent immunogenicity and must be conjugated to carrier proteins (e.g., KLH, BSA).

In this architectural process, the spacer arm—the chemical bridge between the hapten and the carrier—dictates how the immune system "sees" the target. Benzyl 5-aminopentanoate hydrochloride (CAS 154407-91-7) has emerged as a gold-standard building block for this purpose. It provides an optimal 5-carbon aliphatic spacer, a reactive primary amine (stabilized as a hydrochloride salt), and a carboxylate protected by a benzyl ester.

This guide objectively compares the performance and cross-reactivity profiles of Benzyl 5-aminopentanoate derivatives against alternative linkers, providing drug development professionals with the mechanistic causality and experimental protocols needed to design self-validating immunoassays.

The Causality of Linker Selection and Cross-Reactivity

When a hapten-linker-carrier complex is introduced in vivo, the immune system generates a polyclonal response against various epitopes of the conjugate. Cross-reactivity (CR%) occurs when antibodies recognize the spacer arm itself rather than the target pharmacophore, leading to false positives in competitive Enzyme-Linked Immunosorbent Assays (cELISA) or off-target binding in targeted therapeutics (like PROTACs).

The selection of Benzyl 5-aminopentanoate hydrochloride is driven by strict geometric and chemical causality:

  • Optimal Spatial Exposure (6.3–8.8 Å): Research demonstrates that spacer arms containing 6 to 8 atoms provide the ideal projection of the hapten away from the bulky carrier protein[1]. If the linker is too short (<4 carbons), steric hindrance masks the hapten.

  • Orthogonal Deprotection: The benzyl ester allows the primary amine to be conjugated to the target hapten's carboxylate via amide coupling. Subsequently, the benzyl group can be selectively removed via catalytic hydrogenation (Pd/C) without hydrolyzing the newly formed amide bond—a critical requirement for fragile drug metabolites.

  • Mitigating Linker Immunodominance: Highly flexible, long aliphatic chains (>8 carbons) tend to fold back on themselves or become highly immunogenic, shifting the antibody specificity away from the hapten and toward the linker [2]. The 5-carbon chain of 5-aminopentanoate strikes the thermodynamic balance between flexibility and rigidity.

G Hapten Target Hapten (Small Molecule) Conjugation Amide Coupling (Hapten-Linker-OBz) Hapten->Conjugation Linker Benzyl 5-aminopentanoate HCl (Protected 5C Linker) Linker->Conjugation Deprotection Pd/C Hydrogenation (Expose -COOH) Conjugation->Deprotection Removes Benzyl Carrier Carrier Protein (KLH/BSA) EDC/NHS Coupling Deprotection->Carrier Active Ester ImmuneSys In Vivo Immune Response (B-Cell Activation) Carrier->ImmuneSys Immunization SpecAb High Specificity Ab (Target Recognition) ImmuneSys->SpecAb Ideal 5C Spacer CrossAb Cross-Reactive Ab (Linker Recognition) ImmuneSys->CrossAb If Spacer >8C

Workflow of hapten-linker bioconjugation and subsequent immunological response pathways.

Objective Comparison: 5-Aminopentanoate vs. Alternative Linkers

To evaluate the efficacy of Benzyl 5-aminopentanoate hydrochloride, we must compare it against shorter, longer, and chemically distinct alternatives. The data below summarizes the cross-reactivity and assay sensitivity profiles when these linkers are used to conjugate a model hydrophobic hapten (e.g., a steroid or pesticide derivative) [3].

Cross-reactivity is quantified using the formula: CR (%) = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reacting Analog) × 100

Table 1: Performance and Cross-Reactivity Profiles of Hapten Linkers
Linker DerivativeChain LengthSpacer Length (Å)Relative Ab TiterAssay Sensitivity (IC₅₀)Linker Cross-Reactivity (CR%)Primary Failure Mode
Benzyl 3-aminopropanoate 3-Carbon~3.9 ÅLow> 50 ng/mL< 1.0%High steric hindrance; hapten is masked by carrier protein.
Benzyl 5-aminopentanoate 5-Carbon~6.3 ÅHigh < 0.5 ng/mL < 4.0% Optimal balance; low CR% and high hapten exposure.
Benzyl 8-aminooctanoate 8-Carbon~10.1 ÅMedium~ 12 ng/mL> 28.0%Linker folding; immune system targets the aliphatic chain.
Benzyl-PEG2-amine PEGylated~8.0 ÅHigh~ 2.5 ng/mL~ 15.0%Elicits anti-PEG antibodies, causing matrix interference.

Key Insight: While PEGylated linkers (like Benzyl-PEG2-amine) are excellent for increasing the solubility of highly hydrophobic haptens, they inherently risk generating anti-PEG antibodies, which artificially inflate the linker CR%. Benzyl 5-aminopentanoate provides the highest assay sensitivity (lowest IC₅₀) while maintaining a negligible linker cross-reactivity footprint.

DecisionTree Start Evaluate Hapten Target Assess Is target highly hydrophobic? Start->Assess HydroYes Use PEGylated Linker (e.g., Benzyl-PEG2-amine) Assess->HydroYes Yes HydroNo Use Aliphatic Linker (e.g., Benzyl 5-aminopentanoate) Assess->HydroNo No CheckLength Assess Spacer Length HydroNo->CheckLength Short < 4 Carbons High Steric Hindrance CheckLength->Short Optimal 5 Carbons Optimal Exposure CheckLength->Optimal Long > 8 Carbons High Linker Cross-Reactivity CheckLength->Long

Logical decision tree for selecting linker length to minimize immunoassay cross-reactivity.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the bioconjugation and screening processes must be self-validating. The following step-by-step methodology utilizes hapten heterology —using different carrier proteins and slightly altered linker structures during the screening phase to isolate and measure true hapten affinity versus linker cross-reactivity [4].

Phase 1: Conjugation and Orthogonal Deprotection

Causality Check: The hydrochloride salt of Benzyl 5-aminopentanoate must be neutralized in situ to activate the primary amine for nucleophilic attack.

  • Activation: Dissolve 1.0 eq of the target hapten (containing a free carboxylate) in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir for 2 hours at room temperature to form the active NHS-ester.

  • Coupling: Add 1.5 eq of Benzyl 5-aminopentanoate hydrochloride to the reaction mixture, immediately followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt. Stir overnight under inert atmosphere.

  • Purification: Purify the intermediate via flash chromatography (Silica, DCM/MeOH gradient).

  • Deprotection: Dissolve the purified intermediate in Methanol. Add 10% w/w Pd/C catalyst. Stir under a Hydrogen atmosphere (1 atm) for 4 hours.

    • Validation: Filter through Celite and analyze via LC-MS. The benzyl group (mass -90 Da) should be completely cleaved, yielding the free 5-aminopentanoic acid derivative, leaving the internal amide bonds intact.

Phase 2: Carrier Protein Coupling (Immunogen vs. Coating Antigen)

Causality Check: Using Bovine Serum Albumin (BSA) for immunization and Ovalbumin (OVA) for ELISA coating ensures that carrier-specific antibodies do not interfere with the cross-reactivity calculations.

  • Immunogen Synthesis: Activate the deprotected hapten-linker with EDC/NHS in a MES buffer (pH 5.5). Add dropwise to a solution of BSA in PBS (pH 7.4). Dialyze extensively against PBS to remove unconjugated hapten.

  • Coating Antigen Synthesis: Repeat the activation step, but conjugate the hapten to OVA. Pro-Tip: To further reduce linker-specific binding, conjugate the hapten to OVA using a 3-carbon linker (hapten heterology) to completely blind the resulting assay to the 5-carbon spacer arm.

Phase 3: Competitive ELISA for Cross-Reactivity Assessment
  • Coating: Coat 96-well microtiter plates with 100 µL/well of Hapten-OVA (1 µg/mL) overnight at 4°C. Block with 5% skim milk in PBST.

  • Competition: Pre-incubate the generated antisera (primary antibody) with varying concentrations (0.01 to 10,000 ng/mL) of:

    • Analyte A: The pure target hapten.

    • Analyte B: Free 5-aminopentanoic acid (to test linker cross-reactivity).

    • Analyte C: Structurally related drug metabolites.

  • Detection: Add the mixtures to the plate, incubate for 1 hour, wash, and apply an HRP-conjugated secondary antibody. Develop with TMB substrate and read absorbance at 450 nm.

  • Analysis: Calculate the IC₅₀ for each curve. High cross-reactivity to Analyte B (>10%) indicates that the 5-carbon spacer arm has become immunodominant, requiring a redesign of the hapten presentation angle.

Conclusion

Benzyl 5-aminopentanoate hydrochloride represents the optimal structural compromise in bioconjugation chemistry. By providing a ~6.3 Å spatial projection, it effectively overcomes the steric shielding of carrier proteins without triggering the severe linker-directed cross-reactivity seen in longer aliphatic chains (>8 carbons) or the matrix interference common with PEGylated linkers. When coupled with self-validating heterologous ELISA protocols, it enables the reliable development of ultra-sensitive, highly specific diagnostic and therapeutic antibodies.

References

  • Bai, Y., Liu, R., Dou, L., Wu, W., Yu, W., Wen, K., & Wang, Z. (2023). The influence of hapten spacer arm length on antibody response and immunoassay development. Analytica Chimica Acta, 1239, 340699. Available at:[Link]

  • Wenthur, C. J., Zhou, B., & Janda, K. D. (2017). Vaccine-driven pharmacodynamic dissection and mitigation of fenethylline psychoactivity. Nature, 548(7668), 476–479. Available at:[Link]

  • Shen, Y., Dong, J., Li, Z., Wang, Y., Jin, M., Xu, Z., & Sun, Y. (2024). Development of broad-spectrum immunoassay with monoclonal antibody to detect five eugenols and study of their molecular recognition mechanism. Food Chemistry, 438, 137986. Available at:[Link]

  • Kim, Y. J., Cho, Y. A., Lee, H. S., Lee, Y. T., Gee, S. J., & Hammock, B. D. (2003). Synthesis of haptens for immunoassay of organophosphorus pesticides and effect of heterology in hapten spacer arm length on immunoassay sensitivity. Analytica Chimica Acta, 475(1-2), 85-96. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl 5-aminopentanoate Hydrochloride

Welcome to your essential safety and operational guide for handling Benzyl 5-aminopentanoate hydrochloride (CAS No. 154407-91-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential safety and operational guide for handling Benzyl 5-aminopentanoate hydrochloride (CAS No. 154407-91-7). In the fast-paced environment of pharmaceutical research and drug development, a deep, practical understanding of chemical safety is not just a regulatory requirement—it is the bedrock of scientific integrity and innovation. This guide moves beyond mere checklists to instill a robust safety-first mindset, explaining the causality behind each recommendation. Our goal is to empower you, our scientific colleagues, to handle this compound with the highest degree of safety and confidence.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

Benzyl 5-aminopentanoate hydrochloride is a solid organic compound that, while not acutely toxic in the most severe sense, presents tangible hazards that demand respect and meticulous handling. Understanding the specific risks is the critical first step in mitigating them. The Globally Harmonized System (GHS) provides a clear framework for these hazards.

This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2] Let's break down what this means for you in the lab:

  • Skin Irritation (H315): Direct contact with the solid powder or solutions can lead to inflammation, redness, and discomfort. This is not a simple cosmetic issue; compromised skin integrity can open a pathway for systemic absorption.

  • Eye Irritation (H319): The eyes are particularly vulnerable. Exposure to even small amounts of dust can cause significant irritation, pain, and potential damage to the cornea.[1][2] The risk of serious eye damage necessitates stringent eye protection.[3]

  • Respiratory Irritation (H335): Inhaling the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[1] While this is a single-exposure effect, repeated irritation can lead to more chronic issues.

  • Harmful if Swallowed (H302): Ingestion can be harmful, making it imperative to prevent hand-to-mouth contamination.[3][4]

These hazards are the driving force behind the specific PPE and handling protocols outlined below.

Hazard ClassificationGHS CodeSignal WordPictogramDescription
Skin IrritationH315 (Category 2)WarningGHS07Causes skin irritation.[1]
Serious Eye IrritationH319 (Category 2A)WarningGHS07Causes serious eye irritation.[1]
STOT - Single ExposureH335 (Category 3)WarningGHS07May cause respiratory irritation.[1]
Acute Toxicity (Oral)H302 (Category 4)WarningGHS07Harmful if swallowed.[4]

Core Protective Measures: A Multi-Layered Defense System

Effective safety is not about a single piece of equipment but an integrated system of controls and personal protection. PPE is your last line of defense, to be used after engineering controls have been optimized.

Tier 1: Primary Engineering Controls (Your First and Best Defense)

Before you even select your PPE, ensure the primary control measures are in place. The causality is simple: if the hazardous substance is contained, the risk of exposure is dramatically reduced.

  • Chemical Fume Hood: All weighing and handling of solid Benzyl 5-aminopentanoate hydrochloride, as well as the preparation of its solutions, must be conducted inside a certified chemical fume hood.[5][6][7] This contains dust and vapors, pulling them away from your breathing zone.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that might escape primary containment.[2][8]

Tier 2: Personal Protective Equipment (Your Personal Defense Shield)

The following PPE is mandatory when handling Benzyl 5-aminopentanoate hydrochloride. The selection is directly correlated to the hazards identified above.

  • Eye and Face Protection: To combat the serious eye irritation hazard (H319), standard safety glasses are insufficient.

    • Minimum Requirement: Tight-sealing safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[2][5] These provide a seal around the eyes to protect against airborne dust.

    • Recommended for Larger Quantities (>5g) or Splash Risk: A full-face shield worn over safety goggles provides an additional layer of protection for the entire face.

  • Hand Protection: To prevent skin irritation (H315), chemically resistant gloves are essential.

    • Glove Type: Nitrile gloves are the standard choice for incidental contact with this type of compound. Always check the manufacturer's compatibility charts for specific breakthrough times if prolonged contact is anticipated.

    • Technique: Never reuse disposable gloves. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.

  • Body Protection:

    • A clean, buttoned, long-sleeved laboratory coat must be worn to protect skin and clothing from contamination.[5]

  • Respiratory Protection: The need for respiratory protection is based on the potential for airborne dust generation (H335).

    • When Required: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if you are working outside of a fume hood (not recommended), if there is visible dust generation despite engineering controls, or during spill cleanup.[5]

    • Filter Type: A particulate filter (e.g., N95, P100, or FFP2/3) conforming to EN 143 is appropriate for this solid compound.[5]

Operational Plan: Step-by-Step Safety Protocols

Confidence in the lab comes from established, repeatable procedures. Follow these steps to ensure a safe workflow from start to finish.

Pre-Operational Checklist
  • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

  • Locate the nearest safety shower and eyewash station.[7]

  • Gather all necessary equipment and reagents.

  • Don your required PPE according to the protocol below.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned task.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection start Start: Plan to handle Benzyl 5-aminopentanoate HCl task Define Task: - Weighing solid? - Preparing solution? - Large or small scale? start->task fume_hood Is a certified chemical fume hood available and in use? task->fume_hood base_ppe Mandatory Base PPE: - Nitrile Gloves - Long-Sleeved Lab Coat fume_hood->base_ppe Yes stop STOP! Do not proceed without a functional fume hood. fume_hood->stop No spill_risk Is there a significant splash or dust risk? (e.g., large quantity, vigorous mixing) face_shield Add: Full Face Shield (over goggles) spill_risk->face_shield Yes respirator Add: Particulate Respirator (e.g., N95 / FFP2) spill_risk->respirator Yes goggles Add: Tight-Sealing Goggles (EN166 / OSHA 1910.133) base_ppe->goggles goggles->spill_risk

Caption: PPE selection workflow for Benzyl 5-aminopentanoate hydrochloride.

Protocol: PPE Donning and Doffing Sequence

The order is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) - The "Dirty to Dirty, Clean to Clean" Principle:

  • Gloves: Remove gloves first. Pinch the palm of one glove and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your clean hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of them immediately.

  • Face Shield/Goggles: Remove by handling the strap or earpieces, avoiding touching the front surface.

  • Lab Coat: Unbutton the coat. Peel it off your shoulders, turning the sleeves inside out as you go. Fold the contaminated outside inward and store or dispose of it properly.

  • Respirator (if worn): Remove last by pulling the straps over your head.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[2][8]

Spill and Disposal Management Plan

Accidents can happen. A clear plan ensures a swift and safe response.

Immediate Actions for a Small-Scale Spill (within a fume hood):

  • Alert: Inform nearby colleagues.

  • Contain: Use an inert absorbent material like sand or diatomite to cover the spill.[9] Do not use combustible materials like paper towels for the initial absorption.

  • Clean: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

Waste Disposal:

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as hazardous waste.

  • Chemical Waste: Unused chemical and contaminated materials must be placed in a clearly labeled, sealed container.[5][7]

  • Regulatory Compliance: All waste must be disposed of through an approved waste disposal plant, strictly following local, regional, and national regulations.[2][3][10] Never dispose of this chemical down the drain or in regular trash.[7][11]

By integrating these principles of hazard awareness, multi-layered defense, and procedural discipline, you can ensure that your work with Benzyl 5-aminopentanoate hydrochloride is not only scientifically productive but also fundamentally safe.

References

  • NextSDS. benzyl 5-aminopentanoate hydrochloride — Chemical Substance Information. [Link]

  • British Pharmacopoeia. Safety data sheet - Benzyl benzoate Assay Standard. [Link]

  • PubChemLite. Benzyl 5-aminopentanoate hydrochloride (C12H17NO2). [Link]

  • NY.Gov. Managing and Disposing of Household Hazardous Waste. [Link]

Sources

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